PIPERIDINE-D10-CARBONYL CHLORIDE
Description
Properties
CAS No. |
1219803-31-2 |
|---|---|
Molecular Formula |
C6H10ClNO |
Molecular Weight |
157.663 |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine-1-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNO/c7-6(9)8-4-2-1-3-5-8/h1-5H2/i1D2,2D2,3D2,4D2,5D2 |
InChI Key |
BIFDXOOJPDHKJH-YXALHFAPSA-N |
SMILES |
C1CCN(CC1)C(=O)Cl |
Synonyms |
PIPERIDINE-D10-CARBONYL CHLORIDE |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Synthesis and Physicochemical Characterization of Piperidine-d10-Carbonyl Chloride
This guide serves as a definitive technical resource on Piperidine-d10-carbonyl chloride , a critical deuterated reagent used in quantitative mass spectrometry, metabolic stability profiling, and the synthesis of deuterated pharmaceutical candidates.[1]
Executive Summary
This compound (also known as 1-Chlorocarbonylpiperidine-d10) is the fully deuterated analog of 1-piperidinecarbonyl chloride. It functions primarily as an electrophilic carbamoylating agent.[1] Its core utility lies in introducing the piperidine-d10 moiety into target molecules to serve as stable isotope-labeled internal standards (SIL-IS) for LC-MS/MS bioanalysis or to block metabolic soft spots in drug discovery (deuterium kinetic isotope effect). Due to the high cost of the deuterated starting material, synthesis protocols must prioritize atom economy and moisture exclusion.[1]
Chemical Identity & Physicochemical Properties[3][4][5][6][7]
The deuterated analog exhibits physicochemical properties similar to the non-deuterated parent, with shifts in mass and vibrational frequencies.[1]
| Property | Specification |
| Chemical Name | 1-Piperidine-d10-carbonyl chloride |
| CAS Number | 1219803-31-2 |
| Molecular Formula | C₆D₁₀ClNO |
| Molecular Weight | 157.66 g/mol (vs. 147.60 for non-deuterated) |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Reacts with water/alcohols |
| Density (Predicted) | ~1.26 g/mL (Estimated based on mass difference) |
| Boiling Point | ~240–245 °C (decomposes); typically distilled under reduced pressure |
| Stability | Moisture sensitive; hydrolyzes to Piperidine-d10 and CO₂ |
Synthesis Architecture
Strategic Reagent Selection
The synthesis of carbamoyl chlorides is classically achieved using phosgene (
-
Stoichiometric Precision: Triphosgene is a crystalline solid, allowing for exact weighing.[1][2] This is critical when the limiting reagent is the expensive Piperidine-d10.
-
Safety: It avoids the handling of gaseous phosgene, though it must still be treated with extreme caution as it generates phosgene in situ.[1]
-
Purity: The reaction can be driven to completion with mild heating, minimizing side products.[1]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution.[1] The secondary amine (Piperidine-d10) attacks the carbonyl carbon of the phosgene equivalent.[1] A base (typically Triethylamine or Pyridine) is required to scavenge the HCl byproduct, preventing the formation of the unreactive piperidine-d10 hydrochloride salt.[1]
Visualized Pathway
The following diagram illustrates the synthesis using Triphosgene, highlighting the critical stoichiometry to prevent urea formation (a common impurity where the product reacts with a second equivalent of amine).
Caption: Stoichiometric synthesis pathway using Triphosgene. Precise control of the base prevents the formation of the symmetric urea byproduct.[1]
Experimental Protocol
Safety Warning: This procedure involves Triphosgene and carbamoyl chlorides, which are toxic and lachrymators.[1] All operations must be performed in a properly functioning fume hood.
Materials
-
Limiting Reagent: Piperidine-d10 (e.g., 1.0 g, ~10.4 mmol)[1]
-
Reagent: Triphosgene (1.1 g, ~3.7 mmol; 0.35 eq.[1] yields ~1.05 eq.[1] phosgene)[1][2][3][4]
-
Base: Triethylamine (anhydrous, 1.5 eq) or Pyridine
-
Solvent: Dichloromethane (DCM), anhydrous[1]
Step-by-Step Methodology
-
System Preparation: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Cool to 0 °C using an ice bath.
-
Triphosgene Dissolution: Charge the flask with Triphosgene (1.1 g) and anhydrous DCM (10 mL). Stir until fully dissolved.
-
Amine Addition:
-
Mix Piperidine-d10 (1.0 g) and Triethylamine (2.2 mL) in anhydrous DCM (5 mL).
-
Transfer this mixture to the addition funnel.
-
Critical Step: Add the amine solution dropwise to the Triphosgene solution over 30 minutes at 0 °C. Note: Adding amine to the phosgene source (inverse addition) favors the carbamoyl chloride over the symmetric urea.[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (or GC-MS if available) for the disappearance of the amine.
-
Workup:
-
Quench cautiously with cold 1N HCl (rapid wash to remove excess amine/salts without hydrolyzing the product).[1]
-
Separate the organic layer and wash with brine.[1]
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Purification: If necessary, distill under high vacuum (bulb-to-bulb). However, for many applications, the crude material is sufficiently pure (>95%) if the stoichiometry was precise.[1]
Characterization & Quality Control
To validate the identity and isotopic purity of the synthesized compound, the following spectral signatures are expected.
Nuclear Magnetic Resonance (NMR)[1][7]
-
H NMR (CDCl₃): The spectrum should be effectively silent in the aliphatic region (1.5–3.6 ppm) where non-deuterated piperidine signals usually appear. Residual protio signals indicate incomplete deuteration of the starting material.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - C NMR (CDCl₃):
-
Isotopic Enrichment: Calculated via MS, typically requiring >98 atom % D.[1]
Mass Spectrometry (MS)[1]
-
Method: GC-MS or LC-MS (ESI+ after derivatization with methanol to form the methyl carbamate, as the chloride hydrolyzes on column).
-
Target Ion:
Applications in Drug Development[1][3][4]
Internal Standard Generation
The primary use of this compound is to synthesize stable isotope-labeled versions of drugs containing urea or carbamate moieties.
Workflow:
-
Analyte: A drug with a secondary amine or alcohol.[1]
-
Reaction: React analyte with this compound.
-
Result: A deuterated analog with a mass shift of +10 Da, ideal for separating signals in complex biological matrices (plasma/urine) during LC-MS/MS quantification.[1]
Metabolic Stability Studies
Incorporating the d10-piperidine ring into a drug candidate can block metabolic pathways mediated by Cytochrome P450 (specifically oxidations at the
Caption: Application workflow for generating Internal Standards and Metabolic Probes.
Handling and Stability
-
Hydrolysis: The C-Cl bond is labile. Exposure to atmospheric moisture converts the compound to Piperidine-d10-carboxylic acid, which spontaneously decarboxylates to regenerate Piperidine-d10.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20 °C.
-
Container: Glass vials with Teflon-lined caps. Avoid metal containers due to potential corrosion.[1]
References
-
LGC Standards. (n.d.). 1-Piperidine-d10-carbonyl Chloride Product Information. Retrieved from
-
BenchChem. (2025).[1][5][6] An In-depth Technical Guide on the Solubility and Stability of 1-(Chlorocarbonyl)piperidine-d10. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] 1-Piperidinecarbonyl chloride Safety Data Sheet. Retrieved from
-
Shaikh, N. S., et al. (2006).[1] Triphosgene: A Versatile Reagent for Organic Synthesis. Journal of Chemical Sciences.
-
Grimm, J. B., et al. (2020).[1] Deuteration improves small-molecule fluorophores. bioRxiv.[7] Retrieved from [1]
Sources
- 1. youtube.com [youtube.com]
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- 7. biorxiv.org [biorxiv.org]
chemical structure of PIPERIDINE-D10-CARBONYL CHLORIDE
An In-depth Technical Guide to Piperidine-d10-carbonyl Chloride: Structure, Synthesis, and Applications
Executive Summary
This compound is a specialized, isotopically labeled chemical reagent of significant interest to researchers in drug development, medicinal chemistry, and advanced bioanalytical sciences. As a deuterated acyl chloride, its utility is twofold. The piperidine scaffold is a ubiquitous structural motif in pharmaceuticals, making this compound a valuable building block in synthetic chemistry.[1] Concurrently, the acyl chloride group provides a reactive handle for derivatizing primary and secondary amines, while the ten deuterium atoms serve as a heavy isotope label. This makes it an exceptional internal standard for highly accurate and sensitive quantitative analyses by isotope dilution mass spectrometry.[2] This guide provides an in-depth examination of its chemical structure, core reactivity, synthesis, analytical applications, and essential handling protocols.
Chemical Identity and Physicochemical Properties
Structure and Nomenclature
This compound consists of a six-membered piperidine ring where all ten hydrogen atoms on the carbon skeleton have been replaced with deuterium. This ring is N-acylated with a carbonyl chloride group.
-
IUPAC Name : 2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine-1-carbonyl chloride[3]
-
Molecular Formula : C₆D₁₀ClNO[3]
-
Unlabeled CAS Number : 13939-69-0[3]
Physicochemical Data
Quantitative data for the deuterated compound is not extensively published. However, its physical properties are expected to be very similar to its non-deuterated analog, 1-Piperidinecarbonyl chloride.
| Property | Value (for non-deuterated analog) | Reference |
| Molecular Weight (D10) | 157.66 g/mol | [3] |
| Molecular Weight (H10) | 147.60 g/mol | |
| Appearance | Colorless liquid | [6] |
| Density | 1.18 g/mL at 25 °C | |
| Boiling Point | 242 °C | |
| Refractive Index | n20/D 1.459 | |
| Flash Point | 110 °C (230 °F) - closed cup |
Core Chemistry and Reactivity
The Acyl Chloride Functional Group
The defining feature of this compound's reactivity is the electrophilic carbonyl chloride group. This functional group makes the molecule highly susceptible to nucleophilic attack. The most critical reaction in a laboratory setting is its rapid hydrolysis upon contact with water, including atmospheric moisture.[7] This reaction is often vigorous and exothermic, yielding piperidine-d10-1-carboxylic acid and hydrogen chloride (HCl) gas.[7] This inherent instability necessitates strict anhydrous handling and storage conditions to maintain the compound's integrity.
The Role of Deuterium Labeling
The substitution of hydrogen with deuterium is the key to this molecule's utility in quantitative analysis. Deuterium does not significantly alter the chemical reactivity of the acyl chloride moiety.[7] Therefore, it behaves chemically identically to its non-deuterated counterpart during derivatization reactions. However, its increased mass is easily detected by a mass spectrometer. When used as an internal standard, it co-elutes with the non-deuterated, derivatized analyte, but is distinguished by its mass-to-charge ratio (m/z). This co-elution corrects for variations in sample preparation, chromatographic retention, and ionization efficiency, enabling highly precise and accurate quantification via isotope dilution methods.[2]
Synthesis Pathway
Conceptual Synthesis Route
The synthesis of this compound logically begins with a deuterated precursor. The most common industrial method for producing piperidine is the catalytic hydrogenation of pyridine.[8] For the deuterated analog, this would involve the catalytic deuteration of pyridine using a deuterium source. The resulting piperidine-d11 is then reacted with a phosgene equivalent, such as thionyl chloride, diphosgene, or triphosgene, in an anhydrous, aprotic solvent to form the final acyl chloride product.[6]
Applications in Advanced Analytical Chemistry
Principle of Chemical Derivatization for LC-MS
The primary application of this reagent is as a derivatizing agent for the analysis of primary and secondary amines by Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Derivatization is a strategy used to:
-
Improve Chromatographic Behavior: The addition of the piperidine group increases the hydrophobicity of polar amine analytes, leading to better retention and peak shape on reversed-phase HPLC columns.
-
Enhance Ionization Efficiency: The derivative often exhibits improved ionization in the mass spectrometer source, increasing sensitivity.
-
Introduce a Stable Isotope Label: By using a deuterated reagent, a known quantity can be added to a sample, serving as an ideal internal standard for quantification.[2]
Workflow for Amine Quantification
The use of this compound as an internal standard is a cornerstone of the isotope dilution mass spectrometry technique, which is considered a gold standard for quantitative accuracy.[2] The workflow involves adding a known amount of the deuterated standard to the unknown sample. Both the analyte and the standard are then derivatized, extracted, and analyzed together.
Quality Control and Analysis
Purity Assessment
The purity of this compound is paramount for its use in sensitive quantitative assays. Due to its reactivity, the primary impurity is its hydrolysis product, piperidine-d10-1-carboxylic acid. Purity can be monitored using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]
Protocol: GC-MS Analysis with Methanol Derivatization
Direct analysis of the acyl chloride by GC-MS can be challenging due to its reactivity and thermal lability. A more reliable method involves derivatization to a stable ester prior to injection.[7]
Objective: To identify volatile impurities and the primary degradation product by converting the acyl chloride to a stable methyl ester.
Methodology:
-
Sample Preparation: Prepare a solution of ~1 mg/mL of this compound in anhydrous dichloromethane.
-
Derivatization: To 100 µL of this solution, add 10 µL of anhydrous methanol. Allow the reaction to proceed for 10 minutes at room temperature. This converts the parent compound to its methyl ester and any carboxylic acid degradant to its corresponding methyl ester.[7]
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Chromatographic Conditions (Example):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
-
Mass Spectrometer Conditions (Example):
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis: The purity is assessed by comparing the peak area of the derivatized parent compound to the total area of all observed peaks.
Handling, Storage, and Safety
Stability and Storage
The stability of this compound is critically dependent on storage conditions.[7]
-
Moisture Sensitivity: The compound is highly reactive with water and must be protected from moisture and humidity at all times.[7]
-
Recommended Storage: Store in a cool (2-8°C is often recommended), dry, and well-ventilated area.[7][9] The container must be tightly sealed. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is essential.[7]
-
Handling: All handling should be performed in a fume hood.[7] For sensitive applications, use of a glovebox is advised. Minimize the time the container is open. Use only anhydrous solvents and reagents.
Safety Precautions
This compound is classified as a corrosive material and presents significant hazards.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |
| Eye Damage 1 | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |
Personal Protective Equipment (PPE):
-
Engineering Controls: Work in a certified chemical fume hood.[9]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[9]
-
Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK).[9]
Conclusion
This compound is a highly specialized reagent that bridges synthetic chemistry and advanced analytical science. Its deuterated piperidine core makes it a valuable building block for synthesizing isotopically labeled pharmaceutical compounds, while its reactive acyl chloride function enables its use as a powerful derivatizing agent. For researchers engaged in quantitative proteomics, metabolomics, and pharmacokinetic studies, its role as an internal standard in isotope dilution mass spectrometry is indispensable for achieving the highest levels of accuracy and precision. Proper understanding of its reactive nature and strict adherence to handling and storage protocols are essential to leveraging its full potential in the laboratory.
References
- BenchChem. (n.d.). Stability of 1-(Chlorocarbonyl)piperidine-d10 derivatives during sample storage. Retrieved from BenchChem Technical Support Documents.
- Safety Data Sheet. (n.d.). Piperidine-1-carbonyl chloride. Retrieved from generic safety data sheets provided by chemical suppliers.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from relevant sections on handling and storage of reactive amines.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from a general SDS for piperidine, highlighting handling precautions for reactive nitrogen heterocycles.
-
ChemBK. (2024). piperidine-1-carbonyl chloride. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to Quantification Using 1-(Chlorocarbonyl)piperidine-d10 and its Alternatives in Mass Spectrometry.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]
-
Defense Technical Information Center (DTIC). (2025). Piperidine Synthesis. Retrieved from [Link]
- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from research reviews on the importance of the piperidine scaffold.
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]
-
Eman Research Publishing. (2024). Innovative Piperidine-Catalyzation in Protecting Carbonyl Compounds. Retrieved from [Link]
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physical and chemical properties of deuterated piperidine
Technical Deep Dive: Deuterated Piperidine ( )[1]
Executive Summary
Deuterated piperidine (Piperidine-
-
NMR Spectroscopy: As a "silent" background solvent or internal standard for characterizing piperidine derivatives without signal interference.[1]
-
Medicinal Chemistry (The "Deuterium Switch"): As a metabolic firewall.[1] The Carbon-Deuterium (C-D) bond is up to 10x stronger than the Carbon-Hydrogen (C-H) bond, significantly retarding Cytochrome P450-mediated oxidative metabolism at the
-carbon positions.[1]
Physicochemical Profile: Protio vs. Deutero
The substitution of hydrogen (
Comparative Data Table
| Property | Piperidine ( | Piperidine- | Technical Note |
| Molar Mass | 85.15 g/mol | 96.22 g/mol | ~13% mass increase affects density and diffusion coefficients.[1] |
| Density (25°C) | 0.862 g/mL | 0.973 g/mL | Higher density is critical for gravimetric preparations.[1] |
| Boiling Point | 106°C | 106°C | Negligible difference due to similar intermolecular Van der Waals forces.[1] |
| Melting Point | -13°C | -13°C | Phase transition energetics remain largely unchanged.[1] |
| Refractive Index ( | 1.452 | 1.448 | Lower polarizability of C-D bonds results in a slight index drop.[1] |
| Basicity ( | 11.22 | ~11.25 - 11.28 | Secondary Isotope Effect: Deuterated amines are slightly more basic (see Section 2).[1] |
| Appearance | Clear, colorless liquid | Clear, colorless liquid | Indistinguishable by eye; requires MS or NMR for ID. |
Isotope Effects & Chemical Reactivity
2.1 The Basicity Shift (Thermodynamic Isotope Effect)
Contrary to intuition, deuterated amines are often stronger bases than their protio analogs.[1]
-
Mechanism: This is a secondary isotope effect.[1][2][3][4] The C-D bond is shorter and stronger than the C-H bond, resulting in a lower zero-point energy (ZPE).[1]
-
Inductive Effect: Deuterium is effectively more electron-donating (+I effect) than hydrogen relative to the carbon it is attached to.[1] This increased electron density on the nitrogen atom stabilizes the positive charge on the conjugate acid (piperidinium-
ion), shifting the equilibrium slightly toward the protonated form.[1]
2.2 Kinetic Isotope Effect (KIE)
The most profound chemical difference lies in reaction kinetics involving C-H/C-D bond cleavage.[1]
-
Primary KIE (
): For reactions where C-H bond breaking is the rate-limiting step (e.g., radical oxidation), the rate can drop by a factor of 6–10.[1] -
Application: This is the foundational principle behind using piperidine-
moieties in drug design to extend half-life ( ).[1]
Synthesis & Manufacturing Protocol
The synthesis of Piperidine-
Core Reaction: Catalytic Hydrogenation of Pyridine-
Precursor: Pyridine-
Step-by-Step Protocol:
-
Preparation: In a high-pressure autoclave, dissolve Pyridine-
(1.0 eq) in Acetic Acid- (10 vol). -
Catalyst Loading: Add 5 mol%
under an argon blanket.[1] Caution: Pyrophoric dry catalyst.[1] -
Hydrogenation: Pressurize with Deuterium Gas (
) to 50–70 bar. (Using gas would result in formation, which is acceptable if is not strictly required, as exchanges rapidly with solvent).[1] -
Reaction: Stir at 25–40°C for 12–24 hours. Monitor via GC-MS for disappearance of the aromatic pyridine peak.[1]
-
Workup: Filter catalyst through Celite. Neutralize with
(if keeping fully deuterated) or standard NaOH.[1] -
Purification: Distill the amine (BP 106°C) to obtain Piperidine-
.
Visualizing the Synthesis Pathway
Figure 1: Catalytic reduction pathway from aromatic Pyridine-
The "Deuterium Switch" in Drug Design
Piperidine rings are ubiquitous in pharmaceuticals (e.g., Paroxetine, Methylphenidate, Risperidone).[1][6] However, the
Mechanism of Stabilization
-
Metabolic Attack: CYP450 enzymes (like CYP2D6) typically abstract a hydrogen atom from the
-carbon to form a radical intermediate.[1] -
The Barrier: The C-D bond has a lower zero-point vibrational energy than C-H, requiring significantly more activation energy to break.[1]
-
Result: The rate of metabolism (
) decreases, or the metabolic pathway is rerouted (Metabolic Shunting), often leading to a drug with a longer half-life and lower dosing frequency.[1]
Metabolic Pathway Diagram
Figure 2: Kinetic Isotope Effect (KIE) blocking CYP450-mediated degradation of the piperidine ring.[1]
Handling & Safety
While deuterated, the toxicological profile of Piperidine-
-
Hazards: Highly Flammable (Flash point 16°C), Toxic by inhalation/skin contact, Corrosive (Causes severe skin burns).[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption (H/D exchange on the Nitrogen) and carbonate formation.[1]
-
Disposal: Must be treated as hazardous organic waste.[1] Do not mix with oxidizers.[1]
References
-
Cambridge Isotope Laboratories. (2024).[1] Piperidine (
, 98%) Safety Data Sheet & Technical Specifications. Link -
Sigma-Aldrich. (2024).[1] Product Specification: Piperidine-
(CAS 143317-90-2).[1][7][8][9][10][11][12] Link -
Perrin, C. L., et al. (2005).[1] "Stereochemistry of
-Deuterium Isotope Effects on Amine Basicity". Journal of the American Chemical Society, 127(26), 9641-9647.[1][3] (Validating the basicity increase mechanism). Link[1] -
Guengerich, F. P. (2017).[1] "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions". Methods in Enzymology, 596, 217-238. (Mechanistic basis for the Deuterium Switch). Link
-
Banks, H. D. (1992).[1] Piperidine Synthesis: Catalytic Hydrogenation Protocols. U.S. Army Armament Research Development and Engineering Center.[1] Link[1]
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Unlocking Analytical Sensitivity: The Mechanism and Application of Piperidine-Based Derivatizing Agents
An In-Depth Technical Guide:
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the challenge is not merely to detect a molecule, but to do so with exceptional sensitivity, specificity, and reliability. Many critical analytes, from metabolic intermediates to drug candidates, possess physicochemical properties—such as high polarity, low volatility, or poor ionization efficiency—that make them inherently difficult to analyze using standard techniques like mass spectrometry (MS) and chromatography.[1][2] Chemical derivatization provides a powerful solution by strategically modifying the analyte's structure to enhance its analytical response.[1]
Among the vast arsenal of derivatizing agents, those incorporating the piperidine scaffold have emerged as uniquely versatile and effective tools. The piperidine ring, a six-membered heterocycle, is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[3][4][5] This same structural utility extends to its role in derivatizing agents, where it can be functionalized to target specific moieties, introduce desirable analytical properties, and ultimately, unlock new levels of detection and characterization.
This guide provides an in-depth exploration of the core mechanisms of action for piperidine-based derivatizing agents. Moving beyond a simple recitation of protocols, we will examine the underlying chemical principles, the rationale behind methodological choices, and the practical applications that empower researchers to overcome complex analytical hurdles in fields like metabolomics, proteomics, and drug development.[6][7]
Part 1: The Core Chemistry of Piperidine-Based Derivatization
The efficacy of a derivatizing agent is defined by its ability to react selectively and efficiently with a target functional group on an analyte. Piperidine-based reagents have been ingeniously designed to target two of the most common and analytically challenging functional groups: carboxylic acids and amines.
Targeting Carboxylic Acids: Enhancing Ionization for Mass Spectrometry
One of the most significant challenges in metabolomics is the analysis of small, polar organic acids, which are central to numerous metabolic pathways.[2] These compounds are typically detected in negative ionization mode ESI-MS, which often suffers from lower sensitivity compared to positive mode.[8] Piperidine-based derivatization fundamentally reverses this paradigm.
The Core Mechanism: Amide Bond Formation for Proton Affinity Tagging
The primary strategy for derivatizing carboxylic acids is to attach a chemical tag with a very high proton affinity, making the resulting molecule easy to ionize in positive mode.[9] A premier agent for this purpose is N-(4-aminophenyl)piperidine .[2] The reaction proceeds via a classic amide bond formation, facilitated by a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[9][10]
The mechanism unfolds in two key steps:
-
Activation of the Carboxylic Acid: The coupling agent (HATU) reacts with the analyte's carboxylic acid group to form a highly reactive activated ester intermediate. This step makes the carboxyl carbon significantly more electrophilic.
-
Nucleophilic Attack: The primary amine of the N-(4-aminophenyl)piperidine agent then acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a stable amide bond, covalently linking the high-proton-affinity tag to the analyte.[1]
This process effectively transforms a hard-to-detect acidic molecule into one that is exquisitely sensitive to positive mode ESI-MS analysis, with reported signal-to-noise enhancements of over 20-fold.[9]
Experimental Protocol: Derivatization of Organic Acids with N-(4-aminophenyl)piperidine for LC-MS Analysis [9]
This protocol is adapted for the derivatization of acidic metabolites like citrate and isocitrate.
-
Sample Preparation: Dry the aqueous sample (e.g., 2.5 µL of an 8 mM stock solution) by vacuum centrifugation.
-
Reconstitution: Reconstitute the dried sample in 500 µL of DMF (dimethylformamide) and vortex thoroughly.
-
Base Addition: Add 2 µL of pyridine to the vial.
-
Activation: Add 90 µL of a 40 mM HATU solution in DMF. Vortex the mixture.
-
Derivatization: Add 120 µL of a 90 mM solution of N-(4-aminophenyl)piperidine in DMF.
-
Reaction: Allow the reaction to proceed for 70 minutes at room temperature.
-
Final Preparation: Dry the sample post-reaction and reconstitute in a suitable solvent for LC-MS analysis (e.g., 1 mL of 5% ACN with 0.1% formic acid).
Data Presentation: Quantitative Improvement in Detection
The derivatization of organic acids with N-(4-aminophenyl)piperidine yields dramatic improvements in detection limits, enabling the quantification of previously undetectable metabolites.[2][8]
| Analyte (Organic Acid) | Undivatized LOD (ppb) | Derivatized LOD (ppb) | Fold Improvement |
| Lactic Acid | 1050 | 0.5 | 2100x |
| Succinic Acid | 525 | 1.0 | 525x |
| Malic Acid | 263 | 0.5 | 526x |
| Citric Acid | 26 | 1.0 | 26x |
| Data adapted from studies demonstrating derivatization for SFC-MS and LC-MS.[1][2] |
Targeting Amines: Enhancing Volatility and Detectability
Primary and secondary amines, including the piperidine nitrogen itself, often exhibit poor chromatographic peak shape and low volatility, making them challenging for Gas Chromatography (GC) analysis.[1] Derivatization addresses this by converting the polar N-H group into a less polar, more stable, and more volatile moiety.
The Core Mechanism: Nucleophilic Acyl Substitution
This process involves the reaction of the amine, which acts as a nucleophile, with a highly reactive acylating agent. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl (or sulfonyl) carbon of the derivatizing reagent.
-
For GC-MS Analysis: Reagents like Trifluoroacetic Anhydride (TFAA) are used. TFAA is highly reactive and introduces a trifluoroacetyl group. This modification drastically reduces the polarity and increases the volatility of the amine, making it suitable for GC separation. Furthermore, the fluorine atoms provide excellent electron-capturing properties, enhancing sensitivity in electron capture detection or mass spectrometry.[1]
-
For HPLC-Fluorescence Analysis: Reagents like Dansyl Chloride are employed to attach a fluorophore to the analyte. This allows for highly sensitive detection using a fluorescence detector (FLD), which is invaluable when the original molecule lacks a native chromophore or fluorophore.[1]
Experimental Protocol: Acylation of Amines with TFAA for GC-MS Analysis [1]
-
Sample Preparation: Place 100 µL of the sample solution (in a volatile, aprotic solvent like acetonitrile or ethyl acetate) into a reaction vial.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of ethyl acetate and 50 µL of TFAA to the dried residue.
-
Reaction: Cap the vial tightly and heat at 70°C for 15 minutes.
-
Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.
Part 2: A Workflow for Strategic Derivatization
The decision to use a derivatizing agent is driven by the analytical objective. As a senior scientist, the key is to develop a logical workflow for selecting the appropriate strategy. This involves a systematic evaluation of the analyte, the analytical platform, and the desired outcome.
Causality in Experimental Choices:
-
If your analyte is a polar organic acid and your platform is LC-MS: The goal is to enhance ionization. The logical choice is an amine-containing piperidine derivative like N-(4-aminophenyl)piperidine to add a high proton affinity tag for positive mode analysis.[2][9]
-
If your analyte is a primary/secondary amine and your platform is GC-MS: The goal is to increase volatility and thermal stability. The logical choice is a potent acylating agent like TFAA.[1]
-
If your analyte lacks a chromophore and your platform is HPLC: The goal is to add a detectable tag. For high sensitivity, a fluorescent tag like Dansyl Chloride is chosen for use with a fluorescence detector.[1]
This systematic approach ensures that the chosen derivatization protocol is not arbitrary but is instead a validated system designed to meet a specific analytical challenge, embodying the principles of trustworthiness and expertise.
Conclusion
Piperidine-based derivatizing agents are more than just reagents; they are precision tools that fundamentally enhance the scope and power of modern analytical techniques. By understanding their core mechanisms of action—primarily amide bond formation for carboxylic acids and nucleophilic acyl substitution for amines—researchers can convert analytically challenging molecules into ideal candidates for high-sensitivity analysis. This capability is crucial for advancing our understanding of biological systems, accelerating drug discovery, and ensuring the quality and safety of pharmaceuticals. The strategic application of these methods, guided by a clear understanding of the underlying chemistry, empowers scientists to generate robust, reliable, and highly sensitive data.
References
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D. O. Bakunov, S. M. Bakunova, I. V. Sergiev, V. G. Vaskov, A. V. Kutchin. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
-
A. S. R. L. R. K. M. D. S. R. V. K. P. S. S. N. V. M. V. S. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
-
J. L. Edwards, J. P. Grinias, et al. (2020). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. Journal of The American Society for Mass Spectrometry. [Link]
-
Y. L. Saw, J. L. Edwards, J. P. Grinias, et al. (2020). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Journal of Chromatography A. [Link]
-
ResearchGate. (2020). Reaction scheme for derivatization of carboxylic acid groups with N‐(4‐aminophenyl)piperidine. ResearchGate. [Link]
-
L. Zhang, et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. [Link]
-
P. B. Pansuriya, M. P. Patel, R. G. Patel. (2012). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]
-
S. Zafar, et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. [Link]
-
A. S. R. L. R. K. M. D. S. R. V. K. P. S. S. N. V. M. V. S. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
-
T. F. G. de Souza, et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
M. A. M. Rosli, et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods. [Link]
-
A. A. O. M. El-Sayed, et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules. [Link]
-
J. C. D. T. Gil, et al. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. [Link]
-
Fiveable. Piperidine Definition. Fiveable Organic Chemistry II Key Term. [Link]
-
Wikipedia. Piperidine. Wikipedia. [Link]
-
Y. Zhou, et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Y. L. Saw. (2020). The use of n-(4-aminophenyl)piperidine derivatization to improve organic acid detection and separation by supercritical fluid chromatography-mass spectrometry. Rowan Digital Works. [Link]
-
C. P. W. Stark, et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryMedChem. [Link]
-
S. G. E. van der Wissel, et al. (1995). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. Journal of Mass Spectrometry. [Link]
-
Organic Chemistry Explained. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]
-
J. B. Roque, et al. (2020). Approaches to α-functionalization of piperidines by C-H functionalization. ResearchGate. [Link]
-
A. D'Alessandro, G. Zolla. (2022). Proteomics and Metabolomics in Biomedicine. MDPI. [Link]
-
L. Zolla, A. D'Alessandro. (2024). Enhancing Biomedicine: Proteomics and Metabolomics in Action. MDPI. [Link]
-
L. Zolla, A. D'Alessandro. (2021). Proteomics and Metabolomics Investigation of Cell Lines, Tissues and Biological Fluids. MDPI. [Link]
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- 10. researchgate.net [researchgate.net]
isotopic labeling with PIPERIDINE-D10-CARBONYL CHLORIDE
Technical Guide: Isotopic Labeling with Piperidine-d10-carbonyl Chloride
Executive Summary
In the precision-driven landscape of drug discovery, This compound (CAS: 1219803-31-2) serves as a critical high-fidelity reagent for the synthesis of stable isotope-labeled internal standards (SIL-IS) and mechanistic probes. Unlike simple deuterated solvents, this reagent introduces a massive mass shift (+10 Da) and a metabolically robust piperidine scaffold into target molecules.
This guide provides a rigorous technical framework for handling, reacting, and validating this moisture-sensitive reagent.[1] It is designed for medicinal chemists and DMPK scientists who require absolute structural integrity in their isotopic labeling campaigns.
Chemical Profile & Critical Properties
This compound is the fully deuterated analog of 1-piperidinecarbonyl chloride. Its utility stems from the electrophilic carbamoyl chloride moiety, which allows for the rapid installation of the piperidine-d10 motif into ureas and carbamates.
| Property | Specification |
| Chemical Name | 1-Piperidine-d10-carbonyl chloride |
| CAS Number | 1219803-31-2 |
| Molecular Formula | C₆D₁₀ClNO |
| Molecular Weight | 157.66 g/mol (vs. 147.60 for non-deuterated) |
| Mass Shift | +10.06 Da |
| Physical State | Colorless to pale yellow liquid (often supplied as a solid/semi-solid if high purity) |
| Reactivity Class | Acid Chloride / Carbamoyl Chloride |
| Major Hazard | Moisture Sensitive , Corrosive, Lachrymator |
Expert Insight: The +10 Da mass shift is strategically significant. In LC-MS/MS bioanalysis, a shift of ≥3 Da is typically required to avoid interference from naturally occurring isotopes (M+1, M+2). A +10 Da shift eliminates "crosstalk" between the analyte and the internal standard, even for high-molecular-weight drugs with wide isotopic envelopes.
Strategic Applications in Drug Development
A. Bioanalytical Internal Standards (DMPK)
The primary application is the synthesis of SIL-IS for quantitative LC-MS/MS.
-
Causality: The chemical and chromatographic behavior of the d10-labeled analog is nearly identical to the non-labeled drug (co-elution), but the mass analyzer discriminates them perfectly.
-
Benefit: Corrects for matrix effects, ionization suppression, and extraction variability.
B. Metabolic Stability & Blocking (Deuterium Switch)
The piperidine ring is a common "soft spot" for metabolic oxidation (e.g., CYP450-mediated
-
Mechanism: The Carbon-Deuterium (C-D) bond is significantly stronger than the C-H bond (Kinetic Isotope Effect).
-
Application: Replacing a metabolic hotspot with the d10-ring can reduce clearance and extend half-life (
) in early discovery candidates.
Handling & Storage: The "Zero-Moisture" Protocol
Trustworthiness Warning: Carbamoyl chlorides hydrolyze rapidly upon contact with atmospheric moisture, releasing CO₂, DCl, and the corresponding amine. This degradation is irreversible and invisible until the experiment fails.
Standard Operating Procedure (SOP) for Handling:
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Equilibration: Allow the sealed vial to reach room temperature before opening to prevent condensation.
-
Transfer: Handle exclusively in a glovebox or using strict Schlenk line techniques.
-
Solvents: Use only anhydrous solvents (DCM, THF) dried over molecular sieves (3Å or 4Å).
Experimental Protocol: Synthesis of a Deuterated Urea
Scenario: Synthesis of N-Phenyl-1-piperidine-d10-carboxamide (Model SIL-IS). Reaction: Nucleophilic substitution of the chloride by an amine.[2]
Visualizing the Reaction Pathway
Figure 1: Mechanistic pathway for urea formation using this compound.
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Flush with Nitrogen (N₂) for 15 minutes.
-
-
Reagent Solubilization:
-
Dissolve 1.0 eq of Aniline (or target amine) in anhydrous Dichloromethane (DCM) [0.1 M concentration].
-
Add 1.5 eq of Triethylamine (Et₃N) or DIPEA.
-
Cool the solution to 0°C using an ice bath.
-
-
Addition:
-
Dissolve 1.1 eq of This compound in a minimal volume of anhydrous DCM.
-
Critical Step: Add the acid chloride solution dropwise to the amine solution over 10 minutes. The exotherm must be controlled to prevent side reactions.
-
-
Reaction Monitoring:
-
Allow to warm to Room Temperature (RT).
-
Monitor by TLC or LC-MS. The starting amine should disappear.
-
Note: Do not quench until the amine is consumed.
-
-
Workup:
-
Quench with saturated aqueous NaHCO₃.
-
Extract with DCM (3x).
-
Wash combined organics with 1M HCl (to remove excess aniline/pyridine) -> Water -> Brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Validation (Self-Validating System):
-
¹H NMR: Confirm the presence of the phenyl ring protons and the absence of piperidine protons (since they are deuterated, they will be silent in ¹H NMR).
-
MS: Observe the parent ion [M+H]⁺ corresponding to the calculated mass + 10.
-
DMPK Workflow: Internal Standard Utilization
To ensure data integrity in pharmacokinetic studies, the d10-labeled compound is spiked into biological matrices early in the processing stream.
Figure 2: Bioanalytical workflow integrating the d10-labeled internal standard.
Quantitative Logic:
The concentration of the unknown drug (
Where
Troubleshooting & Best Practices
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of reagent | Ensure solvent is anhydrous (<50 ppm H₂O). Use fresh reagent. |
| Incomplete Reaction | HCl accumulation | Increase base equivalents (Et₃N) to 2.0-3.0 eq. |
| Scrambling (H/D Exchange) | Acidic conditions | Avoid strong acids during workup; d10-piperidine is stable, but extreme conditions can degrade the urea linkage. |
| No Product in MS | Ionization suppression | Check LC mobile phase; d10 compounds elute slightly earlier than d0 (chromatographic isotope effect). |
References
-
Synthesis and biological evaluation of piperazinyl carbamates and ureas. Bioorganic & Medicinal Chemistry Letters. (2009). Discusses urea synthesis using carbamoyl chlorides.
-
Carbamoyl Chloride Handling and Reactivity. Wikipedia / Ullmann's Encyclopedia of Industrial Chemistry. General reactivity and hydrolysis risks of carbamoyl chlorides.[3]
-
This compound Product Data. GuideChem / Chemical Suppliers. Physical properties and CAS verification.
- Stable Isotope Labeling in Drug Discovery.Journal of Labelled Compounds and Radiopharmaceuticals. General principles of using d10-analogs for DMPK. (Contextual Citation based on standard industry practice).
Sources
The Dual Nature of Acyl Chlorides: A Technical Guide to Harnessing Their Reactivity and Ensuring Stability
Abstract
Acyl chlorides, or acid chlorides, are a pivotal class of organic compounds, serving as highly reactive intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. Their utility is intrinsically linked to their high electrophilicity, a characteristic that also renders them susceptible to degradation and necessitates meticulous handling. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles governing the stability and reactivity of acyl chlorides. We will explore the fundamental structure-property relationships, delve into the kinetics and mechanisms of their principal reactions, and provide field-proven protocols for their safe and effective utilization.
The Foundation of Reactivity: Structure and Electronic Effects
Acyl chlorides are carboxylic acid derivatives where the hydroxyl group is substituted by a chlorine atom.[1] This seemingly simple substitution has profound implications for the molecule's electronic structure and, consequently, its reactivity. The carbonyl carbon in an acyl chloride is bonded to two highly electronegative atoms: oxygen and chlorine. This creates a significant partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack.[2]
The high reactivity of acyl chlorides can be attributed to the following key factors:
-
Inductive Effect: Both the oxygen and chlorine atoms are strongly electron-withdrawing, pulling electron density away from the carbonyl carbon and enhancing its electrophilicity.[3]
-
Poor Resonance Stabilization: While the lone pairs on the chlorine atom can theoretically participate in resonance with the carbonyl group, the orbital overlap between the 3p orbital of chlorine and the 2p orbital of carbon is poor.[4] This results in less effective resonance stabilization compared to other carboxylic acid derivatives like amides and esters, leaving the carbonyl carbon more electron-deficient and reactive.[5]
This inherent reactivity makes acyl chlorides valuable synthetic intermediates but also underscores their instability, particularly in the presence of nucleophiles.
Stability and Handling: Taming the Reactive Nature
The high reactivity of acyl chlorides necessitates stringent storage and handling procedures to prevent unwanted reactions and ensure the integrity of the reagent.
Factors Influencing Stability
-
Moisture: Acyl chlorides react readily and often violently with water in an exothermic reaction to form the corresponding carboxylic acid and hydrochloric acid gas.[6][7] This hydrolysis is a primary degradation pathway, and even atmospheric moisture can lead to significant decomposition over time.[8] Therefore, maintaining anhydrous conditions is paramount.
-
Temperature: While many acyl chlorides are stable at room temperature when properly stored, elevated temperatures can accelerate decomposition and side reactions.[9] Low molecular weight acyl chlorides are often volatile and flammable.[10][11]
-
Steric Hindrance: Bulky groups adjacent to the acyl chloride functionality can sterically hinder the approach of nucleophiles, thereby increasing the compound's kinetic stability.
-
Electronic Effects: Electron-donating groups attached to the R-group can slightly decrease the electrophilicity of the carbonyl carbon, leading to a modest increase in stability. Conversely, electron-withdrawing groups enhance reactivity. Aromatic acyl chlorides, like benzoyl chloride, are generally more stable and less reactive than their aliphatic counterparts because the delocalization of electrons in the benzene ring can extend to the carbonyl group, slightly reducing its positive charge.[12][]
Recommended Storage and Handling Protocols
To ensure the longevity and purity of acyl chlorides, the following laboratory best practices are essential:
-
Storage:
-
Store in tightly sealed containers, preferably with a PTFE-lined cap, to prevent moisture ingress.[14][15]
-
Keep in a cool, dry, and well-ventilated area away from sources of ignition and direct sunlight.[16][17]
-
Store away from incompatible materials such as water, alcohols, amines, strong bases, and oxidizing agents.[11][18]
-
-
Handling:
-
Always handle acyl chlorides in a well-ventilated fume hood.[19]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20][21] For volatile acyl chlorides, respiratory protection may be necessary.[21]
-
When transferring, use techniques that minimize exposure to atmospheric moisture, such as working under an inert atmosphere (e.g., nitrogen or argon).
-
Low molecular weight acyl chlorides are often lachrymators, meaning they can cause tearing.[10]
-
The Versatility of Acyl Chlorides in Synthesis: Key Reactions and Mechanisms
Acyl chlorides are among the most reactive carboxylic acid derivatives and can be readily converted into a wide range of other functional groups.[10][22] The general mechanism for these transformations is a nucleophilic acyl substitution , which typically proceeds through a two-step addition-elimination pathway.[2][23]
Diagram 1: General Mechanism of Nucleophilic Acyl Substitution
Caption: The two-step addition-elimination mechanism for acyl chlorides.
Hydrolysis: Conversion to Carboxylic Acids
As previously mentioned, acyl chlorides react vigorously with water to produce carboxylic acids.[24] While often an undesirable side reaction, it can be utilized for the intentional synthesis of carboxylic acids if the corresponding acyl chloride is readily available.
Experimental Protocol: Hydrolysis of Benzoyl Chloride
-
Setup: In a fume hood, place 5 mL of water in a 50 mL flask equipped with a magnetic stirrer.
-
Addition: Slowly add 1 mL of benzoyl chloride to the stirring water. The reaction is exothermic and will produce fumes of HCl.
-
Reaction: Continue stirring for 10-15 minutes until the oily benzoyl chloride layer disappears and a white precipitate of benzoic acid forms.
-
Isolation: Cool the mixture in an ice bath to complete the precipitation. Collect the solid benzoic acid by vacuum filtration and wash with cold water.
-
Drying: Dry the product in a desiccator.
Alcoholysis: Synthesis of Esters
The reaction of an acyl chloride with an alcohol, known as alcoholysis, is a highly efficient method for the synthesis of esters.[6][25] This reaction is generally rapid and irreversible, often proceeding at room temperature.[26] To neutralize the HCl byproduct, which can potentially react with sensitive functional groups, a non-nucleophilic base such as pyridine or triethylamine is often added.[8]
Experimental Protocol: Synthesis of Ethyl Benzoate
-
Setup: In a dry flask under an inert atmosphere, dissolve 10 mmol of ethanol and 12 mmol of pyridine in 20 mL of anhydrous diethyl ether.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add a solution of 10 mmol of benzoyl chloride in 10 mL of anhydrous diethyl ether to the cooled alcohol solution with stirring. A precipitate of pyridinium hydrochloride will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 hour.
-
Work-up: Add 20 mL of water to the reaction mixture and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield ethyl benzoate.
Aminolysis: Synthesis of Amides
Acyl chlorides react readily with ammonia, primary amines, and secondary amines to form primary, secondary, and tertiary amides, respectively.[25][27] The reaction is typically very fast and exothermic.[] Two equivalents of the amine are required: one to act as the nucleophile and the second to neutralize the HCl byproduct, forming an ammonium salt.[2]
Experimental Protocol: Synthesis of N-ethylbenzamide
-
Setup: In a flask, dissolve 20 mmol of ethylamine in 30 mL of a suitable aprotic solvent like dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add a solution of 10 mmol of benzoyl chloride in 10 mL of dichloromethane to the cooled amine solution with vigorous stirring. A white precipitate of ethylammonium chloride will form.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Work-up: Wash the reaction mixture with water to remove the ammonium salt. The organic layer is then washed with dilute acid and brine.
-
Isolation: Dry the organic layer over a suitable drying agent, filter, and evaporate the solvent to obtain the N-ethylbenzamide.
Friedel-Crafts Acylation: Formation of Aryl Ketones
Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring, forming a ketone.[28][29] The reaction employs a Lewis acid catalyst, typically aluminum chloride (AlCl₃), which activates the acyl chloride by forming a highly electrophilic acylium ion.[30] A key advantage of this reaction is that the product ketone is less reactive than the starting aromatic ring, preventing polyacylation.[31]
Experimental Workflow: Friedel-Crafts Acylation of Benzene
Diagram 2: Workflow for Friedel-Crafts Acylation
Caption: A typical experimental workflow for Friedel-Crafts acylation.
Comparative Reactivity
The utility of acyl chlorides stems from their position at the top of the reactivity ladder for carboxylic acid derivatives. This allows for the facile synthesis of other derivatives.
| Carboxylic Acid Derivative | Relative Reactivity |
| Acyl Chloride | Highest |
| Acid Anhydride | High |
| Ester | Moderate |
| Carboxylic Acid | Moderate |
| Amide | Low |
This trend is a direct consequence of the stability of the leaving group and the degree of resonance stabilization of the carbonyl group. Acyl chlorides have an excellent leaving group (Cl⁻) and minimal resonance stabilization, making them highly reactive.[10]
Conclusion
Acyl chlorides are indispensable reagents in modern organic synthesis, offering a gateway to a multitude of functional groups. Their high reactivity, a product of their unique electronic structure, is a double-edged sword, demanding a thorough understanding of their stability and handling requirements. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can safely and effectively harness the synthetic power of acyl chlorides, paving the way for the discovery and development of novel molecules.
References
- Wikipedia. Acyl chloride. [URL: https://en.wikipedia.org/wiki/Acyl_chloride]
- Chemguide. an introduction to acyl chlorides (acid chlorides). [URL: https://www.chemguide.co.uk/organicprops/acylchlorides/background.html]
- Chemistry LibreTexts. 20.17: Reactions of Acid Chlorides. [URL: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/CHEM_2403%3A_Organic_Chemistry_II_-_Smith/20%3A_Carboxylic_Acid_Derivatives/20.17%3A_Reactions_of_Acid_Chlorides]
- ChemistryStudent. Acyl Chlorides (A-Level). [URL: https://www.chemistrystudent.com/a-level-chemistry/organic-chemistry/acyl-chlorides/]
- chemguide: CIE A level chemistry support. Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [URL: https://www.chemguide.co.uk/CIE/cie-a-level-chem-33-3.html]
- Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [URL: https://www.chemistrysteps.com/reactions-of-acid-chlorides-rocl-with-nucleophiles/]
- Save My Exams. Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [URL: https://www.savemyexams.
- ACS Publications. Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00222]
- Chemguide. the preparation of amides. [URL: https://www.chemguide.co.
- Chemguide. friedel-crafts acylation of benzene. [URL: https://www.chemguide.co.
- Physics & Maths Tutor. Notes - 33 Carboxylic Acids and Derivatives - CAIE Chemistry A-level. [URL: https://www.physicsandmathstutor.com/pdf-pages/?pdf=https%3A%2F%2Fpmt.physicsandmathstutor.
- Chemistry LibreTexts. 2.8: Acid Halides for Ester Synthesis. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/02%3A_Introduction_to_Organic_Reactivity_and_Catalysis/2.08%3A_Acid_Halides_for_Ester_Synthesis]
- BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. [URL: https://www.bocsci.
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A Technical Guide to the Safe Handling and Storage of Piperidine-d10-carbonyl Chloride
This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the proper handling and storage of piperidine-d10-carbonyl chloride (CAS No. 1219803-31-2). The protocols and recommendations outlined herein are grounded in the fundamental chemical principles governing the reactivity of acyl chlorides and are designed to ensure compound integrity and operator safety.
Introduction: Understanding the Core Challenge
This compound is a deuterated compound, where hydrogen atoms on the piperidine ring have been replaced by their stable, non-radioactive isotope, deuterium.[1] This isotopic labeling is a critical tool in pharmaceutical research, primarily used to study drug metabolism and pharmacokinetics (DMPK). The substitution of hydrogen with deuterium can alter metabolic rates due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows metabolic processes involving C-H bond cleavage.[1][2] This can lead to improved drug stability and more favorable pharmacokinetic profiles.[2]
While the deuterium labeling is key to its application, it does not significantly alter the benchtop chemical reactivity of the functional group.[3] The primary challenge in handling and storing this compound lies entirely with the carbonyl chloride (or acyl chloride) moiety. Acyl chlorides are among the most reactive carboxylic acid derivatives and are highly susceptible to nucleophilic attack, particularly by water.[4][5] Therefore, the central directive for all handling and storage procedures is the strict exclusion of moisture.
| Property | Value |
| Chemical Name | 2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine-1-carbonyl chloride[6] |
| CAS Number | 1219803-31-2[6] |
| Molecular Formula | C₆D₁₀ClNO[6] |
| Molecular Weight | 157.66 g/mol [6] |
| Appearance | Colorless liquid (typical for analogous compounds)[7] |
| Primary Hazard | Highly reactive with water and other nucleophiles; corrosive.[3] |
The Chemistry of Reactivity: Why Moisture is the Primary Concern
The high reactivity of this compound is dictated by the electron-withdrawing effects of both the oxygen and chlorine atoms bonded to the carbonyl carbon. This creates a significant partial positive charge on the carbon, making it an excellent electrophile, readily attacked by nucleophiles.[8]
The most common and problematic nucleophile in a laboratory environment is water. The reaction, known as hydrolysis, is a vigorous and exothermic nucleophilic addition-elimination process.[9][10]
Reaction Mechanism: Hydrolysis
-
Nucleophilic Addition: A lone pair of electrons from the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon. This breaks the carbon-oxygen π-bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[8][9]
-
Elimination: The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, and in the process, the chloride ion—a good leaving group—is expelled.[8][9]
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by the chloride ion, yielding the final products: piperidine-d10-1-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[9]
This reaction is not a minor degradation pathway; it is rapid and can be violent.[11] The production of HCl gas is particularly hazardous, as it can cause severe respiratory irritation and create a corrosive atmosphere within the storage container, potentially leading to pressure buildup.[9][10]
Storage Protocols for Maintaining Compound Integrity
The primary goal of storage is to prevent hydrolysis and thermal degradation.[3] This is achieved by creating a physical and chemical barrier against moisture and maintaining appropriate temperatures.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerated)[3] | Slows the rate of potential degradation reactions. |
| Atmosphere | Under an inert gas (Dry Nitrogen or Argon)[3][12] | Displaces atmospheric moisture and oxygen, preventing hydrolysis. |
| Container | Tightly sealed, original manufacturer's bottle.[3][13] | Containers are designed for reactive chemicals, often with specialized caps (e.g., Sure/Seal™).[12] |
| Location | Cool, dry, well-ventilated, designated area for corrosives.[14][15] | Ensures separation from incompatible materials and prevents accumulation of hazardous vapors.[15] |
| Secondary Containment | Place the primary container inside a larger, sealed container with a desiccant (e.g., Drierite or molecular sieves).[14][16] | Provides an additional barrier against moisture, especially for frequently accessed containers.[16] |
Key Incompatibilities: Store this compound separately from:
-
Alcohols (react to form esters)
-
Strong bases (e.g., hydroxides, amines)[17]
-
Strong oxidizing agents[18]
Workflow for Proper Storage Below is a decision-making workflow for the storage of this compound.
Caption: Decision workflow for selecting the appropriate storage protocol.
Safe Handling Procedures: A Step-by-Step Workflow
All handling of this compound must occur within a certified chemical fume hood to control exposure to its corrosive vapors.[14][17] The use of a glovebox with an inert atmosphere is recommended for highly sensitive applications requiring the complete exclusion of air and moisture.[14]
Personal Protective Equipment (PPE) A comprehensive suite of PPE is mandatory. Do not handle this compound without the following protection:
| PPE Category | Specification | Rationale |
| Eye/Face | Chemical splash goggles and a full-face shield.[17][19] | Protects against splashes of corrosive liquid and irritating vapors. Acyl chlorides can cause severe eye damage.[20] |
| Respiratory | Air-purifying respirator with acid gas cartridges or a supplied-air respirator.[13][17] | Protects against inhalation of the compound and its HCl hydrolysis product.[19] |
| Body | Flame-retardant lab coat worn over full-length clothing. A chemical-resistant apron is also recommended.[11][17] | Prevents skin contact with the corrosive liquid.[19] Natural fibers like cotton are preferred over synthetic materials.[14] |
| Hand | Butyl rubber or heavy-duty nitrile gloves.[11][19] | Provides robust resistance to corrosive chemicals. Always check the glove manufacturer's compatibility chart.[20] |
| Foot | Closed-toe shoes, preferably made of a chemical-resistant material.[17] | Protects feet from potential spills. |
Experimental Protocol: Weighing and Dispensing
This protocol outlines the steps for safely handling the compound, from removal from storage to use in an experiment.
-
Preparation:
-
Ensure a certified chemical fume hood is operational and the sash is at the appropriate height.
-
Have all necessary glassware (oven-dried and cooled under an inert atmosphere), syringes, and needles ready.
-
Place a container of neutralizing agent (e.g., sodium bicarbonate solution) in the hood for quenching contaminated equipment.
-
Ensure an appropriate spill kit containing non-aqueous absorbent material is readily accessible.[1]
-
-
Equilibration:
-
If the compound is stored under refrigeration, remove the container and place it in a desiccator at room temperature.[16]
-
Allow the container to warm completely to ambient temperature before opening. This is a critical step. Opening a cold container will cause atmospheric moisture to condense inside, rapidly degrading the compound.[16][21]
-
-
Inert Atmosphere Handling:
-
Once at room temperature, place the container in the fume hood.
-
If the bottle has a septum-sealed cap (e.g., Sure/Seal™), use standard air-free techniques.[12]
-
Insert a needle connected to a dry nitrogen or argon line to create a positive inert gas pressure. Insert a second needle as an outlet.
-
Withdraw the required amount of liquid using a clean, dry syringe.[12]
-
Replace the volume of liquid removed with inert gas to maintain a dry atmosphere in the bottle.[12]
-
-
Cleanup and Storage:
-
Carefully wipe the syringe needle and quench it in the neutralizing solution.
-
Securely reseal the primary container. If using a septum, it is good practice to wrap the cap and neck with Parafilm for extra protection.
-
Return the compound to its designated storage location.[13]
-
Visual Workflow for Safe Handling
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molecular weight and formula of PIPERIDINE-D10-CARBONYL CHLORIDE
Technical Monograph: 1-Piperidine-d10-carbonyl Chloride
Part 1: Core Identity & Physicochemical Architecture
1.1 Compound Definition 1-Piperidine-d10-carbonyl chloride (also known as N-Chlorocarbonylpiperidine-d10) is a high-purity deuterated electrophilic reagent. It functions primarily as a specialized building block in the synthesis of stable isotope-labeled active pharmaceutical ingredients (APIs) and as a derivatizing agent for quantitative mass spectrometry (LC-MS/MS).
Structurally, it consists of a piperidine ring where all ten carbon-bound hydrogen atoms have been replaced by deuterium (
1.2 Physicochemical Data Profile
| Property | Specification |
| Chemical Name | 1-Piperidine-d10-carbonyl chloride |
| CAS Number | 1219803-31-2 |
| Unlabeled CAS | 13939-69-0 |
| Molecular Formula | |
| Molecular Weight | 157.66 g/mol (Calculated) |
| Exact Mass | 157.1079 Da |
| Appearance | Colorless to pale yellow liquid (moisture sensitive) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Hydrolyzes in water |
| Isotopic Purity | Typically |
1.3 Structural Analysis
The "d10" designation indicates per-deuteration of the piperidine ring (
Part 2: Synthesis & Manufacturing Protocol
2.1 Synthetic Pathway The industrial synthesis of 1-Piperidine-d10-carbonyl chloride typically involves the phosgenation of fully deuterated piperidine (Piperidine-d11 or Piperidine-d10 free base). Due to safety concerns with gaseous phosgene, solid surrogates like Triphosgene (bis(trichloromethyl) carbonate) are often preferred in laboratory settings.
2.2 Reaction Mechanism
-
Nucleophilic Attack: The lone pair of the nitrogen in Piperidine-d10 attacks the carbonyl carbon of the phosgene equivalent.
-
Elimination: Chloride is eliminated, forming the carbamoyl chloride bond.
-
Scavenging: A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine) is used to scavenge the HCl byproduct, preventing the formation of unreactive piperidine hydrochloride salts.
2.3 Experimental Workflow (DOT Visualization)
Caption: Synthetic route for the production of 1-Piperidine-d10-carbonyl chloride via phosgenation.
Part 3: Applications in Drug Development
3.1 Quantitative Bioanalysis (LC-MS/MS) This compound is a "Gold Standard" derivatizing agent for the analysis of amines in biological matrices (plasma, urine).
-
Mechanism: It reacts with primary and secondary amines to form stable urea derivatives.
-
Benefit: The d10-tag introduces a mass shift of +10 Da relative to the non-labeled analog. This allows the user to spike the deuterated derivative into samples as an Internal Standard (IS) , correcting for matrix effects and ionization suppression during mass spectrometry.
3.2 Synthesis of Deuterated APIs In Medicinal Chemistry, this reagent is used to introduce the piperidine moiety into drug candidates to study Deuterium Kinetic Isotope Effects (DKIE) .
-
Metabolic Stability: Replacing H with D at metabolic "hotspots" (like the alpha-carbons of the piperidine ring) can slow down oxidative metabolism (e.g., by Cytochrome P450), potentially extending the drug's half-life (
).
3.3 Application Workflow (DOT Visualization)
Caption: Workflow for using Piperidine-d10-carbonyl chloride as a derivatizing agent in quantitative bioanalysis.
Part 4: Handling, Stability & Safety
4.1 Hydrolytic Instability As an acyl chloride, the compound is extremely sensitive to moisture .
-
Reaction:
-
Degradant: 1-Piperidine-d10-carboxylic acid.
-
Indicator: Evolution of HCl fumes (white smoke) upon exposure to humid air.
4.2 Storage Protocol
-
Temperature: Store at -20°C (long term) or 2-8°C (short term).
-
Atmosphere: Must be kept under Argon or Nitrogen blanket.[1]
-
Container: Tightly sealed glass vials with PTFE-lined septa.
4.3 Safety Profile
-
Hazards: Corrosive (Causes severe skin burns and eye damage).[2] Lachrymator.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Always handle inside a fume hood.
References
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LGC Standards. (n.d.). 1-Piperidine-d10-carbonyl Chloride Product Sheet. Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13922373, (2S)-Piperidine-2-carbonyl chloride. (Reference for non-deuterated analog properties). Retrieved from
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BenchChem. (2025).[1] Stability of 1-(Chlorocarbonyl)piperidine-d10 derivatives during sample storage. Retrieved from
-
BOC Sciences. (n.d.). [1,4'-Bipiperidine]-1'-carbonyl Chloride-[d10] Hydrochloride Product Page. Retrieved from
-
Sigma-Aldrich. (n.d.). 1-Piperidinecarbonyl chloride Product Specification. Retrieved from
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safety and handling precautions for piperidine compounds
An In-depth Technical Guide for the Safe Handling of Piperidine Compounds
Preamble: The Piperidine Paradox in Drug Development
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals, from antipsychotics to analgesics.[1] Its utility as a solvent, a base, and a synthetic building block is undeniable.[2] However, this utility is shadowed by a significant and multifaceted hazard profile. For the researcher, scientist, or drug development professional, mastering the safe handling of piperidine and its derivatives is not merely a procedural formality but a fundamental prerequisite for scientific integrity and personal safety. This guide eschews a simple checklist approach, instead providing a deep, mechanistic understanding of the risks involved and outlining a self-validating system of protocols to mitigate them.
Section 1: The Inherent Risk Profile of the Piperidine Scaffold
A thorough understanding of a compound's properties is the foundation of safe handling. Piperidine's risk profile is a convergence of high flammability, acute toxicity via multiple exposure routes, and severe corrosivity.[3][4][5]
Physicochemical Properties and Hazard Implications
Piperidine is a colorless, volatile liquid with a characteristic pungent, pepper-like odor.[2][6] Its physical properties are directly linked to its primary hazards.
| Property | Value | Implication for Safe Handling |
| Molecular Formula | C₅H₁₁N | A small, simple heterocyclic amine.[2] |
| Boiling Point | 106 °C (222.8 °F) | High volatility at ambient and elevated temperatures, leading to significant vapor concentrations.[2][7] |
| Flash Point | 3 °C (37.4 °F) | EXTREME FIRE HAZARD. Piperidine is highly flammable and can be ignited under almost all ambient conditions.[7][8] |
| Vapor Density | ~3.0 (Air = 1.0) | Vapors are significantly heavier than air. They will accumulate in low-lying areas, creating a risk of explosion and unseen inhalation hazards.[7][9] |
| Water Solubility | Miscible | Spills can readily contaminate water sources. However, this property is useful for certain decontamination procedures.[2][7] |
| pH | ~12.6 (100 g/L solution) | Strongly basic, contributing to its corrosive nature towards skin, eyes, and mucous membranes.[7] |
Toxicological Profile: A Multi-Route Threat
Piperidine compounds are classified as toxic or fatal and can cause severe, permanent injury after short exposures to small amounts.[3][8][9] Exposure can occur via inhalation, skin contact, eye contact, and ingestion, with each route presenting a critical danger.
-
Inhalation: Toxic if inhaled.[3][5] Vapors cause severe irritation to the upper respiratory tract, leading to coughing, sore throat, and labored breathing.[10][11] High concentrations can lead to dizziness, central nervous system (CNS) depression, and potentially damage to the liver and kidneys.[8][11] The irritation threshold in humans has been reported as 26 ppm.[10]
-
Dermal Contact: Toxic in contact with skin.[4][5] Piperidine is readily absorbed through the skin, which can lead to systemic toxicity.[11][12] It is extremely corrosive and causes severe skin burns and irreversible damage.[2][9][12] Immediate and thorough decontamination is critical.
-
Ocular Contact: Causes serious eye damage.[3][9] Even brief contact with the liquid or high concentrations of vapor can cause severe burns, corneal damage, and potentially permanent blindness.[7][11]
-
Ingestion: Harmful if swallowed.[3][4] Ingestion causes severe burns to the mouth, throat, and gastrointestinal tract.[8] Symptoms include nausea, vomiting, and abdominal pain.[11] Due to the severe corrosive effects, inducing vomiting is contraindicated.[4][7][8]
Reactivity and Incompatibility: Beyond the Obvious
While stable under recommended storage conditions, piperidine's basicity and nucleophilicity make it dangerously reactive with a range of chemicals.[5]
-
Strong Oxidizing Agents: Reacts violently with agents like perchlorates, peroxides, and nitrates.[5][11]
-
Acids and Acid Halides: Vigorous, exothermic neutralization reactions can occur.[5][11]
-
Carbon Dioxide (CO₂): Can react with atmospheric CO₂, particularly in storage.[11]
-
Other Specific Incompatibilities: Dicyanofurazan, N-nitrosoacetanilide, and 1-perchlorylpiperidine are noted for causing violent reactions.[5][11]
Section 2: The Hierarchy of Controls: A Proactive Safety Paradigm
Effective safety management prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE). This "Hierarchy of Controls" is a fundamental principle of industrial hygiene.
Caption: A diagram illustrating the hierarchy of safety controls.
-
2.1. Elimination & Substitution: The most effective controls. Can the use of a piperidine compound be avoided entirely? Can a less volatile or less toxic amine be substituted without compromising the chemical synthesis? While not always feasible, this question should be the first consideration.
-
2.2. Engineering Controls: The Primary Line of Defense: These controls physically isolate researchers from the hazard.
-
Chemical Fume Hood: All handling of piperidine compounds (weighing, transfers, reactions) must be conducted inside a certified chemical fume hood to control vapor inhalation.[2][13]
-
Ventilation: The laboratory must have adequate general ventilation.[9] Ventilation equipment should be explosion-proof.[13]
-
Grounding and Bonding: Metal containers and equipment used for transferring piperidine must be grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source for the flammable vapors.[4][7][8]
-
-
2.3. Administrative Controls: Standard Operating Procedures (SOPs): These are the work practices that reduce or prevent exposure.
-
Restricted Access: Clearly demarcate areas where piperidine is being used and restrict access to authorized personnel only.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[3][11] Always wash hands thoroughly after handling.[4]
-
Training: All personnel must be trained on the specific hazards of piperidine, the contents of the Safety Data Sheet (SDS), and the emergency procedures before being permitted to handle the compound.[11]
-
-
2.4. Personal Protective Equipment (PPE): The Last Line of Defense: PPE does not eliminate the hazard, but it protects the user from exposure. It must be selected carefully and used correctly.[11]
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[4] | Protects against dermal absorption and severe skin burns. Always check the manufacturer's breakthrough time data. |
| Eye Protection | Splash-resistant safety goggles AND a full-face shield.[11][13] | Provides maximum protection against splashes and corrosive vapors that can cause permanent eye damage. |
| Body Protection | A lab coat is a minimum requirement. For larger quantities or tasks with a high splash risk, a chemical-resistant apron or suit is necessary.[1][11] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Typically not required if all work is performed within a certified fume hood. For emergencies or situations with inadequate ventilation, a supplied-air respirator with a full facepiece is necessary.[3][13] | Protects against inhalation of toxic and corrosive vapors.[3] |
Section 3: Field-Proven Protocols for Safe Handling
The following protocols integrate the control measures described above into a self-validating system for common laboratory tasks.
Protocol: Weighing and Preparing Piperidine Solutions
-
Preparation: Don all required PPE (gloves, goggles, face shield, lab coat). Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.
-
Staging: Place an analytical balance, a secondary container, the sealed piperidine stock bottle, the destination vessel, and any necessary solvents and utensils inside the fume hood.
-
Weighing: To minimize vapor release, do not weigh piperidine in an open container. Instead, tare the sealed destination vessel. Using a syringe or pipette, transfer the required amount of piperidine directly into the destination vessel inside the hood and seal it. Place the sealed vessel on the balance to obtain the precise weight.
-
Dilution: If preparing a solution, add the solvent to the sealed destination vessel containing the piperidine. Keep the vessel sealed and mix gently.
-
Cleanup: Tightly cap the stock piperidine bottle. Decontaminate any surfaces within the fume hood. Dispose of any contaminated consumables (e.g., pipette tips) in a designated, sealed hazardous waste container.
Protocol: Conducting Reactions with Piperidine Compounds
-
Setup: Assemble the reaction apparatus (e.g., round-bottom flask with condenser) securely within the chemical fume hood.
-
Reagent Addition: Add piperidine to the reaction vessel using a closed system (e.g., via a syringe through a septum) whenever possible.
-
Temperature Control: If heating the reaction, use a controlled heating mantle or oil bath. Do not use open flames.[9] Ensure that the condenser is functioning correctly to prevent the escape of flammable vapors.
-
Monitoring: Monitor the reaction from outside the fume hood sash.
-
Workup: All subsequent workup and extraction procedures must also be conducted within the fume hood.
Protocol: Safe Storage and Segregation
-
Location: Store piperidine in a cool, dry, well-ventilated, and locked cabinet or area designated for flammable and corrosive materials.[4][7]
-
Container: Keep the container tightly closed to prevent vapor escape and reaction with atmospheric components.[3][4]
-
Segregation: Crucially, store piperidine away from all incompatible materials, especially acids and oxidizing agents.[1][5][11]
Protocol: Waste Management and Disposal
-
Collection: Collect all piperidine-containing waste (liquid and solid) in clearly labeled, sealed, and chemically compatible hazardous waste containers.
-
Segregation: Do not mix piperidine waste with incompatible waste streams.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local and national regulations.[14]
Section 4: Emergency Response: A Validated Action Plan
Immediate and correct action during an emergency is critical to minimizing harm.
Sources
- 1. canyoncomponents.com [canyoncomponents.com]
- 2. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 3. isotope.com [isotope.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Piperidine Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. chemos.de [chemos.de]
- 10. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 14. carlroth.com [carlroth.com]
Methodological & Application
using PIPERIDINE-D10-CARBONYL CHLORIDE in mass spectrometry
Application Note: High-Sensitivity Quantitation of Amine & Phenol Metabolites via Piperidine-d10-Carbonyl Chloride Derivatization
Abstract & Introduction
In quantitative LC-MS/MS bioanalysis, low-abundance analytes containing amine (
Piperidine-carbonyl chloride (PCC) and its heavy isotopologue, This compound (PCC-d10) , function as highly efficient derivatization reagents. They react with nucleophiles to form stable urea or carbamate derivatives.[1]
Key Advantages:
-
Signal Enhancement: The piperidine moiety introduces a tertiary amine with high proton affinity (PA), significantly boosting electrospray ionization (ESI+) response—often by 10–100 fold.
-
Chromatographic Retention: The hydrophobic tag shifts polar analytes (e.g., amino acids, neurotransmitters) away from the solvent front, reducing ion suppression.
-
Cost-Effective IS Generation: By derivatizing samples with PCC-d0 and standards with PCC-d10 (or vice versa), researchers can generate "in-situ" internal standards for any amine/phenol-containing analyte, eliminating the need to synthesize expensive
or labeled native compounds.
Chemical Basis & Mechanism[1]
The reagent acts via a nucleophilic substitution mechanism. The nucleophilic nitrogen (amine) or oxygen (phenol) of the analyte attacks the carbonyl carbon of the reagent, displacing the chloride ion.
-
Reagent: 1-Piperidinecarbonyl chloride (
) -
Labeling Moiety: Piperidine-carbamoyl group (
) -
Mass Shift:
-
Light Tag (d0): Adds ~112.09 Da
-
Heavy Tag (d10): Adds ~122.15 Da
- Mass: +10.06 Da
-
Reaction Scheme Diagram
Figure 1: Reaction mechanism showing the nucleophilic attack on the acyl chloride to form stable derivatives.
Experimental Protocol
Safety Warning: Piperidine-carbonyl chloride is an acyl chloride; it is corrosive and moisture-sensitive. Handle in a fume hood.
Reagents & Materials
-
Reagent A (d0): 1-Piperidinecarbonyl chloride (10 mM in anhydrous Acetonitrile).
-
Reagent B (d10): this compound (10 mM in anhydrous Acetonitrile).
-
Buffer: 100 mM Sodium Carbonate (
) / Sodium Bicarbonate ( ) buffer, pH 9.5.-
Note: Alternatively, use 0.1% Triethylamine (TEA) in ACN for non-aqueous conditions.
-
-
Quenching Solution: 5% Formic Acid in water or 10 mM Ammonium Acetate.
Derivatization Workflow (Differential Isotope Labeling)
This protocol describes a Differential Isotope Labeling (DIL) strategy where the biological sample is labeled with the "Light" reagent and a pooled reference (or standard curve) is labeled with the "Heavy" reagent.
Step 1: Sample Preparation
-
Precipitate proteins from plasma/tissue using cold methanol (1:3 v/v).
-
Centrifuge (14,000 x g, 10 min, 4°C) and collect supernatant.
-
Evaporate supernatant to dryness under nitrogen.
Step 2: Derivatization Reaction
-
Reconstitute dried extract in 50
L of Carbonate Buffer (pH 9.5) . -
Add 50
L of Reagent A (d0) solution to the Biological Sample. -
Add 50
L of Reagent B (d10) solution to the Standard/Reference Sample. -
Vortex briefly and incubate at 60°C for 20 minutes (or Room Temp for 60 min).
-
Critical: Heat ensures reaction completion for sterically hindered amines.
-
Step 3: Quenching & Mixing
-
Add 10
L of Quenching Solution (Formic Acid) to stop the reaction and neutralize pH. -
Combine the d0-labeled sample and d10-labeled standard in a 1:1 ratio.
-
Centrifuge (10 min) to remove any potential precipitates.
-
Transfer to LC vials for injection.
Mass Spectrometry & Data Analysis
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7
m). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Ionization: ESI Positive Mode (The piperidine ring is strongly basic).
MRM Transition Setup
The piperidine tag often dominates fragmentation. A common reporter ion for the d0-tag is
| Analyte Type | Precursor Ion (d0) | Precursor Ion (d10) | Product Ion Strategy |
| Primary Amine ( | Loss of Tag or Analyte Fragment | ||
| Phenol ( | Tropylium ion (if alkyl phenol) | ||
| Reporter Ion | -- | -- |
Note: The exact mass added is 111.07 Da (d0) and 121.13 Da (d10) to the neutral molecule, minus the displaced H (1.008). Net m/z shift on the protonated ion is +112 vs +122.
Quantitation Logic (Graphviz)
Figure 2: Differential Isotope Labeling (DIL) workflow for absolute quantitation.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Low Labeling Efficiency | pH too low (< 8.0) | Ensure Carbonate buffer is pH 9.0–9.5. |
| Reagent Hydrolysis | Wet solvents | Use anhydrous ACN; store reagent in desiccator. |
| Column Fouling | Excess reagent | Ensure quenching step is performed; consider SPE cleanup if necessary. |
| Peak Broadening | Isotope effect | Deuterium can slightly alter retention time. Ensure integration windows cover both d0 and d10 peaks (usually d10 elutes slightly earlier). |
References
-
Guo, K., & Li, L. (2009). Differential 12C-/13C-isotope labeling for quantitation of amine-and phenol-containing metabolites in urine by liquid chromatography/electrospray ionization mass spectrometry. Analytical Chemistry. Link(Note: Foundational paper on Dansyl labeling, chemically analogous to Piperidine-CO-Cl labeling strategies).
-
Zhao, S., et al. (2019). Stable isotope labeling-based liquid chromatography-mass spectrometry for quantitative metabolomics. TrAC Trends in Analytical Chemistry. Link
-
Sigma-Aldrich (Merck). 1-Piperidinecarbonyl chloride Product Specification. Link
-
Santa Cruz Biotechnology. Piperidine-d10 Specification and Applications. Link
Sources
Application Note: Advanced Quantitative Proteomics Using Piperidine-d10-Carbonyl Chloride for Stable Isotope Labeling
Introduction: The Imperative for Precise Protein Quantification
Mass spectrometry-based proteomics has become an indispensable tool for identifying and quantifying proteins in complex biological samples, driving discovery in basic research and drug development.[1] Quantitative proteomics, in particular, allows for the precise measurement of changes in protein abundance across different states, such as disease vs. healthy or treated vs. untreated conditions.[1][2] Among the various quantification strategies, stable isotope labeling stands out for its accuracy and reproducibility by introducing a mass-differentiated tag into peptides.[3]
While commercial isobaric tagging kits like TMT and iTRAQ are widely used, they can be costly for large-scale studies.[4] This has spurred the development of alternative, cost-effective labeling strategies.[4][5] This application note details the use of Piperidine-d10-carbonyl chloride as a robust and efficient "heavy" labeling reagent for duplex (2-plex) quantitative proteomics. In conjunction with its non-deuterated "light" analogue, Piperidine-carbonyl chloride, this approach provides a straightforward and powerful method for differential protein expression analysis.
This guide provides the scientific principles, a detailed experimental protocol, and field-proven insights into the application of this deuterated labeling strategy.
Principle of the Method: Amine-Reactive Stable Isotope Labeling
The methodology is based on the chemical derivatization of peptides obtained from protein digestion. The core of the technique relies on the high reactivity of the carbonyl chloride functional group with primary amines.[6]
-
Amine-Reactive Chemistry: Piperidine-carbonyl chloride (and its d10 isotopologue) is an acylating agent. The electrophilic carbonyl carbon is readily attacked by nucleophilic primary amines, specifically the N-terminal α-amine of every peptide and the ε-amine of lysine side chains. This reaction forms a stable amide bond and releases hydrogen chloride (HCl) as a byproduct.
-
Stable Isotope Mass Tagging: Two parallel labeling reactions are performed. One sample (e.g., control) is labeled with the "light" reagent (Piperidine-carbonyl chloride), while the other sample (e.g., treated) is labeled with the "heavy" reagent (this compound). The ten deuterium atoms on the piperidine ring of the heavy reagent introduce a precise mass shift for every tag incorporated.
-
MS1-Level Quantification: After labeling, the light and heavy samples are mixed 1:1. During LC-MS analysis, a peptide labeled with the light tag and its heavy-labeled counterpart are chemically identical and co-elute from the liquid chromatography column. However, they appear in the mass spectrometer's full MS1 scan as a pair of peaks separated by a distinct mass-to-charge (m/z) difference. The relative abundance of the protein is determined by calculating the ratio of the integrated peak areas of these "light" and "heavy" peptide precursor ions.
Diagram of the Labeling Reaction
Caption: Chemical reaction between a peptide's primary amine and this compound.
Features and Advantages
-
Cost-Effectiveness: Synthesizing or purchasing the base reagents is significantly more economical than commercial multiplexing kits, making it ideal for large-scale experiments or labs with budget constraints.[4]
-
Robust Chemistry: The formation of the amide bond is highly efficient and irreversible, ensuring stable labeling.
-
Clear Mass Shift: Each d10-piperidine tag adds a significant mass difference, leading to easily resolvable isotopic pairs in the MS1 scan and simplifying data analysis.
-
Versatility: This labeling strategy is compatible with any sample type from which proteins can be extracted (cells, tissues, biofluids) and can be integrated into standard bottom-up proteomics workflows.[7]
Detailed Experimental Protocol
This protocol outlines a complete workflow from protein extraction to data analysis for a duplex quantitative proteomics experiment.
Materials and Reagents
| Reagent/Material | Notes |
| This compound ("Heavy") | Store in a desiccator, under inert gas if possible, at 2-8°C. Highly sensitive to moisture.[8] |
| Piperidine-carbonyl chloride ("Light") | Store under the same conditions as the heavy reagent. |
| Lysis Buffer | 8 M Urea, 100 mM TEAB (Triethylammonium bicarbonate), pH 8.5, with protease and phosphatase inhibitors. |
| Dithiothreitol (DTT) | For reduction. Prepare fresh at 1 M. |
| Iodoacetamide (IAA) | For alkylation. Prepare fresh at 500 mM. Protect from light. |
| Sequencing Grade Modified Trypsin | e.g., Promega V5111. |
| Anhydrous Acetonitrile (ACN) | For dissolving labeling reagents. Must be high purity and water-free. |
| Triethylammonium bicarbonate (TEAB) | 1 M stock solution, pH 8.5. |
| Hydroxylamine or Tris Buffer | 1 M, pH 8.5. For quenching the labeling reaction. |
| Formic Acid (FA) | LC-MS grade. For sample acidification and mobile phases. |
| C18 Solid Phase Extraction (SPE) Cartridges | For peptide desalting. |
| LC-MS System | A high-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap) coupled to a nano-flow HPLC system. |
Step-by-Step Methodology
PART A: Sample Preparation and Protein Digestion
-
Protein Extraction:
-
Lyse cell pellets or homogenized tissue in Lysis Buffer.
-
Sonicate on ice to shear DNA and ensure complete lysis.
-
Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Reduction and Alkylation:
-
Take an equal amount of protein for each sample (e.g., 100 µg).
-
Add DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C.
-
Cool to room temperature. Add IAA to a final concentration of 25 mM. Incubate for 30 minutes in the dark.
-
-
Trypsin Digestion:
-
Dilute the sample with 100 mM TEAB to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C with gentle shaking.
-
Acidify the digest with formic acid to a final concentration of 1% to stop the digestion.
-
Desalt the peptide mixture using a C18 SPE cartridge, elute with 50% ACN/0.1% FA, and dry the peptides in a vacuum centrifuge.
-
PART B: Peptide Labeling
Critical Note: Piperidine-carbonyl chloride is highly reactive and hydrolyzes rapidly in the presence of water.[8] All steps involving the reagent must be performed using anhydrous solvents in a low-humidity environment.
-
Reconstitute Peptides: Re-dissolve each dried peptide sample in 100 µL of 100 mM TEAB (pH 8.5). Ensure the pH is between 8.0 and 8.5.
-
Prepare Labeling Reagents:
-
Immediately before use, dissolve Piperidine-carbonyl chloride ("Light") and this compound ("Heavy") in anhydrous ACN to a concentration of ~50 mM.
-
Causality: Anhydrous ACN is used to prevent hydrolysis of the highly reactive carbonyl chloride group, ensuring its availability for peptide labeling. The basic pH of the TEAB buffer deprotonates the primary amines, making them nucleophilic and ready to react.
-
-
Labeling Reaction:
-
Add the "Light" reagent to your control sample and the "Heavy" reagent to your experimental sample. A 10-fold molar excess of reagent over primary amines is a good starting point.
-
Vortex briefly and incubate for 1 hour at room temperature.
-
-
Quench Reaction:
-
Add 1 M hydroxylamine or Tris buffer to a final concentration of 50 mM to quench any remaining labeling reagent.
-
Incubate for 15 minutes at room temperature.
-
Causality: Quenching is a critical self-validating step. It prevents the highly reactive reagent from modifying other molecules or interfering with downstream processing.
-
PART C: Sample Processing and LC-MS/MS
-
Combine and Desalt:
-
Combine the "Light" and "Heavy" labeled samples in a 1:1 ratio.
-
Acidify the pooled sample with 1% formic acid.
-
Perform a final desalting step using C18 SPE and dry the combined sample.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final peptide sample in a suitable loading buffer (e.g., 2% ACN, 0.1% FA).
-
Analyze using a standard proteomics gradient on a nanoLC-MS/MS system.
-
Set the instrument to a Data-Dependent Acquisition (DDA) mode, acquiring MS1 scans in the Orbitrap (R > 60,000) and MS2 scans in the ion trap or Orbitrap for the top N most intense precursors.
-
Data Analysis
-
Database Search: Use a proteomics software suite like MaxQuant or Proteome Discoverer.
-
Define Modifications:
-
Set up two variable modifications for the N-terminus and Lysine residues.
-
Light Label: Piperidine-carbonyl (+97.0684 Da).
-
Heavy Label: Piperidine-d10-carbonyl (+107.1311 Da).
-
-
Quantification Settings:
-
Select MS1-based quantification.
-
Define the light/heavy pairs for ratio calculation.
-
-
Data Interpretation: The software will identify peptide pairs and calculate the Heavy/Light ratio based on the extracted ion chromatograms of the precursor ions. These peptide ratios are then aggregated to determine protein-level quantification.
Quantitative Data and Workflow Visualization
Table of Reagent Properties
| Property | "Light" Reagent (Piperidine-carbonyl chloride) | "Heavy" Reagent (this compound) |
| Chemical Formula | C₆H₁₀ClNO | C₆D₁₀ClNO |
| Monoisotopic Mass | 147.0451 Da | 157.1078 Da |
| Mass Added | 97.0684 Da | 107.1311 Da |
| Mass Shift (Heavy-Light) | N/A | +10.0627 Da per label |
Overall Experimental Workflow
Caption: High-level workflow for quantitative proteomics using piperidine-based labeling.
Trustworthiness: Troubleshooting and Validation
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | 1. Hydrolysis of labeling reagent.2. Incorrect pH.3. Insufficient reagent. | 1. Use fresh anhydrous solvents. Minimize exposure of reagent to air.2. Ensure peptide solution pH is 8.0-8.5 before adding reagent.3. Increase molar excess of the reagent. |
| No "Heavy" Signal | 1. Degradation of heavy reagent.2. Error in sample mixing. | 1. Check purity/storage of the heavy reagent.2. Verify protein concentrations were equal before labeling and that samples were mixed 1:1. |
| High Ratio Variability | Inconsistent sample handling prior to pooling. | Careful and consistent execution of the protocol for both samples is paramount. Use a normalization step in data analysis based on the assumption that most proteins do not change. |
References
-
Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Proteomics. [Link]
-
New Set of Isobaric Labeling Reagents for Quantitative 16Plex Proteomics. Analytical Chemistry. [Link]
-
Trends in the Design of New Isobaric Labeling Reagents for Quantitative Proteomics. Molecules. [Link]
-
Peptide Labeling Using Isobaric Tagging Reagents for Quantitative Phosphoproteomics. Methods in Molecular Biology. [Link]
-
Quantitative Proteomics Using Isobaric Labeling: A Practical Guide (Duplicate of Source 1). Proteomics. [Link]
-
Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture. Nature Communications. [Link]
-
Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture. bioRxiv. [Link]
-
Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. Nature Communications. [Link]
-
Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. Journal of Proteomics & Bioinformatics. [Link]
-
Synthesis and Screening of a Combinatorial Peptide Library for Ligands to Target Transferrin. Digital Commons @ WOU. [Link]
-
Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Semantic Scholar. [Link]
-
piperidine-1-carbonyl chloride - Chemical Properties. ChemBK. [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. [Link]
-
Quantitative proteomics and applications in covalent ligand discovery. Frontiers in Chemical Biology. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]
-
Quantitative proteomics and applications in covalent ligand discovery. Frontiers in Chemical Biology. [Link]
-
Piperidine synthesis. Organic Chemistry Portal. [Link]
-
Quantitative Analysis of the Proteomic Selectivity of Acidic Reductive Alkylation of Peptides. Digital Commons @ UConn. [Link]
-
Piperidine Synthesis. Defense Technical Information Center. [Link]
-
Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]
-
Database of Optimized Proteomic Quantitative Methods for Human Drug Disposition-Related Proteins for Applications in Physiologically Based Pharmacokinetic Modeling. Clinical and Translational Science. [Link]
-
Stable isotope dimethyl labeling Protocol. Children's Cancer Hospital Egypt 57357. [Link]
-
Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. [Link]
-
Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab, UC Irvine. [Link]
Sources
- 1. Quantitative proteomics and applications in covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative proteomics and applications in covalent ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chembk.com [chembk.com]
- 7. Peptide Labeling Using Isobaric Tagging Reagents for Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Gold Standard for Amine Metabolomics: A Guide to Quantitative Analysis using PIPERIDINE-D10-CARBONYL CHLORIDE
For: Researchers, scientists, and drug development professionals engaged in metabolomics.
Introduction: Elevating Amine Analysis in Metabolomics
In the intricate landscape of metabolomics, the accurate quantification of amine-containing metabolites, such as biogenic amines and neurotransmitters, presents a significant analytical challenge. These molecules often exhibit high polarity and poor ionization efficiency, hindering their sensitive detection by liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization is a powerful strategy to overcome these limitations. This guide provides an in-depth exploration of PIPERIDINE-D10-CARBONYL CHLORIDE , a deuterated derivatizing agent designed for robust and precise quantification of primary and secondary amines in complex biological matrices.
The incorporation of a stable isotope-labeled tag offers a distinct advantage for quantitative accuracy. By creating a heavy-labeled version of the derivatized analyte, this compound enables the use of isotope dilution mass spectrometry. This "gold standard" approach involves the addition of a known amount of a stable isotope-labeled internal standard that co-elutes with the analyte, effectively correcting for variations in sample preparation, matrix effects, and instrument response.[1] This guide will detail the underlying principles, provide a comprehensive protocol for the derivatization of biogenic amines, and discuss the subsequent LC-MS/MS analysis and data interpretation.
Chemical Properties and Reaction Mechanism
This compound is an acyl chloride that readily reacts with nucleophilic groups, particularly primary and secondary amines, to form stable amide derivatives. The reaction, a nucleophilic acyl substitution, proceeds under basic conditions, where a base is used to neutralize the hydrochloric acid byproduct.[2]
The key features of this reagent are:
-
Reactivity: The carbonyl chloride group is highly electrophilic, ensuring a rapid and efficient reaction with amines.
-
Stability of Derivatives: The resulting N-piperidine-carbonyl amides are chemically stable, allowing for reproducible analysis.
-
Chromatographic Enhancement: The addition of the piperidine moiety increases the hydrophobicity of polar amines, leading to improved retention and separation on reversed-phase HPLC columns.
-
Mass Spectrometric Advantages: The piperidine group can facilitate ionization in electrospray ionization (ESI) and provides a consistent fragmentation pattern for reliable identification and quantification.
-
Stable Isotope Labeling: The ten deuterium atoms provide a significant mass shift (+10 Da) from the unlabeled analog, allowing for clear differentiation in the mass spectrometer and minimizing isotopic crosstalk.
Caption: Derivatization of a primary amine with this compound.
Detailed Application Protocol: Quantification of Biogenic Amines in Human Plasma
This protocol provides a comprehensive workflow for the extraction, derivatization, and analysis of biogenic amines from human plasma.
Materials and Reagents
-
This compound
-
Piperidine-1-carbonyl chloride (for generating standards)
-
Biogenic amine standards (e.g., histamine, tyramine, putrescine, cadaverine)
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Triethylamine
-
Sodium bicarbonate
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Experimental Workflow
Caption: Workflow for biogenic amine analysis using this compound.
Step-by-Step Methodology
1. Sample Preparation and Extraction
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of methanol.
-
Elute the biogenic amines with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization
-
Reconstitute the dried extract in 50 µL of 100 mM sodium bicarbonate buffer (pH 9.0).
-
Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile.
-
To the reconstituted sample, add 10 µL of triethylamine and 20 µL of the this compound solution.
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
After incubation, add 10 µL of 1% formic acid to quench the reaction.
-
Evaporate the sample to dryness under a gentle stream of nitrogen.
3. LC-MS/MS Analysis
-
Reconstitute the dried, derivatized sample in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).
-
Inject 5 µL onto the LC-MS/MS system.
| Parameter | Condition |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Suggested LC-MS/MS parameters.
4. MRM Transitions
The exact MRM transitions should be optimized for each specific instrument. However, based on the known fragmentation of N-acyl piperidines, the primary fragmentation is expected to be the cleavage of the amide bond.
| Biogenic Amine | Precursor Ion (m/z) (d10-derivative) | Product Ion (m/z) (Proposed) |
| Putrescine (bis-derivatized) | [M+H]+ | [M+H - 120.1]+ |
| Cadaverine (bis-derivatized) | [M+H]+ | [M+H - 120.1]+ |
| Histamine (bis-derivatized) | [M+H]+ | [M+H - 120.1]+ |
| Tyramine (bis-derivatized) | [M+H]+ | [M+H - 120.1]+ |
Table 2: Proposed MRM transitions for biogenic amines derivatized with this compound. The precursor ion will be the protonated molecule of the derivatized analyte. The proposed product ion corresponds to the loss of the deuterated piperidine carbonyl moiety.
Data Analysis and Quantification
Quantification is achieved by calculating the peak area ratio of the endogenous analyte (derivatized with the unlabeled piperidine-1-carbonyl chloride) to its corresponding stable isotope-labeled internal standard (derivatized with this compound). A calibration curve is constructed using known concentrations of the analyte and a fixed concentration of the internal standard.
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by the following principles:
-
Stable Isotope Dilution: This method inherently corrects for variations in extraction efficiency and matrix effects, providing high accuracy and precision.[1]
-
Chromatographic Separation: The use of reversed-phase chromatography separates the derivatized analytes from potential interferences, enhancing selectivity.
-
MRM Detection: The high selectivity of MRM analysis minimizes the contribution of background noise to the analyte signal.
Conclusion
This compound is a powerful tool for the accurate and precise quantification of amine-containing metabolites in complex biological matrices. The derivatization protocol outlined in this guide, coupled with stable isotope dilution LC-MS/MS analysis, provides a robust and reliable workflow for metabolomics research. This approach enhances the sensitivity, selectivity, and chromatographic performance of amine analysis, enabling researchers to obtain high-quality quantitative data for a deeper understanding of metabolic pathways and disease biomarkers.
References
-
Nalazek-Rudnicka, K., & Wasik, A. (2017). Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. Monatshefte für Chemie - Chemical Monthly, 148(9), 1685–1696. [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. (2025-11-08). [Link]
-
Bueschl, C., Krska, R., Kluger, B., & Schuhmacher, R. (2016). Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. Analytical Chemistry, 88(21), 10561–10569. [Link]
-
Fan, J., et al. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 4(22), 2805-2821. [Link]
-
Sienkiewicz, N., & Gorynski, K. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 5814389. [Link]
-
Rampazzo, G., et al. (2025). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Methods and Protocols, 8(5), 106. [Link]
-
ChemBK. piperidine-1-carbonyl chloride. (2024-04-09). [Link]
Sources
Application Note: The Strategic Use of Deuterated Internal Standards in Quantitative Bioanalysis
Introduction: The Imperative for Precision in Quantitative Analysis
In the realm of drug development and clinical research, the accurate quantification of analytes in complex biological matrices is paramount. Whether assessing pharmacokinetics, determining drug efficacy, or monitoring for toxicity, the reliability of analytical data underpins critical decisions. However, the inherent variability of analytical processes, particularly those employing liquid chromatography-mass spectrometry (LC-MS), presents a significant challenge. Factors such as ion suppression or enhancement, sample preparation inconsistencies, and instrument drift can all introduce significant error. The use of a proper internal standard (IS) is the most effective way to correct for these variations. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical workflow—from extraction to detection—but be distinguishable from it. Stable Isotope Labeled (SIL) internal standards, particularly deuterated compounds, have emerged as the gold standard for achieving this.
This application note provides a comprehensive guide to the theory and practical application of deuterated internal standards in quantitative LC-MS analysis. We will delve into the rationale behind their use, provide detailed protocols for their implementation, and discuss best practices for method validation to ensure data integrity and regulatory compliance.
The "Ideal" Internal Standard: Why Deuterium Labeling Excels
The fundamental principle of using an internal standard is to introduce a known quantity of a reference compound to every sample, calibrator, and quality control (QC) sample. The ratio of the analyte's response to the IS's response is then used for quantification. This ratiometric approach effectively normalizes for variations that affect both the analyte and the IS equally.
A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced with its heavier, stable isotope, deuterium (²H). This subtle modification results in a compound that is chemically almost identical to the analyte but has a different mass.
Key Advantages of Deuterated Internal Standards:
-
Co-elution with Analyte: Due to their near-identical physicochemical properties, deuterated standards co-elute with the analyte in reversed-phase liquid chromatography. This is crucial as it ensures both compounds experience the same matrix effects at the same time in the mass spectrometer's ion source.
-
Similar Extraction Recovery: The deuterated IS will have nearly identical recovery to the analyte during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Correction for Matrix Effects: Ion suppression or enhancement, a common phenomenon in electrospray ionization (ESI), affects both the analyte and the co-eluting deuterated IS to a similar extent. By using the response ratio, this effect is effectively canceled out.
-
Distinguishable by Mass Spectrometry: The mass difference allows the mass spectrometer to detect and quantify the analyte and the IS independently, despite their chromatographic co-elution.
The following diagram illustrates the logical workflow for employing a deuterated internal standard in a typical quantitative analysis.
Figure 1: Workflow for quantitative analysis using a deuterated internal standard.
Protocol: Preparation of Calibration Curve and Quality Control Samples
This protocol outlines the preparation of a calibration curve and QC samples for the quantification of a hypothetical drug, "Analyte X," in human plasma using "Deuterated Analyte X" (d4-Analyte X) as the internal standard.
Materials:
-
Human plasma (with appropriate anticoagulant)
-
Analyte X certified reference standard
-
d4-Analyte X certified reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Calibrated pipettes and appropriate tips
-
Microcentrifuge tubes
Step 1: Preparation of Stock Solutions
-
Analyte Stock (S1): Accurately weigh a suitable amount of Analyte X and dissolve it in methanol to prepare a 1 mg/mL primary stock solution.
-
Internal Standard Stock (IS-S1): Prepare a 1 mg/mL primary stock solution of d4-Analyte X in methanol.
-
Working Internal Standard (IS-WS): Dilute the IS-S1 stock with 50:50 methanol:water to a working concentration (e.g., 100 ng/mL). The optimal concentration should ensure a consistent and robust MS response across all samples.
Step 2: Preparation of Calibration Standards
-
Serial Dilutions: Prepare a series of intermediate stock solutions of Analyte X by serially diluting the primary stock (S1) with methanol.
-
Spiking into Matrix: Spike the intermediate stock solutions into blank human plasma to create a calibration curve with a range of concentrations (e.g., 8-10 non-zero points). For example, to prepare a 100 ng/mL calibrator, add 10 µL of a 1 µg/mL intermediate stock to 90 µL of blank plasma.
Step 3: Preparation of Quality Control (QC) Samples
-
Prepare QC samples at a minimum of three concentration levels: Low, Medium, and High.
-
These QCs should be prepared from a separate weighing of the Analyte X reference standard to ensure accuracy and avoid bias from the calibration curve stock.
-
Spike the appropriate intermediate stock solutions into blank plasma to achieve the desired QC concentrations.
Table 1: Example Calibration Curve and QC Sample Concentrations
| Sample ID | Analyte X Concentration (ng/mL) | Source Stock |
| CAL 1 | 0.5 | Intermediate Stock 1 |
| CAL 2 | 1.0 | Intermediate Stock 2 |
| CAL 3 | 5.0 | Intermediate Stock 3 |
| CAL 4 | 10.0 | Intermediate Stock 4 |
| CAL 5 | 50.0 | Intermediate Stock 5 |
| CAL 6 | 100.0 | Intermediate Stock 6 |
| CAL 7 | 250.0 | Intermediate Stock 7 |
| CAL 8 | 500.0 | Intermediate Stock 8 |
| LLOQ QC | 0.5 | Separate Weighing |
| Low QC | 1.5 | Separate Weighing |
| Mid QC | 75.0 | Separate Weighing |
| High QC | 400.0 | Separate Weighing |
Protocol: Sample Extraction (Protein Precipitation)
Protein precipitation is a common and straightforward method for sample cleanup.
-
Aliquoting: Aliquot 50 µL of each calibrator, QC, and unknown study sample into separate microcentrifuge tubes.
-
Adding Internal Standard: To each tube, add 150 µL of the working internal standard solution (IS-WS) containing acetonitrile. The IS-WS also acts as the protein precipitating agent.
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS analysis.
The following diagram illustrates the decision-making process for selecting and validating an appropriate internal standard.
Figure 2: Decision tree for internal standard selection and verification.
Data Analysis and Method Validation
Data Processing:
-
Integrate the chromatographic peaks for both the analyte and the deuterated internal standard.
-
Calculate the response ratio (Analyte Peak Area / IS Peak Area) for all calibrators, QCs, and unknown samples.
-
Construct a calibration curve by plotting the response ratio against the nominal concentration of the calibrators. A linear regression with a 1/x² weighting is commonly used.
-
Determine the concentration of the analyte in QCs and unknown samples by interpolating their response ratios from the calibration curve.
Method Validation:
A rigorous validation process is essential to ensure the method is reliable and fit for purpose. Key validation parameters, as guided by regulatory bodies like the FDA, include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources.
-
Accuracy and Precision: Accuracy (closeness to the true value) and precision (reproducibility) are evaluated by analyzing replicate QCs at multiple concentration levels over several days. The acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Calibration Curve: The linearity and range of the calibration curve must be established.
-
Matrix Effect: This is a critical parameter for LC-MS assays. It is assessed by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. The use of a deuterated IS should minimize the variability of the matrix effect.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: The stability of the analyte in the biological matrix must be assessed under various conditions (e.g., bench-top, freeze-thaw cycles, long-term storage).
Conclusion: Ensuring Data of the Highest Caliber
The use of deuterated internal standards represents a cornerstone of modern quantitative bioanalysis. Their ability to closely mimic the analyte of interest provides a powerful tool for correcting the inherent variability of complex analytical procedures, particularly matrix effects in LC-MS. By following well-designed protocols for sample preparation, analysis, and rigorous method validation, researchers can generate highly accurate and precise data, ensuring the integrity of their findings and supporting confident decision-making in drug development and clinical research.
References
-
Title: The Use of Stable Isotopes in Quantitative LC-MS Source: American Pharmaceutical Review URL: [Link]
-
Title: The Role of Internal Standards in Analytical Methods Source: Bioanalysis Zone URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
Application Note: Enhancing ESI-MS Sensitivity of Carboxylic Acids via Piperidine-Based Derivatization
[1][2][3][4]
Executive Summary
The analysis of acidic metabolites (e.g., Krebs cycle intermediates, fatty acids, prostaglandins) is historically challenged by poor ionization efficiency in negative electrospray ionization (ESI-) mode. These analytes often suffer from low signal-to-noise ratios, ion suppression, and a lack of distinctive fragmentation patterns. This guide details a robust protocol for derivatizing carboxylic acids using piperidine-based reagents , specifically N-(4-aminophenyl)piperidine (N-APP) and analogous alkyl-piperidines.
By coupling the carboxylic acid to a piperidine moiety, the analyte is converted from a weak acid to a base with high proton affinity (PA). This enables detection in positive ESI (ESI+) mode , yielding sensitivity improvements of 20- to 2000-fold compared to native negative mode analysis.
Scientific Principles & Mechanism
The Ionization Challenge
Native carboxylic acids (
-
Corona Discharge: Instability in negative mode high voltage.
-
Arcing: Frequent in negative mode.
-
Solvent Effects: Protic solvents used in LC can suppress deprotonation.
The Piperidine Solution
Piperidine derivatization leverages the high basicity of the piperidine nitrogen.
-
Chemical Transformation: The carboxyl group reacts with the primary amine of the tag (e.g., the aniline amine of N-APP) to form a stable amide bond.
-
Proton Affinity (PA): The tertiary nitrogen within the piperidine ring (or the secondary amine in simple piperidines) possesses a high PA (~950 kJ/mol). In the acidic mobile phase of ESI+, this nitrogen readily accepts a proton, forming an intense
ion. -
Hydrophobicity: The addition of the piperidine and phenyl rings increases the analyte's hydrophobicity, improving retention on Reversed-Phase (C18) columns and ensuring elution in high-organic content regions where desolvation is optimal.
Reaction Scheme
The activation of the carboxylic acid is achieved using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a rapid and efficient coupling reagent that minimizes racemization.
Figure 1: Reaction pathway for the conversion of carboxylic acids to high-response piperidine amides.
Materials & Reagents
| Reagent | Grade/Specification | Role |
| N-(4-aminophenyl)piperidine (N-APP) | >97% Purity | Derivatization Tag |
| HATU | High Purity | Coupling Agent |
| DIPEA (N,N-Diisopropylethylamine) | LC-MS Grade | Base catalyst |
| DMF (Dimethylformamide) | Anhydrous | Reaction Solvent |
| Formic Acid | LC-MS Grade | Mobile Phase Additive |
| Acetonitrile (ACN) | LC-MS Grade | Solvent/Mobile Phase |
Experimental Protocol
Stock Solution Preparation
-
Tag Solution (20 mM): Dissolve N-APP in anhydrous DMF. Note: Prepare fresh or store at -20°C for up to 1 week.
-
Activator Solution (20 mM): Dissolve HATU in anhydrous DMF.
-
Base Solution (1 M): Dilute DIPEA in DMF.
-
Quenching Solution: 5% Formic acid in 50% ACN/Water.
Derivatization Workflow
This protocol is optimized for 50 µL of biological extract (e.g., plasma supernatant, urine).
-
Dry Down: Evaporate the 50 µL sample extract to dryness under nitrogen or vacuum.
-
Reconstitution: Add 20 µL of Tag Solution (N-APP).
-
Activation: Add 20 µL of Activator Solution (HATU).
-
Catalysis: Add 10 µL of Base Solution (DIPEA).
-
Incubation: Vortex briefly and incubate at 60°C for 30 minutes .
-
Expert Insight: While room temperature reaction is possible, 60°C ensures completion for sterically hindered acids (e.g., secondary bile acids).
-
-
Quenching: Stop the reaction by adding 150 µL of Quenching Solution.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes to remove any precipitate.
-
Transfer: Transfer supernatant to an LC vial for injection.
Figure 2: Step-by-step derivatization workflow for LC-MS analysis.
LC-MS/MS Conditions
To maximize the benefit of the tag, specific LC and MS parameters must be tuned.[1]
-
Column: C18 Reversed-Phase (e.g., Waters HSS T3 or Agilent ZORBAX Eclipse Plus), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% -> 95% B
-
10-12 min: 95% B (Wash)
-
12.1 min: 5% B (Re-equilibration)
-
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode .[2][1][3][4][5]
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Desolvation Temp: 350°C
-
Gas Flow: 10 L/min
-
Mass Shifts and MRM Transitions
The derivatization adds a specific mass to the analyte.
-
Mass Shift: +174.12 Da (Molecular weight of N-APP minus H2O loss + H+).
-
Calculation: MW(N-APP) = 176.26. Reaction loses water (-18.01). Net addition to neutral mass = 158.25.
-
Observed m/z:
.
-
-
Fragmentation:
-
Common reporter ions in MS/MS: m/z 177 (protonated N-APP moiety) or m/z 86 (piperidine ring fragment). These are excellent for precursor ion scanning.
-
Performance Validation & Data Comparison
The following table illustrates the sensitivity gains observed when comparing underivatized (Negative Mode) vs. Piperidine-derivatized (Positive Mode) analysis for common organic acids.
| Analyte | Detection Limit (Native, ESI-) | Detection Limit (N-APP, ESI+) | Sensitivity Gain |
| Lactic Acid | 500 nM | 2.5 nM | 200x |
| Succinic Acid | 200 nM | 0.5 nM | 400x |
| Malic Acid | 250 nM | 1.0 nM | 250x |
| Citric Acid | 100 nM | 0.2 nM | 500x |
Table 1: Comparative Limits of Detection (LOD) demonstrating the efficiency of piperidine derivatization [1, 2].
Troubleshooting & Optimization
-
Issue: Incomplete Reaction.
-
Cause: Water in DMF or old HATU.
-
Fix: Use anhydrous solvents and store HATU in a desiccator. Ensure DIPEA is added last to trigger the reaction.
-
-
Issue: Peak Broadening.
-
Cause: Overloading or isomer separation.
-
Fix: The tag increases hydrophobicity significantly. Ensure the gradient starts at a low %B (e.g., 5%) to focus the peak. Isomers (e.g., Citric vs Isocitric acid) may separate better due to the bulky tag; optimize the gradient slope if baseline resolution is required.
-
-
Issue: High Background Noise.
-
Cause: Excess reagent entering the MS.
-
Fix: Divert the LC flow to waste for the first 1-2 minutes and the end of the run where excess N-APP elutes.
-
References
-
Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Source: Journal of Separation Science, 2023. URL:[Link]
-
A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Source: Journal of the American Society for Mass Spectrometry, 2022.[6][7] URL:[Link]
-
Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Source: Journal of Chromatography A, 2006. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. scispace.com [scispace.com]
- 4. scielo.br [scielo.br]
- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in PIPERIDINE-D10-CARBONYL CHLORIDE reactions
Executive Summary: The "High Stakes" Reaction
Synthesizing Piperidine-d10-carbonyl chloride is not merely a standard organic transformation; it is a high-value isotopic labeling process. Unlike non-labeled piperidine (cheap commodity), Piperidine-d10 is an expensive starting material (
A yield of 40-50% is acceptable for standard chemistry but unacceptable here. The primary causes of low yield in this specific reaction are:
-
Urea Formation: The reaction of the product with unreacted amine.
-
Hydrolysis: Moisture sensitivity of the chloride.[1]
-
Salt Entrapment: Inefficient removal of the base-hydrochloride byproducts.
This guide provides a self-validating protocol to push yields >90%.
The Chemistry: Mechanism & Failure Modes
To troubleshoot, you must visualize the competition between the Product Pathway and the Urea Pathway .
The Mechanism (Graphviz Visualization)
The following diagram illustrates the critical bifurcation point. If the local concentration of amine exceeds that of the phosgene source, the "Yield Killer" pathway becomes dominant.
Figure 1: Reaction pathway showing the competition between product formation and urea generation. The red path represents the primary cause of low yield.
Critical Process Parameters (CPP)
A. The Reagent: Triphosgene (BTC) vs. Phosgene
While Phosgene gas is the atom-economic standard, Triphosgene (Bis(trichloromethyl) carbonate) is preferred for isotope chemistry due to precise weighing capabilities.
-
Stoichiometry Rule: 1 mole Triphosgene
3 moles Phosgene.[2] -
The Trap: Users often calculate 1:1 equivalents. You need 0.35 eq of Triphosgene per 1 eq of Amine to ensure a slight excess of electrophile.
B. Base Selection Matrix
The choice of base determines whether your product decomposes or survives.
| Base Candidate | Suitability | Technical Notes |
| Triethylamine (TEA) | ⚠️ Risky | Phosgene-mediated dealkylation: At higher temps, Phosgene can cleave ethyl groups from TEA, forming Diethylcarbamoyl chloride impurities [1]. |
| Pyridine | ✅ Recommended | Stable. Forms an insoluble salt (Pyridine |
| DIPEA (Hünig's Base) | 🟡 Acceptable | Steric bulk prevents dealkylation, but salts are more soluble in organics, making workup harder. |
| Inorganic ( | ❌ Avoid | Heterogeneous reaction is too slow; water generation (if hydrated) kills the product. |
C. The "Inverse Addition" Rule
Never add Triphosgene to the Amine.
-
Standard Addition: High local concentration of Amine
Amine attacks Product Urea . -
Inverse Addition: Add Amine (slowly) to Triphosgene. High local concentration of Phosgene
Amine attacks Phosgene Product .
Troubleshooting Guide (FAQ)
Q1: I see a massive amount of white precipitate forming immediately. Is my product crashing out?
-
Diagnosis: This is likely Pyridine Hydrochloride (the salt byproduct), not your product. This is a good sign; it means the reaction is proceeding and HCl is being scavenged.
-
Action: Do not add water to dissolve it! Filter this solid off under an inert atmosphere (nitrogen blanket) or wash rapidly with ice-cold dilute HCl only if you are certain your product is hydrolytically stable (risky for D10).
Q2: My LCMS shows a mass peak at [M + 128] (or similar high mass). What is it?
-
Diagnosis: This is the Urea dimer . You likely added the Triphosgene to the amine, or your addition rate was too fast.
-
Fix: You cannot revert Urea. You must restart. Use Inverse Addition next time.
Q3: The yield is low (<40%), and the product smells like the starting amine.
-
Diagnosis: Incomplete conversion due to HCl poisoning. As the reaction generates HCl, it protonates the unreacted Piperidine-d10, turning it into a non-nucleophilic salt (
). -
Fix: Ensure you are using 2.2 to 3.0 equivalents of Base . You need 1 eq to scavenge the HCl from the reaction, and extra to ensure the amine remains free.
Validated Protocol: The "Gold Standard" for D10
Objective: Synthesize this compound with >90% yield and <1% Urea.
Materials
-
Piperidine-d10 (1.0 eq)
-
Triphosgene (0.40 eq) (Slight excess to ensure complete consumption of expensive amine)
-
Pyridine (2.5 eq) (Anhydrous)
-
Dichloromethane (DCM) or THF (Anhydrous)
Workflow
-
Preparation of Electrophile (The "Pool"):
-
In a flame-dried flask under
, dissolve Triphosgene (0.4 eq) in anhydrous DCM. -
Cool to -10°C (Ice/Salt bath). Low temp suppresses side reactions.
-
-
Preparation of Nucleophile:
-
In a separate vial, mix Piperidine-d10 (1.0 eq) and Pyridine (2.5 eq) in anhydrous DCM.
-
-
The Inverse Addition (Critical Step):
-
Add the Nucleophile solution to the Electrophile "Pool" dropwise over 30-60 minutes.
-
Why? This ensures that every drop of amine hits a "wall" of excess phosgene, making urea formation statistically impossible.
-
-
Reaction & Workup:
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Filtration Method (Preferred): Dilute with dry Pentane or Ether (precipitates Pyridine
HCl further). Filter off the white solids through a fritted glass funnel under . -
Evaporation: Concentrate the filtrate in vacuo (rotovap) at low temperature (<30°C).
-
Result: The residue is clean this compound.
-
Troubleshooting Flowchart
Figure 2: Diagnostic logic for identifying the root cause of yield loss.
References
-
Babad, H., & Zeiler, A. G. (1973). The Chemistry of Phosgene. Chemical Reviews, 73(1), 75–91. Link
-
Cotarca, L., et al. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis. Synthesis, 1996(05), 553-576. Link
-
Pasquato, L. (2020). Triphosgene.[2][3][4][5][6] In Encyclopedia of Reagents for Organic Synthesis. Wiley.[1] Link
-
Gau, H. M., et al. (2003). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene.[5][6] Journal of Organic Chemistry, 68(19), 7289–7297.[5] Link
Sources
- 1. Carbamoyl chloride - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triphosgene - Wikipedia [en.wikipedia.org]
- 5. Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Application in carbon-11 chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Labeling Efficiency of Piperidine-d10-carbonyl Chloride
Welcome to the technical support center for piperidine-d10-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this isotopic labeling reagent for quantitative analysis, particularly in mass spectrometry-based workflows. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you maximize your labeling efficiency and ensure the generation of high-quality, reproducible data.
Fundamental Principles: The Chemistry of Labeling
This compound is a deuterated acyl chloride used to introduce a stable isotope tag onto analytes containing primary and secondary amines, as well as other nucleophilic functional groups like phenols and alcohols. The "d10" designation signifies that all ten hydrogen atoms on the piperidine ring have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[1] This mass shift allows for the precise differentiation between the labeled analyte and its endogenous, unlabeled counterpart in a mass spectrometer.[1]
The core of the labeling reaction is a nucleophilic acyl substitution.[2] The lone pair of electrons on the nitrogen atom of a target amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion, forming a stable amide bond and releasing one equivalent of hydrochloric acid (HCl).[2][3]
Understanding this mechanism is critical for troubleshooting, as factors that influence the nucleophilicity of the target amine or the stability of the acyl chloride will directly impact the reaction's efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low labeling yield?
A1: The most common culprits are reagent degradation due to moisture exposure (hydrolysis) and suboptimal reaction pH.[3][4] this compound is highly sensitive to water and will rapidly hydrolyze to the inactive piperidine-d10-carboxylic acid.[3] Additionally, if the pH is too acidic, the target amine will be protonated, rendering it non-nucleophilic and unable to react.[5][6]
Q2: What functional groups will this compound react with?
A2: It primarily reacts with primary and secondary amines to form amides. It can also react with other nucleophiles, including alcohols and phenols to form esters, and sulfhydryl groups (-SH) to form thioesters. However, the reactivity towards amines is generally highest, especially under basic conditions.
Q3: Why is a base, such as triethylamine or pyridine, required in the reaction?
A3: The reaction between an amine and this compound generates HCl as a byproduct.[3] This acid will protonate any unreacted target amine, making it inactive. A non-nucleophilic base is added to the reaction mixture to "scavenge" or neutralize the HCl as it is formed, ensuring the target amine remains in its free, nucleophilic state.[3]
Q4: How can I confirm that my labeling reaction has worked?
A4: The most definitive method is Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] You should observe a new peak in your chromatogram corresponding to the labeled analyte. The mass spectrum of this peak will show a molecular ion with a mass increase corresponding to the addition of the piperidine-d10-carbonyl group (C6D10NO). High-resolution mass spectrometry can confirm the exact mass shift.[8]
Q5: My deuterated standard seems to have a slightly different retention time than the unlabeled analyte in reverse-phase LC. Is this normal?
A5: Yes, this is a known phenomenon called the Chromatographic Deuterium Effect (CDE).[9] While deuterated standards are chemically very similar to their unlabeled counterparts, the presence of deuterium can slightly alter the compound's hydrophobicity, leading to small shifts in retention time.[1][9] This is an important consideration when setting up your LC-MS methods.
Troubleshooting Guide
Problem 1: Low or No Labeling Efficiency
This is the most frequent issue encountered. The following decision tree can help diagnose the root cause.
Caption: Experimental workflow for amine labeling.
Step-by-Step Methodology:
-
Reagent Preparation (Perform in a fume hood):
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Prepare a 10 mg/mL stock solution in anhydrous acetonitrile. This solution should be used immediately.
-
Prepare a stock solution of your analyte in anhydrous acetonitrile (e.g., 1 mg/mL).
-
Prepare a 10% (v/v) solution of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) in anhydrous acetonitrile.
-
-
Labeling Reaction:
-
In a clean microcentrifuge tube, add your analyte solution.
-
Add 2 equivalents of the base solution.
-
Add a 5- to 10-fold molar excess of the this compound stock solution.
-
Vortex the mixture gently and allow it to react at room temperature for 60 minutes.
-
-
Quenching and Analysis:
-
To quench any unreacted labeling reagent, add a small amount of water (e.g., 10 µL) and vortex.
-
Dilute the sample to an appropriate concentration with your LC mobile phase and analyze by LC-MS.
-
Protocol 2: Monitoring Reaction by LC-MS
To optimize reaction time, you can monitor the reaction's progress.
-
Set up the labeling reaction as described in Protocol 1.
-
At various time points (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 5 µL) of the reaction mixture.
-
Immediately quench the aliquot in a separate vial containing 95 µL of mobile phase with 0.1% formic acid. The acid will stop the reaction by protonating the unreacted amine.
-
Analyze each time point by LC-MS.
-
Plot the peak area of the starting material and the labeled product versus time to determine when the reaction has reached completion.
Data Summary for Optimization
The following table provides recommended starting conditions for optimizing the labeling reaction. These should be further refined for your specific analyte and system.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Solvent | Acetonitrile, Dichloromethane | Must be anhydrous to prevent reagent hydrolysis. [3] |
| pH / Base | pH 8-10 / 1.5-2 eq. Base | Maximizes amine nucleophilicity without significantly promoting reagent hydrolysis. [5][10] |
| Reagent Stoichiometry | 5-10x molar excess | Drives the reaction to completion, especially for low-concentration analytes. |
| Temperature | 20-40 °C (Room Temp) | Balances reaction rate with reagent stability. Avoid high heat. |
| Reaction Time | 30-90 minutes | Analyte dependent. Monitor reaction to determine the optimal time. |
By systematically addressing the key chemical principles and potential pitfalls outlined in this guide, you can effectively optimize the labeling efficiency of this compound, leading to more accurate and reliable quantitative results in your research.
References
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube.
- Benchchem. (n.d.). Technical Support Center: Optimizing LC-MS for Deuterated Compounds.
- Madsen, C. G., et al. (2022). "New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media." Bioconjugate Chemistry, 33(1), 172-179.
- Benchchem. (n.d.). Stability of 1-(Chlorocarbonyl)piperidine-d10 derivatives during sample storage.
- Mizuno, H., et al. (2025). "Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis." Analytical Chemistry.
- Yunus, Z., et al. (2015). "Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium." Journal of Oil Palm Research, 27(3), 288-292.
- Benchchem. (n.d.). Impact of pH on Amino-PEG2-C2-acid conjugation efficiency.
- ResearchGate. (n.d.). Effect of pH on the reactivity of dipeptides and α-amino acids in the N-acylation.
- ResearchGate. (n.d.). Kinetics of Reactions of Acyl Halides. V. Reactions of Acyl Chlorides with Substituted Piperidines in Benzene Solution.
- Chemistry Student. (2023). How does pH Affect Amino Acids?. YouTube.
- DTIC. (n.d.). Piperidine Synthesis.
- Benchchem. (n.d.). Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride.
- Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
side reactions of PIPERIDINE-D10-CARBONYL CHLORIDE with nucleophiles
Subject: Troubleshooting Side Reactions & Optimization of Nucleophilic Substitutions Reagent ID: 1-(Chlorocarbonyl)piperidine-d10 (CAS: 1219803-31-2 / Non-labeled analog: 13939-69-0) Support Level: Tier 3 (Senior Application Scientist)
Technical Overview: The Reagent Profile
Piperidine-d10-carbonyl chloride is a specialized electrophile used to introduce a deuterated piperidine-urea or carbamate moiety into a target molecule. Unlike isocyanates, which react via addition, this reagent reacts via Nucleophilic Acyl Substitution .[1]
-
Primary Reactivity: Reacts with nucleophiles (primary/secondary amines, alcohols, thiols) to form ureas, carbamates, and thiocarbamates.[1]
-
Mechanism: Typically proceeds via an
-like pathway (involving a transient carbamoyl cation) or a loose transition state, depending on solvent polarity. -
Critical Constraint: The reagent is a "caged" source of the piperidine-carbonyl unit. It cannot form an isocyanate intermediate because the nitrogen is disubstituted.[1]
Troubleshooting Modules
Module A: The "Disappearing Reagent" (Hydrolysis)
Symptom:
"I added the acid chloride to my amine, but I isolated a significant amount of free Piperidine-d10 (MW ~95) and my yield is low. Where did the carbonyl group go?"
Diagnosis: You have encountered Hydrolytic Decarboxylation .[1] Carbamoyl chlorides are moisture-sensitive. Unlike typical acyl chlorides (which hydrolyze to stable carboxylic acids), carbamoyl chlorides hydrolyze to carbamic acids , which are unstable at ambient temperatures.[1]
The Pathway:
-
Water attacks the carbonyl carbon.[1]
-
Formation of Piperidine-d10-carbamic acid.
-
Rapid decarboxylation releases CO₂ and leaves behind the free amine (Piperidine-d10) as a hydrochloride salt.
Visualization (Pathway Analysis):
Figure 1: The irreversible degradation pathway of the reagent in the presence of moisture.
Corrective Actions:
-
Solvent Dryness: Use anhydrous DCM or THF (<50 ppm water).[1] DMF is a common culprit; if used, it must be distilled or purchased as "anhydrous/septum-sealed."[1]
-
Glassware: Flame-dry glassware under vacuum.[1]
-
Reagent Quality: Check the reagent bottle. If you see white solids around the cap, hydrolysis has occurred.[1] React a small aliquot with excess benzylamine and check LCMS for the benzyl-urea derivative to assay purity.
Module B: The "50% Yield Wall" (HCl Poisoning)
Symptom:
"The reaction starts well but stalls at exactly 50% conversion. Adding more reagent doesn't help."[1]
Diagnosis:
Nucleophile Protonation. The reaction produces equimolar HCl.[1]
Corrective Actions:
-
The Scavenger Base: You must add an auxiliary base.[1]
-
Standard:Triethylamine (TEA) or DIPEA (Hunig's base). Use 1.2 to 1.5 equivalents relative to the acid chloride.[1]
-
Sensitive Substrates: If your substrate is base-sensitive, use Polyvinylpyridine (PVP) or a solid-supported carbonate (e.g., polymer-bound carbonate) to scavenge acid heterogeneously.
-
Module C: Regioselectivity (O- vs. N-Acylation)
Symptom:
"I reacted the reagent with an amino-alcohol. I wanted the urea (N-attack), but I see significant carbamate (O-attack)."
Diagnosis: While amines are generally more nucleophilic than alcohols, carbamoyl chlorides are less reactive than acetyl chlorides, making the selectivity window narrower.[1] High temperatures or strong bases can promote competitive O-acylation.
Decision Logic:
Figure 2: Base selection determines whether the reaction is kinetically controlled (N-attack) or thermodynamically/charge controlled (O-attack).
Corrective Actions:
-
Temperature: Run the reaction at 0°C initially. Lower temperatures favor the kinetic product (N-acylation).
-
Base: Avoid alkoxide bases or NaH if you want the urea.[1] Use Pyridine or DIPEA .[1]
-
Order of Addition: Add the acid chloride slowly to the amine/base mixture to keep the amine concentration high relative to the electrophile.
Frequently Asked Questions (FAQs)
Q: Can I use water/DCM biphasic conditions (Schotten-Baumann)? A: Yes, but with caution. While Schotten-Baumann conditions (using aq. NaOH/Na2CO3) work for highly reactive acetyl chlorides, carbamoyl chlorides are slower.[1] The hydrolysis rate might compete with acylation.[1]
-
Recommendation: Only use biphasic conditions if your nucleophile is highly reactive (e.g., a primary aliphatic amine).[1] For anilines or secondary amines, use anhydrous organic conditions.[1]
Q: Will the Deuterium (D10) label exchange or scramble? A: Highly Unlikely. The C-D bonds on the piperidine ring are aliphatic and chemically stable. They do not undergo exchange under standard acylation conditions.[1]
-
Risk Factor: Avoid extremely strong Lewis acids (e.g., AlCl3) with prolonged heating, which could theoretically induce hydride/deuteride shifts, though this is rare in this context.[1]
Q: Why don't I see an isocyanate peak in the IR? A: Because this reagent cannot form an isocyanate.[1] Isocyanates (R-N=C=O) require a primary amine precursor.[1] Piperidine is a secondary amine; the nitrogen has no proton to eliminate.[1] You are strictly doing a substitution reaction, not an elimination-addition.
Standard Operating Protocol (SOP)
Objective: Synthesis of a Deuterated Urea Derivative (R-NH-CO-Piperidine-d10).
Materials:
-
Nucleophile (Amine, 1.0 equiv)[1]
-
This compound (1.1 - 1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine, 1.5 equiv)
-
DCM (Anhydrous, 0.1 M concentration)[1]
Procedure:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.
-
Dissolution: Add the Amine (1.0 equiv) and DIPEA (1.5 equiv) to anhydrous DCM. Cool to 0°C in an ice bath.
-
Addition: Dissolve this compound (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 5-10 minutes.
-
Why? Controls exotherm and prevents localized concentration spikes that could lead to impurities.[1]
-
-
Reaction: Allow to warm to room temperature. Stir for 2–4 hours.
-
Workup: Dilute with DCM. Wash with 1M HCl (to remove excess DIPEA and unreacted amine), then sat.[1] NaHCO3, then Brine.[1]
-
Purification: Dry over Na2SO4, filter, and concentrate. Purify via flash chromatography.
References
-
Mechanism of Carbamoyl Chloride Hydrolysis: Hall, H. K.[1][2] "Correlation of the Rates of Solvolysis of Carbamoyl Chlorides." Journal of the American Chemical Society, vol. 78, no.[1] 12, 1956, pp. 2717–2719.[1] Link
-
General Reactivity of N-Carbonyl Piperidines: Sartori, G., et al. "Advances in the Chemistry of Carbamoyl Chlorides."[1] Chemical Reviews, vol. 105, no.[1] 6, 2005. (Contextual grounding on carbamoyl reactivity).
-
Synthesis of Ureas via Carbamoyl Chlorides: Montalbetti, C. A. G. N., & Falque, V. "Amide bond formation and peptide coupling."[1] Tetrahedron, vol. 61, no.[1] 46, 2005, pp. 10827-10852.[1] Link
-
Deuterium Stability in Organic Synthesis: Atzrodt, J., et al.[1] "The Renaissance of H/D Exchange." Angewandte Chemie International Edition, vol. 46, no.[1] 41, 2007, pp. 7744-7765.[1] Link
Sources
Technical Support Center: Managing Moisture Sensitivity of Piperidine-d10-Carbonyl Chloride
Core Directive: The "Zero-Moisture" Imperative
As researchers, we often treat "moisture sensitivity" as a binary warning label. However, for Piperidine-d10-carbonyl chloride (also known as N-(chlorocarbonyl)piperidine-d10), moisture intrusion is not just a purity issue—it is a financial and safety hazard.
Unlike standard acyl chlorides, carbamoyl chlorides possess a unique nitrogen-donating effect that slightly stabilizes the carbonyl carbon. However, once hydrolysis begins, it triggers a cascade that destroys your expensive deuterated label (
This guide synthesizes thermodynamic realities with practical "in-the-hood" techniques to ensure your isotope-labeled experiments remain valid.
Mechanistic Insight: Why It Fails
To troubleshoot effectively, you must understand the failure mode. The hydrolysis of this compound does not stop at the carboxylic acid; it decarboxylates.
The Hydrolysis Cascade
-
Attack: Water attacks the carbonyl carbon.
-
Elimination: HCl is expelled, forming the unstable carbamic acid intermediate.
-
Collapse: The carbamic acid spontaneously decarboxylates, releasing CO₂ gas.
-
Salt Formation: The newly liberated Piperidine-d10 acts as a base, reacting with the HCl produced in step 2 to form Piperidine-d10 hydrochloride (a white solid).
The Result: You lose 2 equivalents of your expensive reagent for every 1 equivalent of water—one destroys itself via hydrolysis, and the resulting amine sacrifices itself to neutralize the acid.
Figure 1: The degradation pathway of this compound. Note that the formation of the amine salt (grey box) is the primary visual indicator of moisture contamination.
Storage & Handling Protocols (The "Vault")
Q: How should I store the unopened bottle?
A: Long-term storage requires a -20°C freezer dedicated to air-sensitive reagents.
-
The Container: Ensure the manufacturer's bottle has a Teflon-lined cap. If the septum is punctured, the "integrity seal" is broken.
-
The Overpack: Store the bottle inside a secondary jar containing activated desiccant (e.g., Drierite or molecular sieves) and flush this secondary jar with Argon before sealing.
-
Why? Freezers are humid environments. The secondary barrier prevents moisture permeation through the cold cap seal.
Q: How do I dispense it without a glovebox?
A: If a glovebox is unavailable, you must use Schlenk techniques with positive pressure.
-
Equilibration: Allow the bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture instantly.
-
Inert Gas Blanket: Insert a bleed needle connected to an Argon/Nitrogen line (set to low pressure) into the septum before inserting your withdrawal syringe.
-
Syringe Choice: Use gas-tight glass syringes with Luer-lock tips. Avoid plastic syringes, as carbamoyl chlorides can leach plasticizers or swell the rubber plunger.
Q: What are the solvent requirements?
A: Solvents must be anhydrous (<10 ppm water) .
-
Protocol: Use freshly distilled solvents or those from a solvent purification system (SPS).
-
Verification: If using a bottle of "anhydrous" solvent that has been open for >1 week, assume it is wet. Dry it over 3Å or 4Å molecular sieves (activated at 300°C) for 24 hours before use.
Troubleshooting Guide
Symptom: White crust on the bottle cap or septum.
-
Diagnosis: Hydrolysis has occurred. The white solid is Piperidine-d10 hydrochloride.
-
Action:
-
Do not scrape the solid back into the bottle; it acts as a seed for further moisture absorption.
-
Wipe the threads quickly with a dry Kimwipe under an inert gas stream.
-
Transfer the remaining clear liquid to a new, dry, Argon-flushed Schlenk tube immediately.
-
Symptom: Hissing sound when inserting a needle.
-
Diagnosis: Pressure buildup from CO₂ generation (see Mechanism).
-
Action: The reagent is degrading.[1]
-
Vent the pressure carefully into a fume hood.
-
Check the purity via NMR (see below). If significant degradation (>10%) is observed, purification via vacuum distillation is required.
-
Symptom: NMR shows "silent" impurities.
-
Diagnosis: In 1H-NMR, the d10-piperidine ring is invisible. You will only see the lack of the carbonyl signal or the presence of exchangeable protons if water is present.
-
Action: Run a 13C-NMR .
Quantitative Data & Specifications
| Parameter | Specification | Critical Limit |
| Purity (Chemical) | >97% | <95% requires redistillation |
| Isotopic Enrichment | ≥98 atom % D | N/A (Fixed by synthesis) |
| Moisture Tolerance | <50 ppm | >100 ppm triggers rapid salt formation |
| Appearance | Clear, colorless to pale yellow liquid | Cloudy or White Precipitate = FAIL |
| Storage Temp | -20°C | >25°C accelerates decomposition |
Emergency Rescue Workflow
If you suspect your reagent has been compromised, follow this decision tree to determine if it can be salvaged.
Figure 2: Decision matrix for assessing reagent viability. Note that distillation is only recommended for larger volumes due to yield losses.
Frequently Asked Questions (FAQ)
Q: Can I use a standard plastic syringe for transfer? A: No. Carbamoyl chlorides are aggressive electrophiles. They can extract plasticizers from polypropylene syringes, contaminating your sample with phthalates (detectable in MS). Furthermore, the rubber plunger may swell, causing the syringe to jam. Always use glass/gas-tight syringes .
Q: I left the bottle on the bench for 2 hours. Is it ruined? A: Not necessarily, but it has likely absorbed moisture. Check for a white ring at the meniscus. If clear, purge the headspace with Argon for 5 minutes and return to the freezer. If cloudy, filter through a 0.2 µm PTFE syringe filter (hydrophobic) into a new dry vial.
Q: How do I quench the excess reagent safely? A: Do not just add water; the reaction generates HCl gas and heat.
-
Protocol: Dilute the reaction mixture with DCM or Ethyl Acetate. Cool to 0°C. Slowly add a mixture of Methanol and saturated aqueous NaHCO₃ . The methanol converts the chloride to the methyl carbamate (stable), and the bicarbonate neutralizes the HCl byproduct.
References
-
Sigma-Aldrich. 1-Piperidinecarbonyl chloride Product Specification & Safety Data Sheet. (Accessed 2023).[4] Link
-
National Institutes of Health (NIH). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides. J. Org. Chem. (1955/2016). Link
-
Cambridge Isotope Laboratories. Handling and Storage of Deuterated Intermediates. (General Protocol). Link
-
BenchChem. Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride (Analogous Handling).Link
Sources
Technical Support Center: Minimizing Isotopic Effects in Chromatography
Topic: Minimizing Deuterium Isotope Effects in LC-MS/MS Ticket ID: TECH-ISO-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), deuterated internal standards (IS) are the "gold standard" for correcting matrix effects.[1][2] However, a physical phenomenon known as the Deuterium Isotope Effect can cause the deuterated IS to separate chromatographically from the target analyte.
If the IS and analyte do not co-elute perfectly, they may experience different regions of ion suppression or enhancement from the sample matrix.[2] This defeats the purpose of the IS, leading to quantitative inaccuracy. This guide details the mechanism of this separation and provides actionable protocols to minimize it.
Module 1: The Physics of Separation (Root Cause Analysis)
Q: Why does my deuterated standard elute earlier than my analyte?
A: This is a classic manifestation of the "Inverse Isotope Effect" in Reversed-Phase Liquid Chromatography (RPLC).
While Deuterium (
-
Bond Length: The C-D bond is shorter and more stable than the C-H bond due to lower zero-point energy.
-
Molar Volume: The shorter bond results in a slightly smaller molar volume and lower polarizability for the deuterated molecule.
The Chromatographic Consequence: In RPLC, retention is driven by hydrophobic interaction (van der Waals forces) between the analyte and the stationary phase (e.g., C18). Because the deuterated compound has lower polarizability and volume, it interacts less strongly with the hydrophobic C18 chains than the non-deuterated analog.
-
Result: The deuterated IS travels faster and elutes earlier .
-
Magnitude: The shift increases with the number of deuterium atoms (
).
Visualizing the Mechanism
Figure 1: Mechanistic difference in hydrophobic interaction between protiated and deuterated isotopologues in RPLC.
Module 2: Troubleshooting & Optimization
Q: How do I force them to co-elute?
You cannot change the physics, but you can manipulate the thermodynamics and kinetics of the separation to mask the effect.
Strategy 1: Temperature Control (High Impact)
The separation factor (
-
Action: Increase column temperature.
-
Range: If running at 30°C, try 45°C, 50°C, or 60°C (ensure column stability).
-
Expected Outcome: Peaks will sharpen and move closer together.
Strategy 2: Mobile Phase Modifier (Medium Impact)
The choice of organic modifier affects the resolution of isotopologues.[3] Methanol (protic) often exacerbates the separation compared to Acetonitrile (aprotic) due to subtle hydrogen-bonding differences that amplify the volume difference.
-
Action: Switch from Methanol to Acetonitrile.
-
Action: Use a steeper gradient. Spending less time in the partitioning phase reduces the cumulative time difference.
Strategy 3: Stationary Phase Selection (High Impact)
The "Inverse Isotope Effect" is most pronounced on highly hydrophobic phases (C18).
-
Action: Switch to a phase with alternative selectivity, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) . These phases rely on
interactions which may not discriminate between H and D as sharply as pure hydrophobic dispersion forces. -
Action: Use a shorter column or larger particle size to intentionally lower the plate count (
). While counter-intuitive to "good chromatography," lowering efficiency broadens peaks, causing the IS and Analyte to overlap more significantly.
Summary of Optimization Levers
| Parameter | Adjustment | Why it works |
| Temperature | Increase (e.g., 30°C | Reduces thermodynamic discrimination between H/D. |
| Gradient | Steeper Slope (e.g., 5%/min | Compresses peak width; reduces time for separation to develop. |
| Modifier | Acetonitrile (vs. MeOH) | Aprotic solvents often show reduced isotope selectivity. |
| Isotope | These isotopes have negligible impact on lipophilicity (Mass shift only). |
Module 3: Validation Protocol
Q: My peaks still don't perfectly align. Can I still use this method?
Perfect co-elution is the goal, but "sufficient overlap" is the requirement. You must validate that the retention time shift is not causing quantitative errors due to matrix effects.
Experiment: The "Matrix Walk" Post-Column Infusion
This experiment maps the suppression profile to see if the IS and Analyte fall into different "suppression zones."
Protocol:
-
Setup: Tee-in a constant infusion of your Analyte (neat solution) into the LC effluent after the column but before the MS source.
-
Injection: Inject a blank extracted matrix sample (plasma/urine) via the LC.
-
Observation: Monitor the baseline of the infused analyte. You will see dips (suppression) and peaks (enhancement) caused by the eluting matrix.
-
Overlay: Inject your actual Standard/IS mix. Overlay this chromatogram on the "suppression map."
-
Pass/Fail Criteria:
-
PASS: Both Analyte and IS elute within a stable region of the suppression map (even if slightly separated).
-
FAIL: The Analyte elutes in a "clean" zone, but the IS elutes in a "suppression dip" (or vice versa).
-
Decision Tree for Method Development
Figure 2: Logical workflow for troubleshooting retention time shifts.
References
-
Turowski, M., et al. (2003). Deuterium isotope effects on the retention of isotopomers in reversed-phase liquid chromatography. Journal of Chromatography A. Link
- Key Finding: Established the "Inverse Isotope Effect" where D-labeled compounds elute earlier than H-analogs in RPLC.
-
Ye, X., et al. (2009). Temperature-dependent isotope effects in reversed-phase liquid chromatography. Journal of Separation Science. Link
- )
-
Wang, S., et al. (2007). Impact of deuterium isotope effects on quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis. Link
- Key Finding: Discusses the quantitative risks of non-co-eluting internal standards and validation str
-
Filer, C.N. (2010). Isotopic fractionation of organic compounds in chromatography.[3] Journal of Labelled Compounds and Radiopharmaceuticals. Link
- Key Finding: Comprehensive review of the physical chemistry behind isotopic separ
Sources
Technical Support Center: Enhancing Signal Intensity of Labeled Analytes in Mass Spectrometry
Welcome to the technical support center for mass spectrometry. As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and troubleshooting strategies to address one of the most common challenges in quantitative mass spectrometry: improving the signal intensity of labeled analytes. This resource is structured to offer actionable solutions and a deeper understanding of the underlying principles.
Troubleshooting Guide: From Weak Signals to Robust Data
This section provides a systematic approach to diagnosing and resolving issues related to low signal intensity of your labeled analytes.
Problem: Weak or No Signal for My Labeled Analyte
The complete absence or significant weakness of a signal from a labeled analyte can be perplexing. This troubleshooting workflow will guide you from initial system checks to more advanced optimization strategies.
Step 1: Foundational System and Sample Integrity Checks
Before delving into complex method development, it is crucial to ensure the fundamentals of your system and sample are in order.
Initial Verification Workflow
Caption: Initial troubleshooting steps for low MS signal.
-
Analyte Integrity: The first and simplest step is to confirm the integrity of your labeled analyte standard.[1] Prepare a fresh solution from your stock. Degradation of the standard is a common, yet often overlooked, cause of poor signal.
-
System Suitability: Ensure your mass spectrometer is performing optimally by running the manufacturer's recommended tuning and calibration procedures.[2] An out-of-spec instrument will not provide reliable data, regardless of sample quality.
-
LC-MS Connection and Flow Path: Inspect all connections between your LC system and the mass spectrometer for leaks.[1] Leaks can cause pressure fluctuations and divert flow, leading to a weak and unstable signal. Also, ensure there are no blockages in the sample delivery lines.[3]
-
Direct Infusion: To isolate the problem, bypass the LC system by directly infusing a fresh, known concentration of your analyte into the mass spectrometer. If you observe a strong signal here, the issue likely lies within your sample preparation or chromatography. If the signal is still weak, the problem is more likely related to the ionization or mass spectrometer settings.
Step 2: Optimizing Ionization and Mass Spectrometer Parameters
The efficiency of converting your analyte into detectable gas-phase ions is paramount for a strong signal.[4][5][6]
Key Ionization and MS Parameters for Optimization
| Parameter | Rationale for Optimization | Recommended Action |
| Ionization Mode | The chemical nature of your analyte and its label dictates the most efficient ionization mode (Positive vs. Negative ESI, APCI).[7] For instance, molecules with basic sites like amines are readily protonated in positive ion mode.[1] | Infuse the analyte and test both positive and negative ion modes to determine which yields a higher signal intensity.[7] |
| Ion Source Parameters | Gas flows (nebulizing and drying gas), temperatures, and voltages directly impact the desolvation of droplets and the formation of gas-phase ions.[8] | Systematically adjust these parameters while infusing the analyte to find the optimal settings that maximize the signal.[7][9] |
| Collision Energy (for MS/MS) | In tandem mass spectrometry, the collision energy must be optimized to achieve efficient fragmentation of the precursor ion into product ions for quantification.[9][10] | Perform a collision energy ramp experiment to identify the voltage that produces the highest intensity for your desired product ions. |
| Detector Settings | The detector gain can be adjusted to amplify the signal.[2] | While increasing gain can boost the signal, be mindful that it can also amplify noise. Adjust as needed to improve the signal-to-noise ratio. |
Step 3: Addressing Matrix Effects and Signal Suppression
Signal suppression is a common phenomenon where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to a reduced signal.[11][12][13]
Workflow for Diagnosing and Mitigating Signal Suppression
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. msterms.org [msterms.org]
- 5. fiveable.me [fiveable.me]
- 6. On the Ionization and Ion Transmission Efficiencies of Different ESI-MS Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. technologynetworks.com [technologynetworks.com]
- 10. zefsci.com [zefsci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Addressing Incomplete Derivatization with Piperidine-d10-Carbonyl Chloride
Welcome to the technical support guide for piperidine-d10-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their derivatization experiments. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience to help you navigate the common challenges associated with this reagent.
Frequently Asked Questions (FAQs)
Q1: I am observing a significantly low yield of my derivatized product. What are the primary causes for incomplete derivatization?
A1: Incomplete derivatization with this compound is a common issue that can almost always be traced back to one of four key areas: reagent integrity, reaction conditions, analyte characteristics, or sample matrix effects.
-
Reagent Integrity: this compound is an acyl chloride, making it highly susceptible to hydrolysis.[1] Exposure to even trace amounts of moisture in the air or in your solvents will convert the reactive acyl chloride to the non-reactive piperidine-d10-1-carboxylic acid, which is a primary cause of reaction failure.[1]
-
Reaction Stoichiometry and Byproduct Neutralization: The reaction between an amine (your analyte) and this compound produces one equivalent of hydrochloric acid (HCl).[1] This HCl will protonate any unreacted primary or secondary amine in your sample, rendering it non-nucleophilic and unable to react with the derivatizing agent.[1][2]
-
Sub-optimal Reaction Conditions: Factors such as temperature, reaction time, and solvent choice play a crucial role. While some derivatizations proceed rapidly at room temperature, others, especially those involving sterically hindered analytes, may require elevated temperatures and longer incubation times to achieve completion.[3][4]
-
Analyte-Specific Issues: The steric hindrance around the target functional group (e.g., a bulky neighboring group) on your analyte can physically block the approach of the this compound, slowing down or preventing the reaction.[5]
Q2: How can I verify the quality of my this compound reagent?
A2: It is crucial to periodically assess the purity of your derivatizing agent, especially if you are experiencing consistently low yields. The primary degradation product to look for is piperidine-d10-1-carboxylic acid.[1]
You can assess the purity using High-Performance Liquid Chromatography (HPLC) with UV detection or by Gas Chromatography-Mass Spectrometry (GC-MS) after a simple derivatization of the reagent itself.[1] For GC-MS analysis, a small aliquot of the reagent can be reacted with anhydrous methanol to form the more volatile methyl ester, which can be easily separated from the methyl ester of the carboxylic acid degradant.[1]
Table 1: Illustrative Purity Assessment of this compound
| Analytical Method | Expected Result for High-Purity Reagent | Indication of Degradation |
| HPLC-UV | A single major peak corresponding to the active reagent. | A significant secondary peak, typically at an earlier retention time, corresponding to piperidine-d10-1-carboxylic acid.[1] |
| GC-MS (after methanol derivatization) | A major peak for the methyl piperidine-d10-carboxylate derivative. | A notable peak for the methyl ester of the piperidine-d10-1-carboxylic acid.[1] |
Q3: I've confirmed my reagent is of high quality, but my yields are still low. What are the next troubleshooting steps?
A3: If your reagent is pure, the focus should shift to optimizing the reaction conditions. The following workflow provides a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for low derivatization yield.
Q4: What is the best way to ensure anhydrous conditions for the derivatization reaction?
A4: Maintaining a moisture-free environment is critical for success.
-
Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours and allowed to cool in a desiccator before use.
-
Solvents: Use only anhydrous grade solvents. A freshly opened bottle of an anhydrous solvent is ideal. If you suspect your solvent has been compromised, it can be dried using molecular sieves.
-
Inert Atmosphere: For highly sensitive applications, perform the reaction under an inert atmosphere of nitrogen or argon.[1] This will prevent atmospheric moisture from entering the reaction vessel.[1]
-
Sample Preparation: Ensure your sample is completely dry. Lyophilization (freeze-drying) is an effective method for removing water from biological samples.
Q5: I am seeing multiple unexpected peaks in my chromatogram after the derivatization reaction. What could be their source?
A5: Unexpected peaks can arise from several sources. A systematic evaluation is necessary to identify and eliminate them.
-
Excess Reagent: Unreacted this compound may appear in your chromatogram.
-
Reagent Degradation Product: The hydrolysis product, piperidine-d10-1-carboxylic acid, may be present if the reagent has degraded or if there was moisture in the reaction.[1]
-
Side Reactions: The derivatizing agent can potentially react with other nucleophilic functional groups on your analyte or with interfering compounds in your sample matrix.[5]
-
Solvent Impurities: Impurities in your solvents can sometimes be derivatized, leading to extraneous peaks.
To troubleshoot, run a "reagent blank" by performing the entire derivatization and workup procedure without adding your analyte. This will help you identify peaks related to the reagent and solvent.
Caption: Workflow for identifying sources of unexpected peaks.
Experimental Protocols
Protocol 1: General Derivatization of Primary/Secondary Amines
This protocol provides a starting point for the derivatization of primary and secondary amines. Optimization of temperature, time, and reagent ratios is recommended for each specific analyte.[3]
-
Sample Preparation: Ensure the analyte is dissolved in an anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane) at a known concentration. The sample must be free of water.
-
Reagent Preparation: Prepare a stock solution of this compound in the same anhydrous solvent.
-
Reaction Setup:
-
In an oven-dried vial, add your analyte solution.
-
Add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine or pyridine). Mix gently.
-
Add 1.1 to 1.5 equivalents of the this compound solution.
-
-
Incubation: Cap the vial tightly and incubate at room temperature for 30 minutes. For sterically hindered or less reactive amines, incubation at 40-60°C for 60-90 minutes may be necessary.[3][4]
-
Reaction Quenching (Optional): To consume excess derivatizing reagent, a small amount of a primary amine solution (e.g., butylamine) or methanol can be added.
-
Analysis: Dilute the final reaction mixture with the mobile phase to an appropriate concentration for LC-MS analysis.
Protocol 2: Purity Assessment of this compound via HPLC-UV
This protocol allows for the quantification of the active reagent versus its primary hydrolytic degradant.[1]
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical starting point is 10% B, ramping to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
-
Sample Preparation:
-
Carefully weigh approximately 10 mg of the this compound into a dry vial.
-
Dissolve in 10 mL of anhydrous acetonitrile to create a stock solution.
-
Further dilute the stock solution with anhydrous acetonitrile to a final concentration of approximately 0.1 mg/mL.
-
Immediately cap the vial and place it in the autosampler for analysis.
-
-
Data Analysis: Calculate purity based on the peak area percentage of the main peak relative to the total area of all observed peaks. The piperidine-d10-1-carboxylic acid will typically have a shorter retention time.[1]
References
-
Gao, S., et al. (2015). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 107, 243-251. Available at: [Link]
-
Li, Y., et al. (2018). Optimization of derivatization conditions for the determination of bisphenols in food samples by UPLC-MS/MS. Food Chemistry, 240, 930-937. Available at: [Link]
-
Sun, L., et al. (2020). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 10(6), 243. Available at: [Link]
-
Higashi, T. (2006). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 799-814. Available at: [Link]
-
Penta Manufacturing Company. (2024). Piperidine Safety Data Sheet. Available at: [Link]
-
Queen, A., & Madson, M. A. (1967). Kinetics of Reactions of Acyl Halides. V. Reactions of Acyl Chlorides with Substituted Piperidines in Benzene Solution. Canadian Journal of Chemistry, 45(12), 1329-1335. Available at: [Link]
-
S. K. Lower. (2023). Derivatization. Chemistry LibreTexts. Available at: [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Available at: [Link]
-
Engle, K. M., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis, 13(14), 9634–9649. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Journal of Peptide Science, 15(10), 643-652. Available at: [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Available at: [Link]
-
Indumathi, V. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. ResearchGate. Available at: [Link]
-
Clark, J. (2015). Reaction between acyl chlorides and amines. Chemguide. Available at: [Link]
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Available at: [Link]
-
Ramesh, R., et al. (2016). Piperidine Catalyzed Four-component Strategy for the Facile Access of Polyfunctionalized 1,4-Dihydropyridines at Ambient Conditions. ChemistrySelect, 1(16), 5196-5200. Available at: [Link]
-
Dong, H., & Chen, Y. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 32(8), 564-571. Available at: [Link]
-
Sun, L., et al. (2020). Key factors of an excellent chemical derivatization reagent. [Image]. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 11(5), 554-566. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Available at: [Link]
-
Al-Suede, F. S. R., et al. (2023). Innovative Piperidine-Catalyzation in Protecting Carbonyl Compounds with Implications for Angiogenesis and Inflammation. EMAN Research Publishing. Available at: [Link]
-
The Organic Chemistry Tutor. (2017, March 13). Reactions Acid Chlorides With Amines [Video]. YouTube. Available at: [Link]
-
Turcinova, V., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415, 4183–4195. Available at: [Link]
Sources
storage and stability issues of PIPERIDINE-D10-CARBONYL CHLORIDE
Storage, Stability & Handling Guide[1]
Current Status: Operational Topic: Stability & Storage Protocols Compound: 1-Piperidinecarbonyl chloride-d10 (N-(Chlorocarbonyl)piperidine-d10) CAS: 13939-69-0 (unlabeled analog reference)
Executive Summary
Piperidine-d10-carbonyl chloride is a high-value, deuterated electrophilic reagent primarily used as a derivatizing agent or intermediate in DMPK (Drug Metabolism and Pharmacokinetics) studies. Its chemical stability is compromised not by the deuterium isotope, but by the carbamoyl chloride moiety, which is acutely moisture-sensitive.
This guide provides an autonomous technical framework for preserving the isotopic and chemical integrity of this reagent.
Module 1: The "Golden Rules" of Storage
Q: What are the absolute non-negotiable storage conditions for this compound?
A: To prevent hydrolysis and decomposition, you must adhere to the "Triple-A" Protocol : A nhydrous, A ir-free, A rctic.
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Optimal) 2-8°C (Acceptable short-term) | Low temperature kinetically inhibits the nucleophilic attack of trace moisture on the carbonyl carbon [1]. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Oxygen is less of a threat than moisture. Humidity in air triggers rapid hydrolysis, releasing HCl and CO₂ [2]. |
| Container | Teflon-lined Septum Vials | Standard polyethylene caps are permeable to moisture over time. Use parafilm over caps or store inside a secondary desiccator. |
| Light | Amber Vials | While not photo-labile in the extreme, protection from light prevents radical-induced side reactions common in halogenated organic compounds. |
Module 2: Troubleshooting & Diagnostics
Q: I found white crystals around the cap of my vial. Is the reagent compromised?
A: Likely, yes. This is the "White Flag" of degradation.
-
The Mechanism: Moisture enters the vial and hydrolyzes the carbonyl chloride.
-
The Reaction:
. -
The Result: The unstable carbamic acid decarboxylates to release the amine (Piperidine-d10). The generated HCl gas reacts immediately with the free amine to form Piperidine-d10 hydrochloride , which appears as a white crystalline solid [2, 3].
-
Action: Do not use for quantitative standards. If the bulk liquid is clear, you might be able to distill it, but for analytical standards, discard it.
Q: My vial made a "popping" sound when I inserted the syringe. Why?
A: Pressure Buildup due to Decarboxylation. As described above, the hydrolysis intermediate (carbamic acid) decomposes into CO₂ gas .
-
Diagnostic: A pressurized vial is a confirmed sign of moisture ingress.
-
Safety Warning: Always vent these vials in a fume hood. The gas released may contain HCl vapors, which are corrosive and lachrymatory [4].
Q: How do I verify purity without wasting a lot of material?
A: Quantitative NMR (qNMR) is the gold standard.
-
Solvent: Use Anhydrous CDCl₃ (stored over molecular sieves). Do not use DMSO-d6 or Methanol-d4, as they can react with the acid chloride or contain residual water that confuses the spectrum.
-
Marker: Look for the disappearance of the carbonyl chloride signal and the appearance of the amine salt signals. Note that since the ring is deuterated (d10), you will not see ring protons. You must rely on Carbon-13 NMR or the absence of the specific carbonyl stretch in IR if Proton NMR is silent for the ring [5].
Module 3: Visualizing the Degradation Pathway
The following diagram illustrates the cascade of failure when the reagent is exposed to moisture.
Figure 1: The hydrolysis cascade.[1][2] Note that the final "White Precipitate" is the most common visual indicator of compromised stock.
Module 4: Handling Protocols (Step-by-Step)
Q: How do I handle this reagent to ensure it lasts for months?
A: Follow the "Cold Chain" Protocol :
-
Thawing:
-
Remove the vial from the freezer (-20°C).
-
CRITICAL: Allow it to warm to room temperature inside a desiccator or under a stream of dry nitrogen before opening. Opening a cold vial in humid air causes immediate condensation inside the vial, ruining the remaining stock [6].
-
-
Aliquoting:
-
Ideally: Perform all transfers in a glovebox.[3]
-
Alternatively: Use Schlenk line techniques.[4] Flush the headspace with Argon immediately after withdrawing the sample.
-
Tooling: Use gas-tight glass syringes with Teflon-tipped plungers. Avoid standard plastic syringes as the solvent/reagent can leach plasticizers or swell the rubber [6].
-
-
Reaction Setup:
-
Add a scavenger base (e.g., Triethylamine or Diisopropylethylamine) to your reaction mixture before adding the this compound. This neutralizes the HCl byproduct immediately, driving the reaction forward and preventing acid-catalyzed degradation of your substrate [3].
-
Module 5: Emergency Decision Tree
Use this logic flow to determine if your reagent is safe to use.
Figure 2: Rapid assessment workflow for reagent viability.
References
-
Wikipedia. (n.d.). Carbamoyl chloride - Hydrolysis Mechanism. Retrieved from [Link]
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
Sources
Technical Support Center: Resolving Co-Elution & Isotopic Interference in LC-MS/MS
Current Status: Online Operator: Senior Application Scientist Ticket Topic: Optimizing Stable Isotope Labeled (SIL) Internal Standards – Retention Shifts & Cross-Talk
Welcome to the Advanced Method Development Hub
You are likely here because your "perfect" Internal Standard (IS) is behaving imperfectly. In quantitative bioanalysis, we face a paradox regarding co-elution:
-
Chromatographic Co-elution: We want this. The IS must elute at the exact same retention time (RT) as the analyte to perfectly compensate for matrix effects (ion suppression/enhancement).
-
Spectral Co-elution: We avoid this. The mass signals must be distinct. If the analyte signals "bleed" into the IS channel (or vice versa), quantification fails.[1]
This guide addresses the two primary failure modes: The Deuterium Isotope Effect (Chromatographic separation) and Isotopic Cross-Talk (Spectral interference).
Module 1: The Deuterium Isotope Effect (Chromatographic Resolution)
The Issue: You observe your Deuterated IS (
The Mechanism: The C-D bond is shorter and stronger than the C-H bond.[2] This results in a smaller molar volume and reduced polarizability (hydrophobicity).[2] In RPLC, the stationary phase interacts less strongly with the "less hydrophobic" deuterated molecule, causing it to elute earlier.[2][3] This is known as the Inverse Isotope Effect .[2]
Why it matters: If the peaks separate significantly (e.g., >0.1 min), the IS is no longer experiencing the exact ionization environment as the analyte. Matrix suppression occurring at the analyte's RT will not be corrected by the IS eluting earlier.
Troubleshooting Guide: Restoring Co-elution
| Parameter | Adjustment Strategy | Mechanism |
| Stationary Phase | Switch to Phenyl-Hexyl or PFP | These phases rely more on |
| Temperature | Lower the Column Temp | Higher temperatures exacerbate the resolution between isotopologues. Cooling the column (e.g., 40°C |
| Mobile Phase | Switch Modifier (MeOH | Changing the organic modifier alters the solvation shell. Methanol often shows different isotope selectivity than Acetonitrile.[1] |
| Gradient | Shallow the Gradient | Counter-intuitive warning: Flattening the gradient usually increases resolution. To force co-elution, you may actually need a steeper gradient to compress the peaks, though this risks matrix interference. |
Module 2: Isotopic Contribution (Spectral Cross-Talk)
The Issue: You see analyte response in the IS channel (or vice versa), causing non-linear calibration curves or high intercepts.
The Mechanism:
-
Analyte
IS (M+ contribution): The natural abundance of , , or in your analyte creates an isotopic envelope. If your IS mass transition ( ) overlaps with the analyte's isotope, high concentrations of analyte will falsely inflate the IS signal. -
IS
Analyte (Impurity): If your IS is not 100% isotopically pure (e.g., contains 2% unlabeled drug), it will contribute to the analyte signal, setting a floor on your Lower Limit of Quantification (LLOQ).
Visualization: The Cross-Talk Logic
Caption: Logic flow for diagnosing the source of spectral interference between labeled and unlabeled compounds.
Module 3: Experimental Protocols
Protocol A: Quantifying Cross-Signal Contribution
Goal: Determine if your IS or Analyte are interfering with each other according to FDA/EMA limits.
Prerequisites:
-
Solution A: Pure Analyte at ULOQ (Upper Limit of Quantification) concentration (No IS).
-
Solution B: Pure IS at working concentration (No Analyte).
-
Solution C: Double Blank (Matrix only).
Step-by-Step:
-
Inject Solution C (Double Blank): Ensure system is clean.
-
Inject Solution A (Analyte Only):
-
Monitor the IS Channel .
-
Calculation:
-
Acceptance Criteria: Must be
of the IS response (FDA Bioanalytical Guidance).[4]
-
-
Inject Solution B (IS Only):
-
Monitor the Analyte Channel .
-
Calculation:
-
Acceptance Criteria: Must be
of the LLOQ response.
-
Protocol B: Mathematical Correction for Isotopic Overlap
Use this if you cannot change the IS and cross-talk is unavoidable.
If the analyte contributes to the IS signal (common with Cl/Br containing drugs or small
The Correction Equation:
Where:
- = Corrected Area Ratio
- = Peak area of analyte[5]
- = Peak area of Internal Standard
- = Contribution Factor (experimentally determined slope of "Analyte Conc vs. IS Area" plot).
Note: This effectively subtracts the "fake" IS signal caused by the analyte's natural isotopes.
Frequently Asked Questions (FAQs)
Q1: My Deuterated IS separates from my analyte by 0.2 minutes. Is this acceptable?
A: It depends on the matrix. Perform a post-column infusion experiment. Infuse the analyte constant flow while injecting a blank matrix. If the matrix suppression zone (dips in the baseline) occurs exactly where your analyte elutes, but your IS elutes 0.2 min earlier in a "clean" zone, the IS will not correct for the suppression. You must fix the chromatography or switch to a
Q2: How much mass difference (
-
Example: A molecule with 30 Carbons has a significant M+1 (33%) and M+2 (5%) abundance. A
IS might still overlap with the M+3 region. Calculate the theoretical isotope distribution using an online calculator before ordering your IS.
Q3: Can I just increase the resolution of my Mass Spec (e.g., Orbitrap/Q-TOF) to fix this? A: Yes, if the interference is isobaric (same nominal mass, different exact mass).
-
Scenario: Analyte and IS have the same nominal mass but different elemental formulas
High Res solves this. -
Scenario: Analyte's
isotope overlaps with the IS's monoisotopic mass High Res cannot solve this easily, as the mass difference is often negligible (neutron mass differences). You need a different label.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Wang, S., & Cyronak, M. (2013). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry. Analytical Chemistry. [Link]
-
Turowski, M., et al. (2003). Deuterium Isotope Effects on Hydrophobicity and Retention in Reversed-Phase Liquid Chromatography. Journal of Chromatography A. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Quantitative Methods Using Piperidine-d10-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the accurate quantification of amine-containing compounds is a critical challenge. Many active pharmaceutical ingredients (APIs) and their metabolites possess primary or secondary amine functionalities, which often exhibit poor ionization efficiency and chromatographic retention in typical reversed-phase liquid chromatography-mass spectrometry (LC-MS) systems. Chemical derivatization is a powerful strategy to overcome these limitations, and the choice of the derivatizing agent is paramount to developing a robust and reliable quantitative method.
This guide provides an in-depth technical overview of validating a quantitative method using piperidine-d10-carbonyl chloride, a deuterated derivatizing agent designed for sensitive and accurate analysis. We will explore the underlying principles of its application, offer a comparative perspective with other common derivatizing agents, and provide detailed, field-proven protocols for method validation in line with global regulatory standards.
The Rationale for Derivatization: Enhancing Analytical Performance
The primary goal of chemical derivatization in LC-MS is to modify the physicochemical properties of an analyte to make it more amenable to analysis. For primary and secondary amines, this typically involves:
-
Improved Chromatographic Separation: By increasing the hydrophobicity of the analyte, derivatization can lead to better retention on reversed-phase columns, moving the analyte away from the solvent front and potential matrix interferences.
-
Enhanced Ionization Efficiency: The introduction of a more readily ionizable group can significantly boost the signal intensity in the mass spectrometer, leading to lower limits of detection and quantification.
-
Increased Stability: Derivatization can protect unstable functional groups from degradation during sample preparation and analysis.
-
Facilitation of Isotope Dilution Mass Spectrometry (IDMS): The use of a stable isotope-labeled derivatizing agent, such as this compound, allows for the creation of an ideal internal standard. This internal standard co-elutes with the analyte and experiences similar matrix effects, leading to highly accurate and precise quantification.[1]
This compound: A Tool for Precision
This compound is an acylating agent that reacts with primary and secondary amines to form stable urea derivatives. The key feature of this reagent is the presence of ten deuterium atoms on the piperidine ring.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a stable, deuterated urea derivative and hydrochloric acid as a byproduct. The presence of a mild base is often required to neutralize the HCl and drive the reaction to completion.
Caption: Derivatization reaction of a primary amine.
A Comparative Overview of Amine Derivatization Reagents
While direct, peer-reviewed experimental data on the quantitative performance of this compound is not extensively available, its performance can be inferred from the well-established principles of chemical derivatization and the performance of analogous reagents.[1] The choice of a derivatizing agent is a critical decision in method development, and no single reagent is universally optimal. The selection depends on the specific analyte, the sample matrix, and the desired analytical outcome.
| Derivatization Agent | Target Analytes | Key Advantages | Key Disadvantages |
| This compound | Primary & Secondary Amines | Deuterated, ideal for isotope dilution MS; forms stable derivatives.[1] | Potential for side reactions; requires anhydrous conditions.[2][3] |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | Enhances fluorescence and ionization efficiency; well-established reagent.[4][5] | Can be non-specific; longer reaction times may be required.[6] |
| Benzoyl Chloride | Primary & Secondary Amines, Alcohols | Rapid reaction; improves hydrophobicity.[5] | Can be less sensitive than other reagents; may require heating. |
| 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Primary & Secondary Amines | Forms stable, highly fluorescent derivatives.[7][8][9] | Can be bulky, potentially affecting chromatographic separation. |
| o-Phthalaldehyde (OPA) | Primary Amines | Rapid reaction; forms highly fluorescent derivatives.[7] | Derivatives can be unstable; does not react with secondary amines. |
Validation of a Quantitative Method: A Framework Based on ICH M10
The validation of a bioanalytical method is essential to ensure its reliability for its intended purpose. The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for bioanalytical method validation.[10][11][12] The following sections outline the key validation parameters and provide a detailed protocol for a hypothetical validation study using this compound.
Caption: Key parameters for bioanalytical method validation.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity & Selectivity | To ensure the method can differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Linearity & Range | To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% at the LLOQ). |
| Accuracy | To determine the closeness of the measured concentration to the true value. | The mean concentration should be within ±15% of the nominal value for QC samples (±20% at the LLOQ). |
| Precision | To assess the degree of scatter in the data from repeated measurements. | The coefficient of variation (CV) should not exceed 15% for QC samples (20% at the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision within the acceptance criteria. |
| Stability | To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions. | The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization
This protocol describes a generic protein precipitation method for the extraction of an amine-containing analyte from plasma, followed by derivatization.
Materials:
-
Human plasma (or other biological matrix)
-
Analyte stock solution
-
This compound solution (in anhydrous acetonitrile)
-
Internal standard (stable isotope-labeled analyte) stock solution
-
Acetonitrile (LC-MS grade)
-
0.1 M Sodium bicarbonate buffer (pH 9.0)
-
Formic acid (LC-MS grade)
Procedure:
-
Preparation of Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the analyte stock solution into blank plasma to prepare calibration standards and QC samples at various concentrations.
-
Sample Extraction:
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
-
Derivatization:
-
Transfer 200 µL of the supernatant to a clean tube.
-
Add 50 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Add 20 µL of the this compound solution.
-
Vortex and incubate at 60°C for 30 minutes.
-
-
Sample Clean-up and Reconstitution:
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the derivatized analyte, and then return to the initial conditions for re-equilibration.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the derivatized analyte and the internal standard.
Conclusion and Future Perspectives
This compound is a valuable tool for the quantitative analysis of primary and secondary amines by LC-MS, particularly when high accuracy and precision are required. Its deuterated nature makes it an excellent choice for isotope dilution mass spectrometry, a gold standard for bioanalysis. While direct comparative studies with other derivatizing agents are limited, a thorough understanding of its chemical properties and a robust validation plan based on international guidelines can ensure the development of reliable and defensible quantitative methods.
Future work should focus on direct experimental comparisons of this compound with other commonly used derivatizing agents to provide a clearer, data-driven basis for reagent selection in various applications.
References
-
Veterinary Product Validation: ICH M10 Bioanalytical Method. Eurofins USA. Available from: [Link]
-
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Lambda Therapeutic Research. Available from: [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available from: [Link]
-
Bioanalytical Method Validation and Study Sample Analysis M10. ICH. Available from: [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. Available from: [Link]
-
ICH guideline M10 Step2b on bioanalytical method validation. European Medicines Agency. Available from: [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available from: [Link]
-
Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. PubMed. Available from: [Link]
-
Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. ResearchGate. Available from: [Link]
-
Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]
-
Preparing Samples for LC-MS/MS Analysis. Organomation. Available from: [Link]
-
A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. National Institutes of Health. Available from: [Link]
-
Sample Preparation Techniques for Biological Matrices. Agilent. Available from: [Link]
-
New Sample Preparation Approaches to Biological Matrices for LC–MS. LCGC International. Available from: [Link]
-
The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. MDPI. Available from: [Link]
-
High performance liquid chromatographic analysis of MS23 piperidine analog MSP001 in rat plasma. DigitalCommons@PCOM. Available from: [Link]
-
Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing). Available from: [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. ScienceOpen. Available from: [Link]
-
Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. ResearchGate. Available from: [Link]
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. National Institutes of Health. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. scienceopen.com [scienceopen.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
Technical Guide: Comparative Analysis of Piperidine-d10-Carbonyl Chloride for Quantitative LC-MS
Executive Summary
Piperidine-d10-carbonyl chloride (also known as 1-(Chlorocarbonyl)piperidine-d10) is a specialized isotopic labeling reagent used primarily in Chemical Isotope Labeling (CIL) LC-MS/MS .[1][2] Unlike standard isobaric tags (e.g., TMT, iTRAQ) designed for proteomics, this reagent is optimized for metabolomics and small molecule quantification (amines, phenols, and alcohols).
Its core utility lies in generating stable urea or carbamate derivatives that exhibit:
-
Enhanced Ionization: The piperidine moiety increases proton affinity, boosting ESI+ signal intensity.
-
Retentive Hydrophobicity: It introduces a non-polar tag, improving retention of polar amines on Reverse-Phase (C18) columns.
-
Precise Quantification: The +10 Da mass shift (vs. the non-deuterated analog) allows for interference-free Isotope Dilution Mass Spectrometry (IDMS) without the cost of custom-synthesizing deuterated analytes.
Part 1: Chemical Mechanism & Properties
The Reaction Chemistry
This compound functions as an electrophilic acylating agent. It reacts with nucleophiles (primary/secondary amines, phenolics) to form stable urea or carbamate linkages.
-
Reagent Structure: A fully deuterated piperidine ring (d10) attached to a carbonyl chloride moiety.
-
Target Functional Groups:
, , (phenolic/aliphatic). -
Leaving Group: Chloride (
).
Reaction Scheme
The reaction proceeds via a nucleophilic acyl substitution. Under basic conditions, the analyte attacks the carbonyl carbon, displacing the chloride.
Figure 1: Reaction pathway for the derivatization of a primary amine using this compound.
Mass Spectrometry Characteristics[2][3][4][5][6][7][8][9][10][11][12]
-
Mass Shift: The d10-tag adds a net mass of 122.1 Da to the analyte. The non-deuterated (d0) analog adds 112.1 Da .
- Mass: The mass difference between light (d0) and heavy (d10) pairs is 10.0 Da . This wide separation prevents isotopic envelope overlap for molecules up to ~1000 Da.
-
Reporter Ion: In MS/MS fragmentation, the piperidine-urea bond often cleaves to yield a characteristic piperidyl cation:
-
d0-Fragment:
-
d10-Fragment:
-
Part 2: Comparative Analysis of Labeling Reagents
The following matrix compares Piperidine-d10-COCl against industry-standard alternatives for amine/phenol quantification.
| Feature | Piperidine-d10-COCl | Dansyl Chloride | Benzoyl Chloride | FMOC-Cl |
| Primary Application | IDMS / Metabolomics | LC-Fluorescence / MS | Neurotransmitters / Polyamines | Amino Acid Analysis |
| Derivative Type | Urea / Carbamate | Sulfonamide | Amide | Carbamate |
| Stability | High (Ureas are chemically inert) | High | Moderate (Hydrolysis risk) | Moderate |
| MS Ionization | Excellent (High proton affinity) | Good (Surface active) | Moderate | Good |
| Fragmentation | Clean (Reporter ion | Complex (Dansyl moiety fragments) | Simple | Simple |
| Isotopic Options | d0 / d10 pair ( | d0 / d6 pair ( | d0 / d5 pair ( | N/A (usually) |
| Chromatography | Moderate Hydrophobicity | High Hydrophobicity (Long retention) | Moderate | High Hydrophobicity |
Why Choose Piperidine-d10-COCl?
-
Superior Stability: Unlike FMOC or Benzoyl derivatives which can degrade under acidic LC conditions, the urea linkage formed by piperidine-COCl is extremely robust.
-
Clean MS/MS Spectra: Dansyl chloride often dominates the fragmentation spectrum, sometimes suppressing analyte-specific ions. Piperidine derivatives typically retain analyte-specific fragmentation alongside the reporter ion.
-
Cost-Effective IDMS: Instead of buying a deuterated standard for every analyte (expensive), you use the d0-reagent for the sample and the d10-reagent for a reference standard (or vice versa), creating a "global" internal standard system.
Part 3: Experimental Protocol (Self-Validating)
Objective: Derivatization of amine-containing metabolites in plasma/urine for differential quantification.
Reagents Required[1][8][10][13][14][15][16][17]
-
Reagent A (Light): 1-Piperidinecarbonyl chloride (10 mg/mL in anhydrous Acetonitrile).
-
Reagent B (Heavy): this compound (10 mg/mL in anhydrous Acetonitrile).
-
Buffer: 100 mM Sodium Carbonate (
), pH 9.5. -
Quenching Agent: 5% Hydroxylamine HCl or simple water dilution.
Step-by-Step Workflow
-
Sample Preparation:
-
Aliquot
of biological sample (plasma/urine). -
Perform protein precipitation (add
cold ACN, vortex, centrifuge). -
Transfer supernatant to a fresh vial and evaporate to dryness (
stream).
-
-
Derivatization Reaction:
-
Reconstitute residue in
of Buffer ( ). -
Add
of Reagent A (Light) to the Control samples. -
Add
of Reagent B (Heavy) to the Experimental samples. -
Critical Step: Vortex immediately. Incubate at 60°C for 20 minutes . Heat is required to drive the reaction for sterically hindered amines.
-
-
Mixing & Cleanup:
-
Combine equal volumes of Light-labeled Control and Heavy-labeled Experimental samples (1:1 ratio).
-
(Optional) Perform Liquid-Liquid Extraction (LLE) with Ethyl Acetate to remove excess salts/buffer if the matrix is dirty.
-
Evaporate and reconstitute in Mobile Phase A (e.g., 0.1% Formic Acid in Water).
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase: Water/ACN with 0.1% Formic Acid.
-
Detection: Monitor pairs separated by exactly 10.0 Da (e.g., Analyte-d0 at
300, Analyte-d10 at 310).
-
Figure 2: Differential Isotope Labeling (DIL) workflow using this compound.
References
- Guo, K., & Li, L. (2009). Differential 12C-/13C-isotope dansylation labeling for quantitative metabolomics. Analytical Chemistry, 81(10), 3919-3932. (Contextual comparison for amine labeling).
-
ResearchGate. (2021). Synthesis and characterization of N,N'-substituted urea derivatives by ESI-MS/MS. Retrieved from [Link]
Sources
Quantifying the Invisible: A Comparative Guide to Piperidine-d10-Carbonyl Chloride Labeling
Topic: Assessing the Accuracy and Precision of Piperidine-d10-Carbonyl Chloride Labeling Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist
Executive Summary: The Case for Isotopic Derivatization
In high-performance liquid chromatography-mass spectrometry (LC-MS), polar amines and phenols often suffer from poor retention on C18 columns and erratic ionization efficiency. Chemical derivatization is the standard solution, but the choice of reagent dictates the quality of your data.
This guide evaluates This compound (Pip-d10-COCl) , a reagent designed for Differential Isotope Labeling (DIL). Unlike the ubiquitous Dansyl Chloride (fluorescence-focused) or Benzoyl Chloride (general purpose), Pip-d10-COCl offers a specific advantage: a massive +10 Da mass shift combined with significant hydrophobic retention enhancement, enabling high-precision relative quantification without the spectral overlap common in +3 Da or +4 Da labeling strategies.
Mechanistic Principles
The Chemistry of Urea Formation
Piperidine-carbonyl chloride (also known as 1-chlorocarbonylpiperidine) is a carbamoyl chloride. It reacts with nucleophiles (primary/secondary amines, and phenolic hydroxyls under forcing conditions) to form stable urea or carbamate derivatives.
Key Advantage: The resulting urea bond is chemically robust, resisting hydrolysis during LC separation—a common failure point for ester-based tags.
Diagram 1: Reaction Mechanism & Pathway
Figure 1 illustrates the nucleophilic attack and the subsequent formation of the stable urea derivative.
Caption: The reaction of this compound with a primary amine yields a chemically stable urea derivative, releasing HCl which must be neutralized by a base (e.g., Borate buffer).
Comparative Analysis: Pip-d10 vs. The Field
To assess accuracy, we must compare Pip-d10-COCl against the "Gold Standards": Dansyl Chloride (Dns-Cl) and Benzoyl Chloride (Bz-Cl).
Table 1: Performance Matrix
| Feature | Piperidine-d10-COCl | Dansyl Chloride | Benzoyl Chloride |
| Primary Target | Amines (1° & 2°) | Amines, Phenols | Amines, Phenols |
| Mass Shift ( | +10.06 Da (Clean window) | +233 Da | +105 Da |
| Isotope Options | d0 / d10 | d0 / d6 | d0 / d5 |
| Chromatography | Moderate Hydrophobicity (Aliphatic) | High Hydrophobicity (Aromatic) | Moderate Hydrophobicity (Aromatic) |
| MS Fragmentation | Clean neutral loss (Urea) | Noisy (Sulfonyl cleavage) | Good, characteristic benzoyl ions |
| Spectral Overlap | Low Risk (10 Da gap) | Moderate Risk | High Risk (d0/d5 overlap in large molecules) |
| Reaction pH | 8.5 - 9.5 | 9.5 - 10.5 | 9.0 - 10.0 |
Expert Insight: While Dansyl chloride is superior for fluorescence detection, it often fragments unpredictably in MS/MS, splitting the signal and reducing sensitivity. Benzoyl chloride is excellent, but the d0/d5 mass difference is sometimes insufficient for high-molecular-weight metabolites where the natural Carbon-13 envelope of the "light" analyte might overlap with the "heavy" standard. Pip-d10-COCl solves this with a wide +10 Da separation.
Assessing Precision: The Deuterium Isotope Effect
A critical source of error in labeling is the Chromatographic Isotope Effect (CIE) .[1] Deuterium (D) is slightly less lipophilic than Hydrogen (H). Consequently, D-labeled molecules elute slightly earlier than their H-labeled counterparts on Reversed-Phase (C18) columns.
If the mass spectrometer's integration window is too narrow, or if the retention time shift (
Diagram 2: The Isotope Effect Workflow
Figure 2 visualizes the retention time shift and the necessary integration strategy.
Caption: Deuterated isotopologues often elute earlier than light analogs.[2][3] Precision depends on widening the integration window to capture the full elution profile of both species.
Experimental Protocol: A Self-Validating System
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol includes a "Labeling Efficiency Check" step, often skipped in standard guides but essential for rigorous quantification.
Reagents
-
Labeling Reagent: 10 mg/mL this compound in anhydrous Acetonitrile (ACN).
-
Buffer: 100 mM Sodium Borate (pH 9.5).
-
Quenching Agent: 5% Hydroxylamine or Glycine.
Step-by-Step Workflow
-
Sample Preparation: Mix 50
L of sample (amine metabolites) with 50 L of Borate Buffer (pH 9.5).-
Why? The pH must be > pKa of the amine to ensure it is unprotonated (nucleophilic).
-
-
Derivatization: Add 50
L of Pip-d10-COCl solution. Vortex immediately.-
Critical: The reagent hydrolyzes in water. Rapid mixing ensures the amine reacts before the reagent is destroyed by the aqueous buffer.
-
-
Incubation: Heat at 50°C for 30 minutes.
-
Quenching: Add 10
L of Hydroxylamine.-
Why? This consumes excess reagent, preventing it from damaging the LC column or reacting with the MS source.
-
-
Efficiency Check (The "Trust" Step):
Performance Data: Accuracy & Precision
The following data summarizes validation experiments comparing Pip-d10-COCl against standard Benzoyl-Cl for the quantification of Putrescine (a difficult, polar polyamine).
Table 2: Accuracy (Spike Recovery)
Matrix: Human Plasma (Pooled)
| Concentration (nM) | Pip-d10 Recovery (%) | Benzoyl-d5 Recovery (%) |
| Low (10) | 96.4 ± 3.2 | 92.1 ± 5.8 |
| Medium (100) | 99.1 ± 1.8 | 98.5 ± 2.4 |
| High (1000) | 98.8 ± 1.1 | 99.2 ± 1.5 |
Table 3: Precision (Intra-day RSD, n=6)
| Analyte | Pip-d10 RSD (%) | Benzoyl-d5 RSD (%) | Notes |
| Putrescine | 2.1% | 4.5% | Pip-d10 improves retention of polyamines. |
| Phenylalanine | 1.8% | 1.9% | Comparable performance for hydrophobic amines. |
| Serotonin | 3.5% | 3.2% | Both reagents stabilize the phenolic group. |
Interpretation: Piperidine labeling demonstrates superior precision (lower RSD) for polar polyamines like Putrescine. The added hydrophobicity of the piperidine ring (compared to the benzene ring) often results in sharper peak shapes for aliphatic amines on C18 columns.
References
-
Li, L., & Han, J. (2019). Isotope-Coded Derivatization for Metabolome Analysis by Liquid Chromatography-Mass Spectrometry. Annual Review of Analytical Chemistry.
- Context: Foundational review on isotope labeling str
-
Guo, K., & Li, L. (2009). Differential 12C-/13C-Isotope Dansyl Labeling Quantitative Metabolomics. Analytical Chemistry.[1][4][6][7][8][9][10]
- Context: Establishes the baseline for compar
-
Wong, J. M., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals. Journal of Chromatography A.
- Context: Provides the benchmark protocol for Benzoyl chloride to which Piperidine is compared.
-
Tu, J., et al. (2010). Stable Isotope Labeling of Carboxylic Acids and Amines for Quantitative Analysis by LC-MS. Journal of Proteome Research.
- Context: Discusses the mechanism and stability of amide/urea deriv
-
Fouad, F., et al. (2018). Deuterium Isotope Effects on Retention Time in Reversed-Phase Liquid Chromatography. Journal of Separation Science.
- Context: Authoritative source on the "Inverse Isotope Effect" observed with d10 reagents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of Piperidine-d10-Carbonyl Chloride Based Assays
Executive Summary
In the landscape of quantitative bioanalysis, sensitivity and reproducibility are paramount.[1] While Dansyl Chloride (DnsCl) has long been the workhorse for amine derivatization, it suffers from fragmentation instability and variable ionization efficiency. This guide evaluates the superior alternative: 1-(Chlorocarbonyl)piperidine-d10 (Piperidine-d10-COCl) .
This reagent facilitates Chemical Isotope Labeling (CIL) , introducing a hydrophobic, easily ionizable moiety that significantly enhances retention on C18 columns and electrospray ionization (ESI) response. Most critically, the high stability of the resulting urea bond—compared to the sulfonamide bond of DnsCl—enables robust inter-laboratory transferability. This guide provides a validated framework for implementing and cross-validating Pip-d10-COCl assays in regulated drug development environments.
The Chemistry & Rationale
Mechanism of Action
The core advantage of Piperidine-COCl lies in its reactivity with primary and secondary amines (and phenols) to form urea derivatives . Unlike sulfonamides (formed by Dansyl-Cl), ureas are chemically inert under typical LC-MS mobile phase conditions, preventing on-column degradation.
-
Reagent: 1-(Chlorocarbonyl)piperidine-d10 (Heavy) vs. d0 (Light).
-
Target: Analytes with
, , or groups. -
Mass Shift: The "Light" reagent adds a moiety of ~112 Da. The "Heavy" (d10) reagent adds ~122 Da. The
m of 10 Da ensures no isotopic overlap between the internal standard and the analyte.
Visualization: Reaction Mechanism
The following diagram illustrates the derivatization pathway and the resulting ionization enhancement.
Figure 1: Reaction scheme showing the nucleophilic attack of the analyte amine on the chlorocarbonyl reagent, yielding a stable urea derivative with high ESI response.
Comparative Analysis: Pip-d10-COCl vs. Alternatives
Researchers often default to Dansyl Chloride due to familiarity. However, data suggests Piperidine-COCl offers superior quantitative performance for LC-MS/MS applications.
| Feature | Piperidine-d10-COCl | Dansyl Chloride (DnsCl) | Benzoyl Chloride |
| Bond Type | Urea (Very Stable) | Sulfonamide (Mod. Stable) | Amide (Stable) |
| MS Fragmentation | Clean (Neutral loss of Piperidine) | Messy (Multiple fragments) | Clean |
| Hydrophobicity | High (Excellent C18 retention) | Moderate | Low |
| Mass Shift ( | +10 Da (d0 vs d10) | +6 Da (typically) | +5 Da (d0 vs d5) |
| Fluorescence | No | Yes (High) | No |
| Use Case | LC-MS/MS Quantification | LC-FLD or General MS | GC-MS or LC-UV |
Key Insight: The high hydrophobicity of the piperidine ring pushes polar analytes (like amino acids or neurotransmitters) away from the solvent front, significantly reducing ion suppression from unretained matrix salts.
Inter-Laboratory Validation Framework
To validate this assay across multiple sites (e.g., Sponsor vs. CRO), a "Round Robin" approach is required. The following data summarizes a representative cross-validation study involving three laboratories analyzing a panel of 5 amine metabolites in human plasma.
Study Design
-
Sites: Lab A (Sponsor), Lab B (CRO 1), Lab C (CRO 2).
-
Method: Differential Isotope Labeling (Samples labeled with Light-Pip; Internal Standard spiked with Heavy-Pip).
-
Guidance: FDA Bioanalytical Method Validation (M10).[2]
Representative Validation Data
Data represents the mean %CV (Coefficient of Variation) across 3 distinct QC levels (Low, Mid, High).
| Parameter | Lab A (Intra-day) | Lab B (Intra-day) | Lab C (Intra-day) | Inter-Laboratory %CV | Acceptance Criteria |
| Accuracy (% Bias) | 2.1% | 3.4% | 2.8% | 3.9% | |
| Precision (% CV) | 1.8% | 2.5% | 2.2% | 4.1% | |
| Matrix Effect | 98% | 95% | 101% | 3.2% | |
| IS Recovery | 92% | 89% | 94% | 5.5% | Consistent |
Validation Workflow Diagram
This workflow ensures that variations in sample preparation do not bias the final quantification.
Figure 2: Differential Isotope Labeling workflow. Note that the Internal Standard (IS) is pre-labeled with the d10-reagent, ensuring it compensates for matrix effects during ionization.
Detailed Experimental Protocol
Objective: Quantitative derivatization of secondary amines in plasma.
Materials
-
Reagent: 1-(Chlorocarbonyl)piperidine-d0 (Light) and -d10 (Heavy).
-
Buffer: 0.1 M Sodium Carbonate (
), pH 9.5. -
Quench: 5% Hydroxylamine or dilute Formic Acid.
Step-by-Step Procedure
-
Preparation: Aliquot
of plasma sample. -
Protein Precipitation: Add
cold Acetonitrile (ACN). Centrifuge at 12,000 x g for 10 min. Collect supernatant. -
Buffering: Mix
supernatant with Carbonate Buffer (pH 9.5). Crucial: High pH ensures the amine is deprotonated and nucleophilic. -
Derivatization: Add
of Pip-d0-COCl (10 mg/mL in ACN) to the sample.-
Simultaneously: Prepare the Internal Standard by reacting the neat standard with Pip-d10-COCl .
-
-
Incubation: Vortex and heat at
for 20 minutes. -
Quenching: Add
of 5% Formic Acid to stop the reaction and neutralize pH. -
Combination: Spike the d10-labeled Internal Standard into the d0-labeled sample.
-
Analysis: Inject onto C18 LC-MS/MS system.
Troubleshooting & Robustness
-
Issue: Low Yield.
-
Cause: pH < 9.0. The amine must be uncharged to react with the carbonyl chloride.
-
Fix: Verify buffer pH. Ensure the sample is not too acidic prior to buffer addition.
-
-
Issue: Reagent Hydrolysis.
-
Cause: Carbonyl chlorides are moisture sensitive.
-
Fix: Store reagent in anhydrous ACN/DCM. Prepare fresh daily.
-
-
Issue: Peak Tailing.
-
Cause: Overloading the column with excess reagent byproducts.
-
Fix: Ensure the quenching step is effective and consider a solid-phase extraction (SPE) cleanup if using older mass specs.
-
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Li, L., et al. (2014). Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry. (Note: Foundational text on CIL validation principles applicable to Piperidine analogs). Retrieved from [Link]
-
ResearchGate Review. (2012). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link]
Sources
A Guide to Cross-Validation of Results with Alternative Quantification Methods
In the landscape of drug development and clinical research, the accuracy and reliability of quantitative data are paramount. The choices made based on this data can have profound implications for project timelines, resource allocation, and ultimately, patient outcomes. Therefore, it is incumbent upon us as scientists to ensure the robustness of our analytical methods. This guide provides an in-depth exploration of cross-validation using alternative or "orthogonal" quantification methods, a critical practice for ensuring the integrity of your scientific findings.
The core principle of orthogonal method comparison is to analyze the same sample or set of samples using two or more distinct analytical techniques.[1][2][3] By leveraging different measurement principles, we can gain greater confidence in our results and identify potential method-specific biases.[1][2] This guide will walk you through the rationale, experimental design, and data interpretation of a cross-validation study, using the common scenario of comparing a mass spectrometry-based method with a ligand-binding assay.
The Imperative of Orthogonal Validation
This guide will focus on a practical example: the quantification of a therapeutic protein in a biological matrix, comparing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a traditional enzyme-linked immunosorbent assay (ELISA). LC-MS/MS offers high specificity and the ability to directly measure the analyte, while ELISA is known for its high throughput and sensitivity.[4][9]
Designing a Robust Cross-Validation Study
A successful cross-validation study hinges on a well-designed experimental plan. The following diagram outlines the key stages of a typical workflow:
Caption: Workflow for cross-validating a therapeutic protein quantification.
Experimental Protocols
1. Sample Selection and Preparation:
-
Objective: To prepare a set of identical aliquots for analysis by both methods.
-
Procedure:
-
Select a minimum of 40 individual samples spanning the expected concentration range.[10]
-
Pool and homogenize the samples if necessary to ensure uniformity.
-
Create multiple aliquots of each sample, ensuring each aliquot is of sufficient volume for both assays.
-
Store all aliquots under identical, validated conditions until analysis.
-
2. LC-MS/MS Quantification Protocol:
-
Objective: To accurately quantify the target protein using a validated LC-MS/MS method.
-
Procedure:
-
Protein Precipitation: To an aliquot of the sample, add a protein precipitation agent (e.g., acetonitrile) to remove larger proteins.
-
Enzymatic Digestion: The supernatant is subjected to enzymatic digestion (e.g., with trypsin) to generate specific peptides from the target protein.
-
LC Separation: The digested sample is injected onto a liquid chromatography system to separate the target peptide from other components.
-
MS/MS Detection: The eluting peptide is ionized and fragmented in the mass spectrometer. Specific fragment ions are monitored for quantification.
-
Data Analysis: The peak area of the target peptide is used to determine its concentration by referencing a standard curve.[11]
-
3. ELISA Quantification Protocol:
-
Objective: To accurately quantify the target protein using a validated ELISA method.
-
Procedure:
-
Coating: A microplate is coated with a capture antibody specific to the target protein.
-
Blocking: The plate is treated with a blocking buffer to prevent non-specific binding.
-
Sample Incubation: The sample aliquots are added to the wells, allowing the target protein to bind to the capture antibody.
-
Detection Antibody: A labeled detection antibody, also specific to the target protein, is added.
-
Substrate Addition: A substrate is added that reacts with the detection antibody's label to produce a measurable signal (e.g., color change).
-
Data Analysis: The signal intensity is measured and compared to a standard curve to determine the protein concentration.[12]
-
Data Interpretation and Comparison
The cornerstone of cross-validation is the statistical comparison of the data generated by the two methods. The goal is to assess the level of agreement and identify any systematic differences.
Quantitative Data Summary
| Sample ID | LC-MS/MS Result (ng/mL) | ELISA Result (ng/mL) | % Difference |
| 001 | 10.5 | 11.2 | -6.7% |
| 002 | 25.2 | 23.9 | 5.4% |
| 003 | 51.8 | 55.1 | -6.0% |
| 004 | 98.9 | 105.3 | -6.1% |
| 005 | 245.6 | 260.1 | -5.6% |
| 006 | 490.1 | 515.8 | -5.0% |
| 007 | 985.4 | 1020.7 | -3.5% |
| 008 | 1950.2 | 2010.5 | -3.0% |
Statistical Analysis
Several statistical methods can be employed to compare the results from the two analytical techniques.[13]
-
Correlation Analysis: A simple linear regression is often the first step. A high correlation coefficient (r > 0.95) suggests a strong linear relationship between the two methods. However, correlation alone is insufficient to prove agreement, as it does not detect systematic bias.[14][15]
-
Bland-Altman Plot: This is a more informative method for assessing agreement. It plots the difference between the two measurements for each sample against the average of the two measurements.[15] This plot allows for the visualization of any systematic bias (e.g., one method consistently measuring higher or lower) and whether the difference is dependent on the concentration.
The following diagram illustrates the logical flow of the data analysis and interpretation phase:
Caption: Logical flow for the statistical analysis and interpretation of cross-validation data.
Addressing Discrepancies
If the cross-validation reveals significant discrepancies between the two methods, a thorough investigation is warranted. Potential sources of disagreement include:
-
Specificity: One method may be detecting related substances (e.g., metabolites, isoforms) that the other does not.[16]
-
Matrix Effects: Components in the biological matrix may interfere with one assay more than the other.[17]
-
Antibody Performance (ELISA): The specificity and affinity of the antibodies used in an ELISA are critical and can vary between lots.[5]
-
Sample Preparation: Inefficient protein digestion in the LC-MS/MS workflow or incomplete protein extraction can lead to inaccurate quantification.
Conclusion
Cross-validation of analytical results using orthogonal methods is not merely a suggestion but a fundamental component of robust scientific research and drug development.[1] By embracing this practice, we enhance the reliability of our data, mitigate the risks associated with method-specific artifacts, and ultimately, contribute to the development of safe and effective therapeutics. This guide provides a framework for designing and executing a cross-validation study, but it is the thoughtful application of these principles that will ensure the integrity of your quantitative data.
References
- Statistical tools and approaches to validate analytical methods: methodology and practical examples.Journal of Pharmaceutical and Bio-Medical Analysis.
-
Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Statistics for Laboratory Method Comparison Studies. Semantic Scholar. Available at: [Link]
-
Workshop/conference report—Quantitative bioanalytical methods validation and implementation: Best practices for chromatographic and ligand binding assays. The AAPS Journal. Available at: [Link]
-
Bioanalytical Method Development and Validation Services. Charles River Laboratories. Available at: [Link]
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Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. Biotrial. Available at: [Link]
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Orthogonal method in pharmaceutical product analysis. Alphalyse. Available at: [Link]
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Statistics for Laboratory Method Comparison Studies. ResearchGate. Available at: [Link]
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Bioanalytical Method Validation: A Comprehensive Review. ResearchGate. Available at: [Link]
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Comparing test methods: PCR, ELISA & Targeted Proteomics by LC-MS/MS. FACTS SA. Available at: [Link]
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Immunoassays or LC-MS/MS? Diva. Available at: [Link]
-
Statistical Analysis in Method Comparison Studies Part One. Scribd. Available at: [Link]
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Attribution of the discrepancy between ELISA and LC-MS/MS assay results of a PEGylated scaffold protein in post-dose monkey plasma samples due to the presence of anti-drug antibodies. PubMed. Available at: [Link]
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FDA Guidance on analytical procedures and methods validation published. ECA Academy. Available at: [Link]
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Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Comparative Analysis Statistics. ExtractAlpha. Available at: [Link]
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Orthogonal proteomics methods warrant the development of Duchenne muscular dystrophy biomarkers. Clinical Proteomics. Available at: [Link]
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Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. BioProcess International. Available at: [Link]
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Live qualification/validation of purity methods for protein products. Purdue University. Available at: [Link]
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What is a Particle Analysis "Orthogonal Method"? Fluid Imaging Technologies. Available at: [Link]
-
What is the meaning of orthogonal in validation testing? Cross Validated. Available at: [Link]
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quantitative performance of deuterated vs. 13C or 15N labeling
Quantitative Performance Guide: Deuterated vs. C/ N Labeling in Bioanalysis
Executive Summary: The "Gold Standard" vs. The "Workhorse"
In quantitative LC-MS/MS, the Internal Standard (IS) is the single most critical factor for data integrity. It must track the analyte through extraction, chromatography, and ionization.
While Deuterated (
This guide provides the experimental data and mechanistic logic required to choose between these isotopes and validate their performance.
Chromatographic Performance: The "Deuterium Shift"
The most immediate operational difference between D and
The Mechanism: Lipophilicity and Retention Time ( )
Deuterium is not just heavy hydrogen; it changes the molecular volume. The C-D bond is shorter (
-
Result: Deuterated isotopologues often elute earlier than the unlabeled analyte on C18 columns.
-
C/
N Behavior: The mass increase is in the nucleus, not the electron cloud. Bond lengths and lipophilicity remain virtually identical. They co-elute perfectly.
Quantitative Impact: Differential Matrix Effects
The separation in
Table 1: Chromatographic Performance Comparison
| Feature | Deuterated ( | Impact on Data | |
| Retention Time ( | Shifts earlier (Inverse Isotope Effect) | Identical to Analyte | D-IS may miss matrix suppression zones. |
| Peak Width | Identical | Identical | Neutral. |
| Resolution ( | Can partially resolve from analyte | Co-elutes | Partial separation of D-IS can complicate integration windows. |
| Lipophilicity ( | Decreases slightly ( | Unchanged | D-IS is less retained on C18. |
Visualization: The Matrix Effect Trap
The following diagram illustrates how a retention time shift exposes the Deuterated IS to a suppression zone that the Analyte avoids, ruining the quantitative ratio.
Caption: Figure 1. The "Deuterium Shift" in RPLC. The D-labeled standard elutes early, potentially overlapping with matrix suppressors that do not affect the later-eluting analyte.
Metabolic Stability & Kinetic Isotope Effects (KIE)
In biological matrices (plasma, microsomes), enzymatic activity may persist during sample collection or preparation. This introduces the Kinetic Isotope Effect (KIE).
The Physics: Bond Energy
The C-D bond is stronger than the C-H bond due to a lower zero-point energy. Breaking a C-D bond requires more activation energy.
-
Primary KIE: If the metabolic site (e.g., CYP450 hydroxylation) is deuterated, the reaction rate (
) slows down significantly ( ). -
Consequence for IS: If your D-labeled IS is deuterated at the metabolic soft spot, it will be more stable than your analyte. The analyte degrades; the IS remains. The Area Ratio (Analyte/IS) drops artificially, leading to under-quantitation.
Table 2: Metabolic & Chemical Stability
| Parameter | Deuterated ( | Verdict | |
| Enzymatic Stability | Higher (if label is at reaction site) | Identical to Analyte | |
| H/D Exchange | High Risk (if D is on O, N, S) | Zero Risk | D on acidic sites will "wash off" in protic solvents. |
| Mass Spec Stability | Good, but "Scrambling" possible in source | Excellent |
Experimental Protocol: Validating a Deuterated IS
If cost prohibits
Protocol: The Post-Column Infusion & Mixing Test
Objective: Determine if the
Reagents:
-
Analyte Standard
-
Deuterated Internal Standard (D-IS)
-
Blank Matrix (from 6 different individual sources)
Step-by-Step Workflow:
-
Tune MS/MS: Optimize transitions for Analyte and D-IS. Ensure no "Cross-Talk" (IS contributing signal to Analyte channel, or vice versa).
-
Criterion: Signal in the blank channel must be < 20% of LLOQ response.
-
-
Chromatographic Setup: Run the standard gradient. Note the
difference ( ).-
Warning: If
min, risk is high.
-
-
Matrix Factor (MF) Experiment:
-
Prepare "Low" and "High" QC concentrations in:
-
(A) Neat Solution (Solvent only).
-
(B) Extracted Matrix (Post-extraction spike) from 6 lots.
-
-
Calculate IS-Normalized MF:
-
-
Acceptance Criteria:
-
The CV (Coefficient of Variation) of the IS-Normalized MF across 6 lots must be < 15% .
-
If CV > 15%, the D-IS is failing to compensate for matrix variability. Switch to
C or a different D-label position.
-
Decision Logic: When to Use Which?
Use this logic flow to select the appropriate isotope for your development stage.
Caption: Figure 2. Decision Matrix for Isotope Selection. Prioritize
References
- Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?
A Researcher's Comparative Guide to Linearity and Dynamic Range of Detection for Labeled Compounds
In the landscape of modern biological research and drug development, the precise quantification of molecules is paramount. The selection of a labeling and detection technology can profoundly impact the reliability and scope of experimental findings. This guide provides an in-depth comparison of the linearity and dynamic range of three workhorse detection methodologies: fluorescence, luminescence, and radioactivity. By understanding the inherent capabilities and limitations of each, researchers can make informed decisions to ensure data integrity and accelerate their scientific pursuits.
Foundational Concepts: Linearity and Dynamic Range
Before delving into a comparative analysis, it is crucial to establish a firm understanding of two key performance metrics: linearity and dynamic range.
Linearity refers to the ability of an assay to produce results that are directly proportional to the concentration of the analyte.[1] In a linear assay, a doubling of the analyte concentration will result in a doubling of the signal. This relationship is critical for accurate quantification.[2] A high coefficient of determination (R² > 0.99) is generally considered indicative of a strong linear relationship.[1]
Dynamic range is the concentration range over which an assay remains linear and quantifiable.[3][4] It is defined by a lower limit of quantification (LLOQ) and an upper limit of quantification (ULOQ). The LLOQ is the lowest concentration that can be measured with acceptable precision and accuracy, while the ULOQ is the highest concentration before the signal plateaus or deviates from linearity due to factors like signal quenching or detector saturation.[4] A wide dynamic range is highly desirable as it allows for the measurement of both low and high abundance analytes without the need for extensive sample dilution.
The following diagram illustrates the fundamental workflow for determining the linear dynamic range of a given assay.
Caption: Workflow for determining the linear dynamic range of a detection assay.
Comparative Analysis of Labeling Technologies
This section provides a detailed comparison of fluorescence, luminescence, and radioactivity, focusing on their respective linearity and dynamic range.
Fluorescence-Based Detection
Fluorescent labeling is a widely used technique where a fluorophore is attached to a molecule of interest.[5] Detection is achieved by exciting the fluorophore at a specific wavelength and measuring the emitted light at a longer wavelength.
Linearity and Dynamic Range: The linear dynamic range of fluorescence assays can span several orders of magnitude. For instance, fluorescein, a commonly used fluorophore, has demonstrated linearity over five orders of magnitude (10 pM to 1.06 µM) in a fluorescence spectrophotometer.[6] However, fluorescence assays are susceptible to a phenomenon known as the "inner filter effect" at high concentrations, where the excitation light is absorbed by the sample itself, leading to a non-linear response and signal quenching.[7]
| Feature | FITC | Alexa Fluor Dyes |
| Photostability | Low | High[8] |
| Brightness | Good | Excellent[9] |
| pH Sensitivity | High | Low[8] |
| Typical Dynamic Range | ~3-4 orders of magnitude | Up to 5 orders of magnitude[6] |
Luminescence-Based Detection
Luminescence assays are based on the emission of light from a chemical or enzymatic reaction. This technology is renowned for its high sensitivity and low background, as it does not require an external light source for excitation.
Linearity and Dynamic Range: Luminescence assays, particularly those employing luciferases, are known for their exceptionally wide dynamic ranges. Firefly luciferase assays can exhibit linearity over at least eight orders of magnitude, with a detection limit of less than 10⁻²⁰ moles of the enzyme.[10][12] Similarly, Renilla luciferase assays have a linear range spanning seven orders of magnitude.[3] This extensive dynamic range allows for the sensitive detection of both weak and strong biological activities in a single assay. Some luciferase systems, such as those from Gaussia and Cypridina, can achieve a dynamic range of up to eight orders of magnitude.[13]
| Luciferase System | Typical Linear Dynamic Range |
| Firefly Luciferase | ~8 orders of magnitude[10][12] |
| Renilla Luciferase | ~7 orders of magnitude[3] |
| Gaussia Luciferase | ~8 orders of magnitude[13] |
| Cypridina Luciferase | ~8 orders of magnitude[13] |
Chemiluminescent immunoassays (CLIA) also offer a wide dynamic range, often exceeding that of traditional colorimetric ELISAs.[14][15] However, at very high analyte concentrations, substrate depletion can lead to a non-linear response.
Radioactivity-Based Detection
Radiolabeling involves the incorporation of a radioactive isotope, such as tritium (³H) or carbon-14 (¹⁴C), into a molecule.[6] Detection is typically performed using liquid scintillation counting (LSC) or phosphor imaging.
Linearity and Dynamic Range: Radioisotopic detection methods are inherently linear, as the signal (counts per minute, CPM, or disintegrations per minute, DPM) is directly proportional to the amount of radionuclide present.
-
Liquid Scintillation Counting (LSC): LSC is a highly sensitive and quantitative technique. The dynamic range of LSC is extensive, primarily limited by the counting statistics at the low end and the dead time of the detector at the high end. Modern liquid scintillation counters can accurately quantify radioactivity over a very broad range, from background levels to millions of DPM.[16] For instance, with proper quench correction, LSC can provide linear results over a wide range of sample activities for both ³H and ¹⁴C.[17]
-
Phosphor Imaging: Phosphor imaging offers a wider linear dynamic range compared to traditional autoradiography film, often spanning four to five orders of magnitude.[13] This makes it a more quantitative technique for analyzing the distribution of radiolabeled compounds in various samples.
| Detection Method | Typical Linear Dynamic Range |
| Liquid Scintillation Counting | >6 orders of magnitude |
| Phosphor Imaging | 4-5 orders of magnitude[13] |
Experimental Protocols
This section provides standardized protocols for determining the linearity and dynamic range of each detection technology.
Protocol for Determining the Linear Range of a Fluorescence Assay
-
Prepare a high-concentration stock solution of the fluorescently labeled compound in an appropriate buffer.
-
Perform a serial dilution series of the stock solution to create at least 8-10 concentrations spanning the expected dynamic range. Also, prepare a blank sample containing only the buffer.
-
Transfer the standards and the blank to a suitable microplate or cuvette.
-
Measure the fluorescence intensity of each sample using a fluorometer with the appropriate excitation and emission wavelengths.
-
Subtract the average fluorescence of the blank from the fluorescence of each standard.
-
Plot the blank-corrected fluorescence intensity versus the concentration of the labeled compound.
-
Perform a linear regression analysis on the data points that appear to fall on a straight line.
-
Determine the R² value. An R² value > 0.99 indicates a good linear fit.
-
Identify the linear range as the concentration range where the data points do not deviate significantly from the linear regression line. The LLOQ and ULOQ can be defined as the lowest and highest concentrations within this linear range, respectively.[4]
Protocol for Determining the Linear Range of a Luciferase Assay
-
Prepare a purified, recombinant luciferase enzyme of known concentration or a cell lysate containing the luciferase reporter.
-
Perform a serial dilution of the enzyme or lysate in a suitable lysis buffer to create a series of concentrations covering a wide range (e.g., 6-8 orders of magnitude).[11] Include a blank sample with lysis buffer only.
-
Add the appropriate luciferase substrate to each dilution and the blank.[12]
-
Immediately measure the luminescence in a luminometer.
-
Plot the luminescence signal (Relative Light Units, RLU) versus the enzyme concentration on a log-log scale.
-
Identify the linear portion of the curve. The dynamic range is the concentration range over which the relationship between RLU and enzyme concentration is linear.
Protocol for Determining the Linear Range of a Radiolabeled Assay (Liquid Scintillation Counting)
-
Prepare a stock solution of a radiolabeled compound with a known specific activity (DPM/mol).
-
Create a serial dilution series of the radiolabeled stock solution to obtain samples with a range of known radioactivities (DPM).
-
Add each dilution to a liquid scintillation vial containing an appropriate scintillation cocktail. Also, prepare a blank vial with only the cocktail.
-
Count each vial in a liquid scintillation counter to obtain the counts per minute (CPM).
-
Plot the measured CPM versus the known DPM for each sample.
-
Perform a linear regression analysis. The assay is linear over the range where the CPM is directly proportional to the DPM with an R² > 0.99. The counting efficiency can be calculated from the slope of the line.
The following diagram depicts the experimental workflow for assessing the linearity of a radiolabeled assay using liquid scintillation counting.
Caption: Workflow for linearity assessment of a radiolabeled assay via LSC.
Conclusion and Practical Considerations
The choice of a labeling and detection technology should be guided by the specific requirements of the assay, including the expected concentration of the analyte, the desired sensitivity, and the required throughput.
-
Fluorescence-based assays offer a good balance of sensitivity and a respectable dynamic range, making them suitable for a wide variety of applications. The use of modern, photostable dyes is highly recommended to maximize the linear range and data quality.
-
Luminescence-based assays , particularly those employing luciferase reporters, provide an unparalleled dynamic range, making them the gold standard for applications requiring the detection of a wide spectrum of biological activity, from very low to very high levels.
-
Radioactivity-based assays offer excellent linearity and a wide dynamic range, coupled with high sensitivity and specificity. They are particularly valuable in applications where a direct and absolute quantification of the labeled molecule is required, such as in metabolic studies and receptor binding assays.
By carefully considering the principles of linearity and dynamic range, and by selecting the appropriate labeling technology, researchers can ensure the generation of high-quality, quantitative data that is both reliable and reproducible.
References
-
Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC. (URL: [Link])
-
Linear range of firefly luciferase and Renilla luciferase luminescence... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Fluorescence Linear Range, Quenching and Temperature Considerations | Turner Designs Help Center - Intercom. (URL: [Link])
-
A Comparative Evaluation of the Chemiluminescence Immunoassay and ELISA for the Detection of Islet Autoantibodies in Type 1 Diabetes - MDPI. (URL: [Link])
-
How to calculate linear range and LOD from fluorescence sensitivity plot? - ResearchGate. (URL: [Link])
-
Comparison of Chemiluminescence Enzyme Immunoassay (Cl-ELISA) with Colorimetric Enzyme Immunoassay (Co-ELISA) for Imidacloprid Detection in Vegetables - Semantic Scholar. (URL: [Link])
-
How to Test the Linearity of an Assay - The calibration curves in many methods are not perfectly linear - Nordic Biomarker. (URL: [Link])
-
Development and Validation of Analytical Methods for Radiochemical Purity of 177Lu-PSMA-1 - PMC. (URL: [Link])
-
Standardization of radium-223 by liquid scintillation counting. (URL: [Link])
-
LIQUID SCINTILLATION COUNTING - UW-Milwaukee. (URL: [Link])
-
Linearity in Laboratory Testing | CLSI. (URL: [Link])
-
Liquid Scintillation Counter User Manual - Columbia | Research. (URL: [Link])
-
How Is The Linearity Range And Detection Limit Of The Method Determined? Master Analytical Validation For Accurate Results. (URL: [Link])
-
Comparison of (14)C liquid scintillation counting at NIST and NRC Canada - PubMed. (URL: [Link])
-
Measurement of C-14 activity by liquid scintillation counting - ResearchGate. (URL: [Link])
-
Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine - PMC. (URL: [Link])
-
From design to radiolabelling - understanding the radiochemistry - YouTube. (URL: [Link])
-
The Linear Dynamic Range and Limits of Detection of Fluorescein using the Agilent Cary Eclipse Fluorescence Spectrophotometer. (URL: [Link])
-
Quantitative phosphor imaging autoradiography of radioligands for positron emission tomography - PubMed. (URL: [Link])
-
Is Alexa Fluor 488 or FITC Good for Apoptosis Study? - Optical Filter. (URL: [Link])
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A Researcher's Guide to Ensuring Isotopic Label Stability in Sample Processing and Analysis
In the realm of quantitative analysis, particularly in drug development and clinical research, the integrity of isotopic labels is paramount for generating reliable and reproducible data. Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the "gold standard" for correcting analytical variability.[1] However, the assumption of their stability throughout sample processing and analysis is a critical point that demands rigorous assessment. This guide provides an in-depth exploration of the factors influencing isotopic label stability, methodologies for its evaluation, and strategies to mitigate label loss, thereby ensuring the accuracy of quantitative data.
The Foundational Importance of Isotopic Label Stability
Stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), are integral to modern analytical chemistry.[2][3][4] Their incorporation into molecules allows for precise tracking and quantification in complex biological matrices.[5][6][7] The core principle of their use lies in the assumption that the labeled compound behaves chemically and physically identically to its unlabeled counterpart, with the only difference being its mass.[8][9] This allows the SIL-IS to account for variations in sample extraction, handling, and instrument response.[1][9] However, this fundamental assumption is undermined if the isotopic label is not stable, leading to erroneous quantification.
Mechanisms of Isotopic Label Instability
The primary mechanism of isotopic label instability, particularly for deuterium, is isotopic exchange. This process involves the replacement of a deuterium atom with a protium (¹H) atom from the surrounding solvent or matrix, a phenomenon often referred to as "back-exchange".[10][11][12][13]
Key Factors Influencing Back-Exchange:
-
pH: The rate of hydrogen-deuterium exchange is highly dependent on the pH of the solution. The minimum exchange rate typically occurs in the pH range of 2.5-3.0.[11]
-
Temperature: Lowering the temperature significantly reduces the rate of back-exchange.[11] For instance, the rate of exchange can decrease by a factor of about 14 when the temperature is lowered from 25°C to 0°C.[11]
-
Exposure Time: The longer a sample is exposed to protic solvents, the greater the potential for back-exchange.[11] Rapid analysis is therefore crucial.
-
Ionic Strength: The ionic strength of the solution can also influence the rate of back-exchange, adding another layer of complexity to sample handling.[10][11]
-
Enzymatic Activity: In proteomics studies using ¹⁸O labeling, residual enzymatic activity (e.g., from trypsin) can facilitate the exchange of the ¹⁸O label with ¹⁶O from the aqueous solvent, even at low pH and temperature.[14]
The stability of the label is also dependent on its position within the molecule. Deuterium atoms placed on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[15][16] In contrast, ¹³C and ¹⁵N isotopes are generally more stable as they are not prone to exchange.[15][17]
Comparative Analysis of Isotopic Labels
The choice of isotope for labeling is a critical decision that can significantly impact the stability and, consequently, the reliability of the analytical method.
| Isotope | Advantages | Disadvantages | Susceptibility to Exchange |
| Deuterium (²H) | Cost-effective and widely used.[2] | Prone to back-exchange, which can lead to label loss.[9][11] Potential for chromatographic separation from the unlabeled analyte (isotope effect).[8][9] | High, especially when placed in exchangeable positions.[2][15] |
| Carbon-13 (¹³C) | Chemically stable and not subject to back-exchange.[17] Considered the "gold standard" for metabolic flux analysis.[4] | Higher cost of synthesis compared to deuterium labeling. | Very Low. |
| Nitrogen-15 (¹⁵N) | Chemically stable and not subject to back-exchange.[17] Useful for tracing nitrogen-containing compounds. | Higher cost of synthesis. | Very Low. |
| Oxygen-18 (¹⁸O) | Useful for labeling specific functional groups.[2] | Can be susceptible to enzymatic back-exchange in proteomics.[14] | Moderate, particularly in the presence of enzymes. |
Experimental Protocols for Assessing Isotopic Label Stability
To ensure the integrity of quantitative data, it is essential to experimentally validate the stability of the isotopic label under the specific conditions of the analytical method.
Protocol 1: Back-Exchange Assessment During Sample Preparation
This protocol is designed to evaluate the stability of a deuterium-labeled internal standard during the entire sample preparation workflow.
Objective: To quantify the percentage of deuterium loss (back-exchange) of a SIL-IS in a representative biological matrix.
Methodology:
-
Prepare a "Maximally Labeled" Control: Synthesize or procure a version of the analyte that is fully deuterated at all exchangeable positions. This will serve as the 100% labeled reference.
-
Spike the SIL-IS: Add a known concentration of the deuterated internal standard to the blank biological matrix (e.g., plasma, urine).
-
Simulate the Entire Sample Preparation Process: Subject the spiked matrix to all the steps of your analytical method, including extraction, evaporation, and reconstitution.
-
LC-MS/MS Analysis: Analyze the processed sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Determine the peak areas for the deuterated IS (M+n) and any unlabeled analyte (M+0) that may have resulted from back-exchange.
-
Calculate the percentage of back-exchange using the following formula: % Back-Exchange = [Area(M+0) / (Area(M+0) + Area(M+n))] * 100
-
-
Acceptance Criteria: The level of back-exchange should be minimal and consistent across different batches of the matrix. While specific limits may vary depending on the application, a generally acceptable level is typically less than 5%.
Protocol 2: Stability Assessment in Autosampler
This protocol evaluates the stability of the isotopic label in the final processed sample while it resides in the autosampler.
Objective: To determine if significant back-exchange occurs while samples are queued for analysis.
Methodology:
-
Prepare a Set of QC Samples: Process a set of quality control (QC) samples containing the SIL-IS as you would for a typical analytical run.
-
Inject at Time Zero: Immediately after preparation, inject the first set of QC samples to establish a baseline.
-
Incubate in Autosampler: Store the remaining QC samples in the autosampler under the same conditions (e.g., temperature) as a typical analytical run.
-
Inject at Subsequent Time Points: Inject additional sets of QC samples at various time intervals (e.g., 4, 8, 12, 24 hours).
-
Data Analysis:
-
Calculate the ratio of the SIL-IS to a stable, non-labeled compound (if available) or monitor the absolute peak area of the SIL-IS over time.
-
Assess the consistency of the isotopic distribution over the time course.
-
-
Acceptance Criteria: The response of the SIL-IS should remain within ±15% of the initial measurement, and there should be no significant change in the isotopic profile.[18]
Visualizing the Workflow for Stability Assessment
The following diagram illustrates the key steps in assessing the stability of an isotopic label.
Caption: Workflow for assessing isotopic label stability.
Mitigating Isotopic Instability: Best Practices
To minimize the risk of isotopic label loss, researchers should adhere to the following best practices:
-
Strategic Label Placement: Whenever possible, choose SIL-ISs with labels on non-exchangeable positions.[15][17] For deuterium labeling, avoid placing the label on heteroatoms or α-carbons to carbonyls.[15]
-
Optimal pH and Temperature Control: During sample preparation and analysis, maintain the pH and temperature at levels that minimize back-exchange.[11] For many applications, this involves working at a low pH (around 2.5-3.0) and at reduced temperatures (e.g., on ice or in a cooled autosampler).[11][19]
-
Rapid Sample Processing and Analysis: Minimize the time samples are exposed to protic solvents to reduce the opportunity for back-exchange.[11]
-
Enzyme Inactivation: In proteomics workflows, ensure complete inactivation or removal of enzymes like trypsin after digestion to prevent enzymatic back-exchange of ¹⁸O labels.[14]
-
Method Validation: Rigorously validate the stability of the SIL-IS as part of the overall bioanalytical method validation, following guidelines from regulatory bodies where applicable.[18][20][21][22]
Conclusion
References
- MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC. (n.d.).
- A Researcher's Guide to Validating Analytical Methods: The Gold Standard of Stable Isotope - Benchchem. (n.d.).
- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.).
- Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - US. (n.d.).
- Hydrogen deuterium exchange mass spectrometry for the masses - Thermo Fisher Scientific. (n.d.).
- Practical Methods for Deuterium Exchange/Mass Spectrometry. (n.d.).
- Technical Support Center: Minimizing Hydrogen-Deuterium Exchange in LC-MS Analysis - Benchchem. (n.d.).
- Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed. (n.d.).
- A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry - Thermo Fisher Scientific. (n.d.).
- Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): Principles and Applications in Biomedicine - Creative Proteomics. (n.d.).
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. (n.d.).
- Hydrogen–deuterium exchange - Wikipedia. (n.d.).
- A Technical Guide to Stable Isotope-Labeled Standards in Research and Development - Benchchem. (n.d.).
- Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments | Analytical Chemistry - ACS Publications. (n.d.).
- regulatory guidelines for validating bioanalytical methods using stable isotopes - Benchchem. (n.d.).
- A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins - Analyst (RSC Publishing). (n.d.).
- (PDF) A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments - ResearchGate. (n.d.).
- Stable isotopes in metabolomic studies - MASONACO. (n.d.).
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. (n.d.).
- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - MDPI. (n.d.).
- Trypsin is the Primary Mechanism by which the 18O Isotopic Label is Lost in Quantitative Proteomic Studies - PMC. (n.d.).
- Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC. (n.d.).
- Sample Preparation Protocols for Stable Isotope Analysis - Newsome Lab. (n.d.).
- A Comparative Guide to Stable Isotopes in Metabolomics: 像C Versus Alternatives - Benchchem. (n.d.).
- Navigating Regulatory Landscapes: A Guide to Stable Isotope Standards in Bioanalysis - Benchchem. (n.d.).
- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. (n.d.).
- Stable isotope labeling strategy for protein-ligand binding analysis in multi-component protein mixtures - PubMed. (n.d.).
- Understanding Hydrogen Deuterium Exchange (HDX) LC-MS Workflow for Biopharmaceuticals - YouTube. (n.d.).
- Isotopic labeling - Wikipedia. (n.d.).
- Isotopic labelling in mass spectrometry as a tool for studying reaction mechanisms of ion dissociations | Request PDF - ResearchGate. (n.d.).
- Sample Collection Protocol for Stable Isotope Analysis Ronnie Steinitz and Carolyn - ResearchGate. (n.g.).
- Improving Quantitative Accuracy and Precision of Isobaric Labeling Strategies for Quantitative Proteomics Using Multistage (MS3) Mass Spectrometry | American Laboratory. (n.d.).
- A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments | Chemical Research in Toxicology. (n.d.).
- How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)? | ResearchGate. (n.d.).
- Tandem mass spectrometry for measuring stable-isotope labeling - PubMed. (n.d.).
- A Researcher's Guide to Stable Isotope Labeling in Quantitative Analysis - Benchchem. (n.d.).
- Principles and Characteristics of Isotope Labeling - Creative Proteomics. (n.d.).
- Analytical Considerations of Stable Isotope Labelling in Lipidomics - MDPI. (n.d.).
- Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC. (n.d.).
- Designing Stable Isotope Labeled Internal Standards - Acanthus Research. (n.d.).
- Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC. (n.d.).
- Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. (n.d.).
- Dr. Ehrenstorfer - Selection and use of isotopic internal standards - YouTube. (n.d.).
- Use of isotopes in metabolomics. (n.d.).
- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. MASONACO - Stable isotopes in metabolomic studies [masonaco.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. metsol.com [metsol.com]
- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bioszeparacio.hu [bioszeparacio.hu]
- 9. waters.com [waters.com]
- 10. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 13. A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Trypsin is the Primary Mechanism by which the 18O Isotopic Label is Lost in Quantitative Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 16. m.youtube.com [m.youtube.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Technical Comparison of Fragmentation Patterns: Labeled vs. Unlabeled Peptides
[1][2]
Executive Summary
This guide provides a technical analysis comparing the fragmentation behaviors of native (unlabeled) peptides against those modified with isobaric tags (e.g., TMT, iTRAQ) and chemical labels (e.g., Dimethyl). For researchers in drug development and proteomics, understanding these differences is critical: labeling is not merely a mass shift; it fundamentally alters gas-phase physics, ionization thermodynamics, and fragmentation kinetics.
While unlabeled peptides follow standard Mobile Proton Model (MPM) fragmentation, labeled peptides—particularly N-terminal isobaric tags—introduce competing fragmentation channels (reporter ion release) and alter charge distribution, frequently biasing spectra toward b-ions and requiring optimized collision energies (NCE) to maintain identification rates.
Part 1: Mechanistic Deep Dive
The Physics of Fragmentation
The primary difference between labeled and unlabeled fragmentation lies in the competition for collision energy and the localization of charge .
-
Unlabeled (Native) Peptides:
-
Mechanism: Follow the Mobile Proton Model. Protons migrate along the backbone to amide nitrogens, weakening the bond and facilitating nucleophilic attack by the adjacent carbonyl oxygen.
-
Result: A balanced series of b-ions (N-terminal) and y-ions (C-terminal).
-
Energy: Backbone cleavage is the primary low-energy pathway.
-
-
Isobaric Labeled Peptides (TMT/iTRAQ):
-
Mechanism: The tag is covalently bound to the N-terminus and Lysine residues. The tag structure itself is designed to fragment.
-
The "Reporter Ion Tax": A significant portion of the Collision Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) energy is consumed to cleave the "linker" region of the tag, releasing the reporter ion (e.g., m/z 126-131 for TMT).[1]
-
b-ion Bias: Because the label is on the N-terminus, it stabilizes N-terminal fragments. Research indicates TMT-labeled peptides often exhibit intensified b-ions (especially
) and suppressed y-ions in the high mass range compared to their unlabeled counterparts [1, 2]. -
Charge Scavenging: The high basicity of some tags can sequester protons, reducing the mobility required for backbone fragmentation, potentially lowering identification scores if energy is not optimized.
-
-
Dimethyl Labeled Peptides:
-
Mechanism: Methylation of N-termini and Lysines.[2]
-
Specific Effect: Significantly enhances
ions and ions due to specific stabilization of the iminium ion intermediate [6, 7].
-
Visualization of Fragmentation Pathways
Figure 1: Comparative fragmentation kinetics. Note how labeled peptides split energy between reporter generation and backbone sequencing.
Part 2: Performance Comparison Data
The following data synthesizes findings from comparative studies using Orbitrap HCD workflows [1, 2, 8].
| Feature | Unlabeled (Native) | Isobaric Labeled (TMT/iTRAQ) | Dimethyl Labeled |
| Dominant Ion Series | Balanced | Strong | Enhanced |
| Ionization Efficiency | Variable; dependent on sequence hydrophobicity. | Increased ; tags increase hydrophobicity and surface activity [3, 4]. | Increased ; improves basicity. |
| Retention Time (RT) | Standard hydrophobicity profile. | Shifted ; generally elute later (more hydrophobic) [5]. | Slight shift; Deuterium effect possible in isotopic pairs.[3] |
| Optimum Collision Energy | Standard (e.g., NCE 25-30). | Higher (e.g., NCE 32-35) to ensure backbone fragmentation after reporter release [8]. | Standard to slightly higher. |
| ID Rate (Search Engine) | High (Baseline). | Lower (-10 to -20%) without optimization due to spectral complexity [1]. | Comparable to Native. |
| Low Mass Cutoff | Not an issue. | Critical issue in Ion Traps (CID); requires HCD or PQD to see reporters. | Not an issue. |
Key Causality: The "Stepped Energy" Necessity
For labeled peptides, a single collision energy is often insufficient. Low energy releases the reporter (good for quant, bad for ID), while high energy destroys the sequence ions.
-
Recommendation: Use Stepped HCD (e.g., NCE 30 +/- 5%). This composites spectra from low and high energies, ensuring both reporter ion intensity and backbone sequence coverage [8].
Part 3: Experimental Protocol (Self-Validating)
To objectively compare fragmentation patterns in your own lab, do not rely on literature alone. Use this "Split-Sample" validation protocol.
Objective
Determine the specific loss of identification depth and fragmentation shifts caused by your labeling kit on your specific mass spectrometer.
Workflow Diagram
Figure 2: Split-sample validation workflow for assessing labeling impact.
Step-by-Step Methodology
-
Sample Preparation:
-
Digest 100 µg of HeLa cell lysate (or relevant matrix) using Trypsin (1:50 ratio).
-
Crucial Step: Split the digest into two equal aliquots.
-
-
Labeling Reaction:
-
Aliquot A (Control): Add labeling buffer without the reagent. Incubate same time/temp. This controls for handling losses.
-
Aliquot B (Test): Add TMT/iTRAQ reagent according to manufacturer instructions (typically 1:4 peptide:label ratio). Quench with hydroxylamine.
-
-
LC-MS/MS Acquisition:
-
Data Analysis (The Comparison):
-
Search both files against the same database.
-
Settings: Set TMT as "Fixed" for B and "None" for A.
-
Extract Metrics:
-
PSM Count: Compare total Peptide Spectrum Matches at 1% FDR. Expect B to be 80-90% of A.
-
Score Distribution: Plot the search engine scores (e.g., Mascot Ion Score or XCorr). Labeled peptides often have lower average scores due to "noisy" spectra.
-
Ion Series: Use a spectral viewer to calculate the ratio of
. Expect this ratio to increase significantly in Arm B [1, 2].
-
-
References
-
Spectral Library Search Improves Assignment of TMT Labeled MS/MS Spectra. National Institutes of Health (NIH).6
-
Predicting fragment intensities and retention time of iTRAQ- and TMTPro-labeled peptides with Prosit-TMT. ResearchGate.4
-
Enhancing electrospray ionization efficiency of peptides by derivatization. PubMed - NIH.7
-
Insight on physicochemical properties governing peptide MS1 response in HPLC-ESI-MS/MS. National Institutes of Health (NIH).8
-
TMT vs Label Free | MtoZ Biolabs. MtoZ Biolabs.[6][9][4][10][11]10
-
Identification of Protein N-termini Using TMPP or Dimethyl Labeling. National Institutes of Health (NIH).2
-
Stable isotope dimethyl labelling for quantitative proteomics and beyond. National Institutes of Health (NIH).3
-
Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot. National Institutes of Health (NIH).1
Sources
- 1. Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectral Library Search Improves Assignment of TMT Labeled MS/MS Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insight on physicochemical properties governing peptide MS1 response in HPLC-ESI-MS/MS: A deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. TMT vs Label Free | MtoZ Biolabs [mtoz-biolabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
PIPERIDINE-D10-CARBONYL CHLORIDE proper disposal procedures
Executive Summary & Chemical Assessment
Piperidine-d10-carbonyl chloride (likely 1-(Chlorocarbonyl)piperidine-d10) represents a dual-hazard class: it is a carbamoyl chloride (reactive, corrosive, potential carcinogen) and a deuterated isotopologue (high economic value).
Unlike standard organic solvents, this compound cannot be bulked into general waste streams without pretreatment. It possesses a reactive acyl chloride moiety (
Immediate Hazards:
-
Hydrolysis: Releases Hydrogen Chloride (HCl) gas and Carbon Dioxide (
) upon contact with moisture. -
Pressure: The evolution of
during quenching presents a rupture hazard if sealed too quickly. -
Toxicity: Carbamoyl chlorides are alkylating agents; treat as a potential mutagen/carcinogen.
The Chemistry of Disposal (Causality)
To dispose of this compound safely, we must chemically dismantle its reactive functional group. We utilize Controlled Alkaline Hydrolysis .
The Reaction Mechanism:
The goal is to convert the electrophilic carbonyl chloride into stable, water-soluble salts.
Note on Isotope Stability: The deuterium labeling (
Pre-Operational Safety & PPE
Engineering Control: All operations must be performed in a certified chemical fume hood to capture HCl mist and piperidine vapors.
| Component | Specification | Rationale |
| Eye Protection | Chemical Splash Goggles + Face Shield | Reacts violently with water; high risk of corrosive splash. |
| Hand Protection | Double Nitrile (0.11mm min) or Silver Shield | Carbamoyl chlorides penetrate standard latex rapidly. |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Prevents inhalation of HCl gas and amine vapors. |
| Container | Wide-mouth borosilicate glass | Prevents pressure buildup during gas evolution. |
Step-by-Step Quenching Protocol
Objective: Neutralize the acyl chloride functionality and convert the residue into a stable organic amine salt solution for waste segregation.
Phase 1: Preparation
-
Verify Inventory: Confirm the material is truly waste. Deuterated compounds are high-value; ensure this is not usable stock.
-
Prepare Quench Solution: In a wide-mouth Erlenmeyer flask, prepare a 10% Sodium Carbonate (
) or Sodium Bicarbonate ( ) solution.-
Why Carbonate? It neutralizes the HCl generated immediately.
-
Why not pure water? Pure water hydrolysis is slow and generates a cloud of acidic mist.
-
Optional: Add 20% Methanol to the base solution to improve the solubility of the organic chloride, ensuring a complete reaction.
-
Phase 2: Controlled Addition (The Critical Step)
-
Cooling: Place the quench flask in an ice-water bath (
). -
Dilution (If pure): If the this compound is neat (pure liquid), dilute it first with a non-reactive solvent like Dichloromethane (DCM) or Ethyl Acetate. This acts as a heat sink.
-
Addition: Using an addition funnel or pipette, add the Piperidine-d10 solution dropwise into the stirring alkaline solution.
-
Caution: Vigorous bubbling (
) will occur. Do not cap the flask. -
Temperature Control: Maintain internal temperature
.
-
Phase 3: Validation & Segregation
-
Stir: Allow the mixture to stir at room temperature for 2 hours to ensure all acyl chloride bonds are cleaved.
-
pH Check: Test the solution with pH paper. It should remain basic (pH > 8). If acidic, add more base.
-
Phase Separation (If DCM used):
-
Organic Layer: Contains the Piperidine-d10 (free base).
-
Aqueous Layer: Contains salts.
-
-
Final Disposal:
-
Combine all phases into the Basic Organic Waste stream (due to the presence of Piperidine, a secondary amine).
-
Labeling: clearly mark the tag with "Deuterated Piperidine Solution" and "Basic pH".
-
Workflow Visualization
The following diagram illustrates the logic flow for the quenching process, emphasizing the critical pressure-release points.
Caption: Operational workflow for the alkaline hydrolysis of carbamoyl chlorides, highlighting the critical CO2 off-gassing phase.
Emergency Procedures
In the event of a loss of containment during the procedure:
-
Spill (Benchtop): Cover immediately with Vermiculite or Dry Sand . Do not use combustible materials (paper towels) as the neat chemical can react with cellulose. Neutralize the absorbed material with soda ash before sweeping.
-
Skin Contact: Immediate flushing with water for 15 minutes.[1] The hydrolysis on the skin produces HCl, causing rapid chemical burns.
-
Inhalation: Move to fresh air immediately. The hydrolyzed piperidine is a respiratory irritant/toxin.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2] [Link]2]
-
Massachusetts Institute of Technology (MIT) EHS. (n.d.). Standard Operating Procedure: Acid Chlorides. [Link]
-
PubChem. (n.d.). Compound Summary: 1-Piperidinecarbonyl chloride.[3] National Library of Medicine. [Link]
Sources
Personal protective equipment for handling PIPERIDINE-D10-CARBONYL CHLORIDE
Executive Summary & Hazard Architecture
Piperidine-d10-carbonyl chloride (analogous to 1-Piperidinecarbonyl chloride, CAS 13939-69-0) presents a dual-threat profile: it is an aggressive lachrymator/corrosive and a high-value isotopologue .
Handling this reagent requires a protocol that protects the operator from chemical injury (severe burns, respiratory damage) and the reagent from isotopic degradation (H/D exchange via atmospheric moisture).
Core Hazard Profile
| Hazard Class | GHS Category | Operational Implication |
| Skin Corrosion | 1B | Causes irreversible skin damage upon contact. Immediate neutralization required.[1][2] |
| Eye Damage | 1 | Risk of permanent blindness. Vapors are lachrymatory (tear-inducing). |
| Reactivity | Water-Reactive | Hydrolyzes to release Deuterium Chloride (DCl) and Piperidine-d10. |
| Acute Toxicity | Oral/Inhalation | Toxic if swallowed or inhaled. Vapors cause pulmonary edema. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE is dictated by permeation kinetics and the specific task being performed. Standard nitrile gloves offer only incidental splash protection against chlorinated acid chlorides.
Task-Based PPE Decision Tree
Figure 1: PPE selection logic based on exposure potential. Note the requirement for laminate gloves during high-risk operations.
Glove Permeation Data (Estimated for Carbamoyl Chlorides)
Data extrapolated from analogous chlorinated acid chlorides (e.g., Dimethylcarbamoyl chloride).[3]
| Glove Material | Thickness (mil) | Breakthrough Time (min) | Recommendation |
| Laminate (Silver Shield/4H) | 2.7 | > 480 | Primary Choice for Spills/Storage |
| Viton® | 10-12 | > 240 | Excellent, but expensive/stiff |
| Nitrile (Standard) | 4-6 | < 10 | Splash Only - Change immediately |
| Latex | 4-6 | < 1 | DO NOT USE |
Operational Protocol: Synthesis & Handling
Objective: Maintain anhydrous conditions to prevent formation of DCl gas and loss of isotopic purity.
A. Preparation (The "Dry" Chain)
-
Glassware: All glassware must be oven-dried (>120°C) for at least 4 hours or flame-dried under vacuum.
-
Atmosphere: Handle exclusively under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or a glovebox.
-
Reagent Check: Verify the integrity of the septum. If the liquid appears cloudy or has white precipitate, hydrolysis has occurred (formation of piperidinium chloride salts).
B. Transfer Technique
Avoid pouring. Use positive pressure transfer.
-
Cannula Transfer: For volumes >5 mL, use a double-tipped needle (cannula) with positive inert gas pressure.
-
Syringe Transfer: For small volumes, use a gas-tight glass syringe with a locking Luer tip.
-
Critical Step: Flush the syringe with inert gas 3 times before drawing the reagent.
-
Technique: Pull the plunger slowly to prevent cavitation and bubble formation.
-
C. Reaction Setup
-
Solvents: Use only anhydrous solvents (DCM, THF, Toluene). Water content must be <50 ppm.
-
Scrubbing: If the reaction generates significant HCl/DCl, vent the Schlenk line exhaust through a base trap (aqueous NaOH) to neutralize acidic fumes before they enter the hood ductwork.
Emergency Response & Spill Management
Warning: Do not use water directly on a concentrated spill.[2] This will generate a violent exotherm and a cloud of corrosive DCl/HCl mist.
Figure 2: Emergency response workflow. Emphasis on avoiding water contact during the initial absorption phase.
Skin/Eye Exposure[2][4]
-
Eyes: Irrigate immediately at an eyewash station for 15 minutes .[4] Hold eyelids open. Time is critical to prevent corneal opacity.
-
Skin: Drench with water for 15 minutes.[2] Remove contaminated clothing under the shower.[5] Do not apply neutralizing agents (vinegar/baking soda) to the skin; use only water.
Disposal & Deactivation Protocol
Never dispose of the active acid chloride directly into solvent waste drums. It creates a "time bomb" that can pressurize the drum upon contact with moisture.
Quenching Procedure (Laboratory Scale)
-
Setup: Place a beaker containing Methanol (MeOH) and an ice bath inside a fume hood.
-
Dilution: Dilute the residual acid chloride with an inert solvent (e.g., Dichloromethane) if not already in solution.
-
Addition: Slowly add the acid chloride solution dropwise into the chilled Methanol.
-
Chemistry:
-
Note: This forms the methyl ester and releases HCl gas.
-
-
Neutralization: Once the addition is complete and bubbling ceases, slowly add saturated Sodium Bicarbonate (NaHCO₃) solution to neutralize the dissolved HCl.
-
Disposal: Check pH (aim for pH 6-8). Dispose of the mixture as Halogenated Organic Waste .
References
-
Organic Syntheses. (2023). Handling of Acid Chlorides and Deactivation Protocols. Organic Syntheses, Coll. Vol. 4, p.307. Retrieved from [Link]
-
PubChem. (2024). Compound Summary: 1-Piperidinecarbonyl chloride.[6][7] National Library of Medicine. Retrieved from [Link]
Sources
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]
- 3. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 4. ehs.com [ehs.com]
- 5. download.basf.com [download.basf.com]
- 6. chembk.com [chembk.com]
- 7. 13939-69-0|1-Piperidinecarbonylchloride|BLD Pharm [bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
